molecular formula C7H13O2- B1214049 Heptanoate CAS No. 7563-37-3

Heptanoate

Cat. No.: B1214049
CAS No.: 7563-37-3
M. Wt: 129.18 g/mol
InChI Key: MNWFXJYAOYHMED-UHFFFAOYSA-M
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Description

Heptanoate, the seven-carbon (C7) fatty acid anion (often used as a salt or as a component of triheptanoin), is a critical compound for investigating cellular energy metabolism and treating metabolic disorders. Its primary research value lies in its anaplerotic properties; unlike even-chain fatty acids, the beta-oxidation of this compound yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA is converted to succinyl-CoA, replenishing key intermediates in the tricarboxylic acid (TCA) cycle . This anaplerosis is essential for maintaining cycle function during energy stress and supports gluconeogenesis in the liver . Researchers utilize this compound and its triglyceride form, triheptanoin, to study and model potential treatments for conditions like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency and Glucose Transporter Type I Deficiency (G1D) . In these disorders, this compound serves as an alternative fuel source that can bypass metabolic blocks, help prevent hypoglycemia by providing substrates for glucose production, and refill depleted TCA cycle intermediates in the brain, potentially explaining its reported anticonvulsant effects . Beyond metabolic disease research, this compound and its esters, such as Ethyl this compound and Allyl this compound, are widely used in industrial applications as flavor and fragrance agents due to their fruity aroma . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7563-37-3

Molecular Formula

C7H13O2-

Molecular Weight

129.18 g/mol

IUPAC Name

heptanoate

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/p-1

InChI Key

MNWFXJYAOYHMED-UHFFFAOYSA-M

SMILES

CCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCC(=O)[O-]

Other CAS No.

7563-37-3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Heptanoate, the conjugate base of heptanoic acid, is a medium-chain fatty acid anion of significant interest in metabolic research and clinical applications. Its unique seven-carbon backbone allows for a distinct metabolic pathway compared to even-chain fatty acids, making it a valuable substrate for energy production and anaplerosis, particularly in the context of certain metabolic disorders. This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies associated with this compound.

The Chemical Structure of this compound

This compound is the carboxylate anion formed from the deprotonation of heptanoic acid. It consists of a six-carbon aliphatic tail attached to a carboxylate group.

  • IUPAC Name : this compound

  • Molecular Formula : C₇H₁₃O₂⁻[1][2]

The structure of this compound can be represented in several ways:

  • Condensed Formula : CH₃(CH₂)₅COO⁻

  • Skeletal Structure : The most common representation in organic chemistry, where carbon atoms are implied at each vertex and the end of each line, and hydrogen atoms attached to carbons are omitted.

Skeletal structure of this compound
  • Canonical SMILES : CCCCCCC(=O)[O-][1][2]

This compound is classified as a straight-chain saturated fatty acid anion and a medium-chain fatty acid anion.[1] It is the pharmacologically active metabolite of triheptanoin, a synthetic triglyceride used in the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[3][4]

Physicochemical and Quantitative Data

The properties of this compound are often described in the context of its parent acid, heptanoic acid, or its salts, such as sodium this compound. The following table summarizes key quantitative data for these related compounds.

PropertyThis compound (ion)Heptanoic AcidSodium this compoundEthyl this compound
CAS Number 7563-37-3[1][2]111-14-810051-45-3[5]106-30-9[6]
Molecular Formula C₇H₁₃O₂⁻[1][2]C₇H₁₄O₂C₇H₁₃NaO₂[7]C₉H₁₈O₂
Molecular Weight 129.18 g/mol [1]130.18 g/mol 152.17 g/mol [5]158.24 g/mol
Monoisotopic Mass 129.091554653 Da[1]130.09938 Da152.081324 Da158.13068 Da
Boiling Point N/A222.6 °C[8]N/A188-189 °C[5]
Solubility in water SolubleSlightly solubleSoluble[9]Insoluble

Experimental Protocols

Synthesis of Ethyl this compound via Fischer Esterification

Ethyl this compound, an ester with a fruity aroma, is commonly synthesized via the Fischer esterification of heptanoic acid with ethanol (B145695), using an acid catalyst.[1] This reversible reaction's equilibrium is driven towards the product by using an excess of the alcohol or by removing the water as it forms.[1]

Materials:

  • Heptanoic acid

  • Absolute ethanol (3- to 5-fold molar excess)[5]

  • Concentrated sulfuric acid (H₂SO₄) or acetyl chloride as a catalyst[1][5]

  • Diethyl ether

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution[1]

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[5]

  • Boiling chips

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle[5]

Procedure:

  • Reaction Setup : In a dry round-bottom flask, combine heptanoic acid, a 3- to 5-fold molar excess of absolute ethanol, and a few boiling chips.[5]

  • Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid's mass).[5] Alternatively, acetyl chloride can be used, which generates HCl in situ.[1]

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux for 1 to 4 hours.[1][5] The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up : After cooling the mixture to room temperature, transfer it to a separatory funnel.[5]

  • Extraction and Neutralization : Add diethyl ether to extract the product and wash the mixture with a 5% aqueous sodium bicarbonate solution to neutralize the remaining acid catalyst.[1] Vent the funnel frequently to release CO₂ gas.[1] Wash the organic layer with brine to facilitate layer separation.[5]

  • Drying : Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water.[1][5]

  • Isolation and Purification : Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator to obtain the crude ethyl this compound.[1] The product can be further purified by fractional distillation, collecting the fraction that boils at approximately 188-189 °C.[5]

Analysis of Fatty Acids by Gas Chromatography (GC)

Gas chromatography is a standard technique for analyzing the composition of fatty acids in a sample.[9] Fatty acids are typically converted to their more volatile methyl esters (Fatty Acid Methyl Esters, or FAMEs) prior to analysis.[8][9]

Protocol for FAME Preparation (Acid-Catalyzed):

  • Sample Preparation : Dissolve 4-6 mg of the lipid sample in 1 mL of a methanolic boron trifluoride (BF₃) solution or an 8% (w/v) solution of HCl in methanol/water.[8][10]

  • Reaction : Heat the mixture in a sealed vial at 80-100 °C for 20 minutes to 1.5 hours.[8][10]

  • Extraction : After cooling, add deionized water and extract the FAMEs with hexane (B92381).[10]

  • Drying : Collect the upper hexane phase and dry it using anhydrous sodium sulfate.[10]

  • GC Analysis : The resulting hexane solution containing the FAMEs is then injected into the gas chromatograph equipped with a suitable capillary column (e.g., a Carbowax-type phase) and a flame ionization detector (FID).[9][10]

Visualization of Metabolic Pathway

This compound follows a unique metabolic pathway that makes it anaplerotic, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle. After cellular uptake, this compound undergoes β-oxidation in the mitochondria.[4] This process, which bypasses the carnitine shuttle required for long-chain fatty acids, yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[3][4][11] Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, thus replenishing the cycle.[4][11]

Heptanoate_Metabolism cluster_Mitochondrion Mitochondrial Matrix This compound This compound (C7) BetaOx β-Oxidation This compound->BetaOx AcetylCoA Acetyl-CoA (x2) BetaOx->AcetylCoA PropionylCoA Propionyl-CoA (x1) BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA Energy Production SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps SuccinylCoA->TCA Anaplerosis

References

An In-depth Technical Guide to the Physical and Chemical Properties of Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanoic acid, also known as enanthic acid, is a seven-carbon saturated fatty acid with significant applications in the pharmaceutical, fragrance, and flavor industries. Its role as a precursor in the synthesis of esters and other derivatives makes a thorough understanding of its physical and chemical properties essential for researchers and drug development professionals. This guide provides a comprehensive overview of the core physical and chemical characteristics of heptanoic acid, detailed experimental protocols for its characterization and synthesis, and an exploration of its involvement in cellular signaling pathways.

Physical Properties of Heptanoic Acid

Heptanoic acid is a colorless, oily liquid with a characteristic unpleasant, rancid odor.[1] It is less dense than water and exhibits limited solubility in aqueous solutions while being highly soluble in organic solvents.[1][2] The key physical properties of heptanoic acid are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₁₄O₂[2][3]
Molecular Weight 130.18 g/mol [2][3]
Melting Point -10.5 °C to -7 °C[2][3]
Boiling Point 223 °C at 760 mmHg[2][3]
Density 0.918 g/mL at 25 °C
Refractive Index 1.4221 at 20 °C
Vapor Pressure <0.1 mmHg at 20 °C
pKa 4.89 at 25 °C[4]
Water Solubility 0.2419 g/100 mL at 15 °C[5]
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, chloroform, acetone, and dimethyl sulfoxide.[5]

Chemical Properties and Reactivity

The chemical behavior of heptanoic acid is primarily dictated by its carboxyl functional group (-COOH). It undergoes typical reactions of carboxylic acids, including deprotonation to form heptanoate salts, esterification with alcohols, conversion to acyl chlorides, and amide formation.

Acidity

With a pKa of approximately 4.89, heptanoic acid is a weak acid that will react with bases to form the corresponding this compound salt.[4]

Esterification

Heptanoic acid reacts with alcohols in the presence of an acid catalyst to form esters, which often possess pleasant fruity or floral scents and are widely used in the fragrance industry. A common example is the Fischer esterification with ethanol to produce ethyl this compound.

Formation of Acyl Chlorides

Heptanoic acid can be converted to the more reactive heptanoyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Heptanoyl chloride is a valuable intermediate for the synthesis of esters and amides.[6][7]

Amide Formation

Heptanoic acid can be reacted with amines to form heptanamides. This can be achieved by first converting the carboxylic acid to a more reactive derivative like an acyl chloride, or through direct condensation using coupling agents.[8][]

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of heptanoic acid.

Synthesis of Heptanoic Acid via Oxidation of Heptaldehyde

This protocol describes the synthesis of heptanoic acid by the oxidation of heptaldehyde using potassium permanganate (B83412).[10]

Materials:

  • Heptaldehyde

  • Potassium permanganate (KMnO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ice

Procedure:

  • In a flask equipped with a mechanical stirrer and cooled in an ice bath, add 2.7 L of water and 350 mL of concentrated sulfuric acid.

  • Once the solution has cooled to 15 °C, add 342 g of heptaldehyde.

  • Slowly add 340 g of potassium permanganate in small portions, ensuring the temperature does not exceed 20 °C.

  • After the addition of permanganate is complete, pass sulfur dioxide gas through the solution until it becomes clear to reduce the manganese dioxide precipitate. Alternatively, sodium bisulfite can be used.

  • Separate the oily layer of crude heptanoic acid.

  • For purification, dissolve the crude product in a solution of 140 g of sodium hydroxide in 700 mL of water.

  • Steam distill the solution to remove any unreacted heptaldehyde.

  • Cool the remaining solution and acidify with 375 mL of concentrated hydrochloric acid.

  • Separate the purified heptanoic acid and distill it under reduced pressure.

Fischer Esterification of Heptanoic Acid with Ethanol

This protocol outlines the synthesis of ethyl this compound from heptanoic acid and ethanol.

Materials:

  • Heptanoic acid

  • Absolute ethanol

  • Acetyl chloride (as a source for HCl catalyst)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

Procedure:

  • To a conical vial, add 0.1 mL of heptanoic acid and 2.0 mL of absolute ethanol.

  • Add a magnetic spin vane and 40 µL of acetyl chloride.

  • Connect a reflux condenser and heat the mixture at a gentle reflux for one hour.

  • Cool the reaction mixture and concentrate it to approximately 0.3 mL.

  • Add 1 mL of diethyl ether and 1 mL of 5% aqueous sodium bicarbonate to the vial, cap, and gently agitate, venting periodically.

  • Remove the lower aqueous layer.

  • Extract the ether layer with two more 1 mL portions of 5% sodium bicarbonate.

  • The remaining ether layer contains the ethyl this compound product, which can be further purified by column chromatography.

Spectroscopic Characterization

3.3.1. Infrared (IR) Spectroscopy

The IR spectrum of heptanoic acid will exhibit characteristic absorptions for the carboxylic acid functional group:

  • A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.

  • A strong C=O stretching band between 1760 and 1690 cm⁻¹.

  • A C-O stretching band in the region of 1320-1210 cm⁻¹.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum will show a characteristic singlet for the acidic proton of the carboxyl group at a downfield chemical shift (typically >10 ppm). The protons on the alkyl chain will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a resonance in the range of 170-185 ppm. The carbons of the alkyl chain will appear at higher field strengths.

3.3.3. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of fatty acids like heptanoic acid.[11][12] The sample is typically derivatized to a more volatile ester (e.g., methyl or pentafluorobenzyl ester) prior to analysis.[11] The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification and quantification.

Biological Role and Signaling Pathways

Heptanoic acid, as a medium-chain fatty acid (MCFA), is not only a metabolic fuel but also a signaling molecule.[13][14] MCFAs can influence cellular processes by interacting with specific receptors and modulating metabolic pathways.[13][15]

G Protein-Coupled Receptor (GPCR) Activation

Medium-chain fatty acids are known to activate G protein-coupled receptors, such as GPR40 (also known as FFAR1) and GPR84.[16] Activation of these receptors can initiate intracellular signaling cascades. For instance, GPR40 activation is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses, such as insulin (B600854) secretion.[17][18] GPR84 activation is coupled to a Gi/o pathway, which can inhibit adenylyl cyclase and modulate immune responses.[16]

GPR40_Signaling heptanoic_acid Heptanoic Acid gpr40 GPR40 (FFAR1) heptanoic_acid->gpr40 Binds to gq Gq gpr40->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases cellular_response Cellular Response (e.g., Insulin Secretion) ca2->cellular_response Stimulates pkc->cellular_response Stimulates

Caption: Putative GPR40 signaling pathway for heptanoic acid.

Mitochondrial Function and Metabolism

Heptanoic acid can serve as an energy source by undergoing β-oxidation within the mitochondria to produce acetyl-CoA and propionyl-CoA.[14][19] This is particularly relevant in conditions of impaired glucose metabolism.[14] Studies have shown that MCFAs can improve mitochondrial respiratory capacity.[20]

Heptanoic_Acid_Metabolism heptanoic_acid Heptanoic Acid beta_oxidation Mitochondrial β-Oxidation heptanoic_acid->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle propionyl_coa->tca_cycle (as Succinyl-CoA) energy_production Energy Production (ATP) tca_cycle->energy_production anaplerosis Anaplerosis tca_cycle->anaplerosis

Caption: Metabolic fate of heptanoic acid in mitochondria.

Role in Neurotransmission

Heptanoic acid can cross the blood-brain barrier and serve as a neural fuel, particularly in conditions like glucose transporter I deficiency.[14][21] Its metabolism can provide precursors for neurotransmitter synthesis.[14]

Conclusion

Heptanoic acid is a versatile C7 carboxylic acid with well-defined physical and chemical properties. Its reactivity makes it a valuable building block in organic synthesis, particularly for the production of esters and amides used in various industries. Furthermore, its role as a signaling molecule and metabolic substrate highlights its importance in biological systems. This guide provides a foundational understanding of heptanoic acid for professionals in research and drug development, offering key data and experimental frameworks to facilitate further investigation and application.

References

The Biological Role of Medium-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain fatty acids (MCFAs), saturated fatty acids with a chain length of 6 to 12 carbons, are increasingly recognized for their diverse and significant biological roles. Unlike their long-chain counterparts, MCFAs possess unique metabolic and signaling properties that have garnered considerable interest in the scientific and pharmaceutical communities. Their rapid absorption and metabolism, coupled with their ability to modulate key cellular signaling pathways, position them as potential therapeutic agents for a range of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of MCFAs, with a focus on their metabolism, impact on cellular signaling, and physiological effects. The information is presented to support further research and drug development efforts in this promising area.

Data Presentation: Quantitative Effects of Medium-Chain Fatty Acids

The following tables summarize the quantitative effects of MCFAs on various biological parameters as reported in the scientific literature.

Table 1: Effects of Medium-Chain Fatty Acids on Macrophage Gene Expression

GeneMCFA TreatmentCell TypeFold Change / EffectKey Findings
Perilipin 2 (Plin2)Octanoate (B1194180), DecanoateJ774A.1 murine macrophagesIncreased expressionThis effect was partially dependent on PPARβ/δ, suggesting a role in modulating lipid droplet dynamics and inflammation.[1][2]
ATP-binding cassette transporter A1 (ABCA1)Octanoate, DecanoateJ774A.1 murine macrophagesStimulated expression, more pronounced with LPS stimulationThis effect was more significant in the absence of PPARβ/δ, indicating a complex regulatory mechanism for cholesterol efflux.[1][2]
Phospholipid transfer protein (Pltp)OctanoateJ774A.1 murine macrophagesStimulated expressionThis suggests a role for octanoate in promoting cellular lipid efflux, working in concert with ABCA1.[1]
Interleukin-6 (IL-6)Octanoate, DecanoateJ774A.1 murine macrophagesNo increase in expressionIn contrast, the long-chain fatty acid palmitate significantly increased the expression of this pro-inflammatory gene.[1]
Tumor Necrosis Factor (TNF)Octanoate, DecanoateJ774A.1 murine macrophagesNo increase in expressionPalmitate, but not MCFAs, induced the expression of this key inflammatory cytokine.[1]
Nitric Oxide Synthase 2 (Nos2)Octanoate, DecanoateJ774A.1 murine macrophagesNo increase in expressionThis further supports the less inflammatory profile of MCFAs compared to certain long-chain fatty acids.[1]
Matrix Metallopeptidase 9 (Mmp9)Octanoate, DecanoateJ774A.1 murine macrophagesNo increase in expressionPalmitate treatment led to an increase in this gene associated with tissue remodeling and inflammation.[1]

Table 2: Effects of Medium-Chain Fatty Acids on Plasma Lipid Profiles in Humans

Lipid ParameterMCFA Diet vs. Oleic Acid DietPopulationChange (mmol/L)P-valueKey Findings
LDL CholesterolMCFA-rich dietHealthy men and women+0.23P = 0.0752MCFAs slightly raised LDL cholesterol, though not reaching statistical significance in this study.
HDL CholesterolMCFA-rich dietHealthy men and womenNo significant change-Unlike myristic acid, MCFAs did not significantly alter HDL cholesterol levels.
TriacylglycerolMCFA-rich dietHealthy men and womenSlight elevationNot significantly differentResponses in triacylglycerol concentrations did not differ significantly between the diets.
ApoA-I to ApoB RatioMCFA-rich dietHealthy men and womenSignificantly decreasedP < 0.02The MCFA diet unfavorably affected the ApoA-I to ApoB ratio compared to the oleic acid diet.

Table 3: Effects of Medium-Chain Fatty Acids on Inflammatory Markers

Inflammatory MarkerMCFA TreatmentModelEffectKey Findings
IL-6 Secretion6-OAU (GPR84 agonist)LPS-primed bone marrow-derived macrophages (BMDMs)IncreasedActivation of the MCFA receptor GPR84 enhances the secretion of this pro-inflammatory cytokine.[3]
TNF-α Secretion6-OAU (GPR84 agonist)LPS-primed BMDMsIncreasedGPR84 signaling potentiates the release of TNF-α in response to inflammatory stimuli.[3]
CCL2 (MCP-1) Secretion6-OAU (GPR84 agonist)LPS-primed BMDMsIncreasedGPR84 activation promotes the secretion of this key chemokine involved in macrophage recruitment.[3]

Signaling Pathways Modulated by Medium-Chain Fatty Acids

MCFAs exert their biological effects through the activation of specific signaling pathways. Two of the most well-characterized are the G-protein coupled receptor 84 (GPR84) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway.

GPR84 Signaling Pathway

GPR84 is a Gαi-coupled receptor that is highly expressed in immune cells, particularly macrophages.[3][4] Its activation by MCFAs initiates a pro-inflammatory cascade.

GPR84_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCFA MCFA GPR84 GPR84 MCFA->GPR84 binds Gai Gαi GPR84->Gai activates AC Adenylyl Cyclase Gai->AC inhibits cAMP cAMP AC->cAMP produces ERK ERK cAMP->ERK inhibition of inhibition pERK p-ERK ERK->pERK phosphorylation IFNb IFNβ pERK->IFNb activates transcription STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS) pSTAT1->ProInflammatory_Genes induces IFNb->STAT1 activates

GPR84 Signaling Cascade
PPARβ/δ Signaling Pathway

Peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) is a nuclear receptor that acts as a transcription factor. MCFAs can serve as ligands for PPARβ/δ, leading to the regulation of genes involved in lipid metabolism and inflammation.[1][2][5]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCFA_cyto MCFA PPAR PPARβ/δ MCFA_cyto->PPAR binds RXR RXR PPAR->RXR heterodimerizes PPRE PPRE RXR->PPRE binds Target_Genes Target Gene Transcription (e.g., Plin2, ABCA1) PPRE->Target_Genes regulates Metabolic_Response Altered Lipid Metabolism & Inflammation Target_Genes->Metabolic_Response

PPARβ/δ Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Treatment of Macrophages with Medium-Chain Fatty Acids

Objective: To assess the direct effects of MCFAs on macrophage gene expression and function.

Materials:

  • J774A.1 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Octanoate and Decanoate (sodium salts)

  • Palmitate (sodium salt) as a long-chain fatty acid control

  • Lipopolysaccharide (LPS)

  • 6-well tissue culture plates

  • TRIzol reagent

Protocol:

  • Cell Culture: Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Plating: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours.

  • Fatty Acid Preparation: Prepare stock solutions of sodium octanoate, decanoate, and palmitate in sterile water. For cell treatment, dilute the stock solutions in DMEM to the final desired concentration (e.g., 250 µM). It is crucial to conjugate the fatty acids to bovine serum albumin (BSA) to ensure their solubility and facilitate cellular uptake.

  • Treatment:

    • For gene expression analysis, replace the culture medium with fresh medium containing the MCFA-BSA conjugate or a BSA control.

    • For inflammatory response studies, pre-treat cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4 hours) before adding the fatty acid solutions.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using TRIzol reagent for subsequent RNA extraction.[6]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the changes in the expression of target genes in macrophages following MCFA treatment.

Materials:

  • RNA extracted from treated macrophages

  • Reverse Transcriptase kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (e.g., for Plin2, ABCA1, Il6, Tnf)

  • Housekeeping gene primers (e.g., Actb, Gapdh)

  • qPCR instrument

Protocol:

  • RNA Isolation: Isolate total RNA from the cell lysates using TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate by combining SYBR Green Master Mix, forward and reverse primers for the gene of interest, and cDNA template. Include no-template controls for each primer set.

  • qPCR Cycling: Perform the qPCR using a standard three-step cycling protocol:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing (e.g., 60°C for 30 seconds)

      • Extension (e.g., 72°C for 30 seconds)

    • Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the expression of a stable housekeeping gene.[7]

Lipoprotein Uptake Assay in Macrophages

Objective: To measure the effect of MCFA treatment on the ability of macrophages to internalize lipoproteins.

Materials:

  • Macrophages treated with MCFAs as described above

  • Fluorescently labeled lipoproteins (e.g., DiI-oxidized LDL)

  • Culture medium

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Preparation: Plate and treat macrophages with MCFAs in a multi-well plate suitable for microscopy or fluorescence reading.

  • Lipoprotein Incubation: After the MCFA treatment period, replace the medium with fresh medium containing fluorescently labeled lipoproteins (e.g., 10 µg/mL DiI-oxLDL).

  • Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for lipoprotein uptake.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any unbound lipoproteins.

  • Quantification:

    • Microscopy: Visualize the cells using a fluorescence microscope and capture images. The fluorescence intensity within the cells can be quantified using image analysis software.

    • Plate Reader: Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity between control and MCFA-treated cells to determine the effect on lipoprotein uptake.[8]

Oil Red O Staining for Lipid Droplet Visualization

Objective: To visualize and quantify the accumulation of neutral lipids in macrophages following fatty acid treatment.

Materials:

  • Macrophages cultured on coverslips

  • 10% Formalin

  • Oil Red O staining solution (0.5% in isopropanol (B130326), diluted with water)

  • 60% Isopropanol

  • Mayer's Hematoxylin

  • Mounting medium

Protocol:

  • Cell Fixation: After fatty acid treatment, wash the cells on coverslips with PBS and fix with 10% formalin for 30 minutes at room temperature.

  • Washing: Wash the fixed cells twice with distilled water.

  • Dehydration: Briefly rinse the cells with 60% isopropanol.

  • Staining: Incubate the cells with the filtered Oil Red O working solution for 15-20 minutes at room temperature.

  • Differentiation: Briefly rinse with 60% isopropanol to remove excess stain.

  • Counterstaining: Wash with distilled water and then counterstain the nuclei with Mayer's Hematoxylin for 1 minute.

  • Washing and Mounting: Wash thoroughly with distilled water and mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Visualization: Observe the cells under a light microscope. Lipid droplets will appear as red-orange structures, and the nuclei will be blue.[9][10]

Conclusion

Medium-chain fatty acids play a multifaceted role in biology, influencing key metabolic and inflammatory pathways. Their unique absorption and metabolic properties, coupled with their ability to act as signaling molecules through receptors like GPR84 and PPARβ/δ, underscore their potential for therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore the biological functions of MCFAs and harness their potential for improving human health. Further research is warranted to fully elucidate the intricate mechanisms of MCFA action and to translate these findings into effective clinical applications.

References

The Anaplerotic Action of Triheptanoin in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triheptanoin (B1683035), a synthetic triglyceride composed of three seven-carbon fatty acids (heptanoate) and a glycerol (B35011) backbone, is emerging as a promising therapeutic agent for a range of neurological disorders characterized by metabolic dysfunction. Its primary mechanism of action lies in its ability to provide alternative energy substrates to the brain and replenish intermediates of the Krebs cycle, a process known as anaplerosis. This technical guide provides an in-depth exploration of the core mechanisms by which triheptanoin exerts its effects on brain metabolism, supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of the key metabolic pathways.

Introduction: The Brain's Energy Crisis in Neurological Disorders

The brain, despite its relatively small size, is the most energy-demanding organ in the body, consuming approximately 20% of the body's total glucose under normal conditions.[1] This high metabolic rate is essential for maintaining neuronal function, including neurotransmission, synaptic plasticity, and cellular homeostasis. A growing body of evidence suggests that impaired brain energy metabolism is a central pathological feature in a variety of neurological and neurodegenerative diseases, including Huntington's disease, epilepsy, and Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS).[2][3] This "energy crisis" can arise from defects in glucose transport, mitochondrial dysfunction, or an imbalance in the supply of essential metabolic intermediates.

Triheptanoin offers a novel therapeutic strategy by directly addressing this metabolic deficit. Unlike standard medium-chain triglycerides (MCTs) which yield only acetyl-CoA upon beta-oxidation, the odd-chain fatty acid composition of triheptanoin provides a dual benefit: the production of both acetyl-CoA and propionyl-CoA.[2][4][5] This unique property allows triheptanoin to not only fuel the Krebs cycle but also to replenish its intermediates, thereby enhancing overall cellular energy production.

Core Mechanism of Action: Metabolism and Anaplerosis

The therapeutic efficacy of triheptanoin is rooted in its distinct metabolic pathway following ingestion and absorption.

Hydrolysis and Hepatic Metabolism

Upon oral administration, triheptanoin is hydrolyzed by intestinal lipases into glycerol and three molecules of this compound (C7 fatty acid).[6][7] this compound is then transported to the liver via the portal circulation. In the liver, this compound undergoes β-oxidation, a process that cleaves the seven-carbon fatty acid chain. This process yields two key products:

  • Acetyl-CoA (C2): The final two carbons of the this compound chain are converted into acetyl-CoA, which can directly enter the Krebs cycle to generate ATP.[2][6][8]

  • Propionyl-CoA (C3): The remaining three carbons form propionyl-CoA. This is the crucial difference from even-chain fatty acids.[2][4][9]

Furthermore, the liver can metabolize this compound into C5-ketone bodies, namely β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP).[4][9][10] These ketone bodies can cross the blood-brain barrier and serve as an alternative energy source for the brain.[4][6]

Anaplerosis in the Brain

The defining feature of triheptanoin's mechanism of action is its anaplerotic effect. Anaplerosis refers to the replenishment of Krebs cycle intermediates that may be depleted due to their use in biosynthetic pathways or in conditions of metabolic stress.[4][11]

Propionyl-CoA, derived from this compound, is carboxylated to form methylmalonyl-CoA, which is then converted to succinyl-CoA .[4][8][9] Succinyl-CoA is a key intermediate of the Krebs cycle. By providing a direct source of succinyl-CoA, triheptanoin effectively "refills" the cycle, enhancing its capacity to oxidize acetyl-CoA and produce ATP.[4][8] This is particularly important in neurological disorders where Krebs cycle function may be compromised.

Triheptanoin_Metabolism cluster_ingestion Oral Ingestion cluster_gut Intestinal Lumen cluster_liver Liver cluster_brain Brain Triheptanoin Triheptanoin (C7 Triglyceride) This compound This compound (C7) Triheptanoin->this compound Lipases Glycerol Glycerol Triheptanoin->Glycerol Lipases BetaOxidation β-Oxidation This compound->BetaOxidation BBB Blood-Brain Barrier This compound->BBB AcetylCoA_liver Acetyl-CoA BetaOxidation->AcetylCoA_liver PropionylCoA_liver Propionyl-CoA BetaOxidation->PropionylCoA_liver C5_Ketones C5 Ketone Bodies (BHP, BKP) BetaOxidation->C5_Ketones C5_Ketones->BBB Heptanoate_brain This compound BBB->Heptanoate_brain C5_Ketones_brain C5 Ketone Bodies BBB->C5_Ketones_brain BetaOxidation_brain β-Oxidation Heptanoate_brain->BetaOxidation_brain C5_Ketones_brain->BetaOxidation_brain AcetylCoA_brain Acetyl-CoA BetaOxidation_brain->AcetylCoA_brain PropionylCoA_brain Propionyl-CoA BetaOxidation_brain->PropionylCoA_brain KrebsCycle Krebs Cycle AcetylCoA_brain->KrebsCycle SuccinylCoA Succinyl-CoA PropionylCoA_brain->SuccinylCoA Carboxylation ATP ATP KrebsCycle->ATP SuccinylCoA->KrebsCycle Anaplerosis

Quantitative Data from Clinical Studies

The therapeutic effects of triheptanoin have been quantified in several clinical studies, providing evidence for its impact on brain metabolism and clinical outcomes.

Disorder Study Population Intervention Key Quantitative Finding Reference
Huntington's Disease10 patients at an early stageTriheptanoin for 1 monthRestoration of an increased Pi/PCr ratio during visual stimulation (p = 0.005)[6][12]
Huntington's Disease-Triheptanoin for 12 monthsStabilization of Unified Huntington's Disease Rating Scale (UHDRS) scores and decreased caudate atrophy[13]
GLUT1 Deficiency Syndrome14 children and adultsTriheptanoin supplementation70% decrease in spike-wave seizures (P = 0.001)[14]
GLUT1 Deficiency Syndrome-Triheptanoin90% decrease in non-epileptic paroxysmal manifestations[2]
Epilepsy (Pilocarpine Mouse Model)Mice with pilocarpine-induced status epilepticusTriheptanoin dietPartially restored reduced TCA cycle intermediate and metabolite levels[15]

Experimental Protocols

The investigation of triheptanoin's mechanism of action in the brain has relied on advanced neuroimaging and metabolic analysis techniques.

³¹P Magnetic Resonance Spectroscopy (MRS) for Brain Energy Metabolism

Objective: To non-invasively measure the levels of high-energy phosphate (B84403) compounds in the brain as a biomarker of energy metabolism.

Methodology:

  • Data Acquisition: ³¹P brain MRS data are acquired on a 3T whole-body MRI scanner.

  • Stimulation Paradigm: To assess the brain's response to a metabolic challenge, a visual stimulus (e.g., a flashing checkerboard) is presented to the participant.

  • Data Collection Periods: Spectra are collected during three phases:

    • Rest: Baseline measurement before the stimulus.

    • Activation: During the visual stimulus.

    • Recovery: After the stimulus has ceased.

  • Metabolite Quantification: The spectra are analyzed to determine the relative concentrations of phosphocreatine (B42189) (PCr) and inorganic phosphate (Pi).

  • Outcome Measure: The primary outcome is the change in the Pi/PCr ratio, which reflects the rate of ATP synthesis and mitochondrial function. An increase in the Pi/PCr ratio during activation is indicative of a normal metabolic response.[6][12]

MRS_Workflow cluster_patient Patient/Control cluster_mrs ³¹P MRS Protocol cluster_analysis Data Analysis Patient Subject Rest Resting State (Baseline Spectra) Patient->Rest Activation Visual Stimulation (Activation Spectra) Rest->Activation Recovery Post-Stimulation (Recovery Spectra) Activation->Recovery Quantification Quantify Pi and PCr Concentrations Recovery->Quantification Ratio Calculate Pi/PCr Ratio Quantification->Ratio Comparison Compare Ratios Across States Ratio->Comparison

Quantification of Triheptanoin Metabolites in Plasma

Objective: To measure the levels of this compound and its metabolites in plasma to assess bioavailability and metabolic fate.

Methodology (LC-MS/MS):

  • Sample Preparation:

    • To 50 µL of plasma, add 100 µL of cold methanol (B129727) containing an internal standard (e.g., deuterated analogs).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,300 x g for 5 minutes at 15°C.

    • Collect the supernatant for analysis.

  • Chromatography:

    • Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with a modifier like formic acid.

  • Mass Spectrometry:

    • Utilize electrospray ionization (ESI) in negative mode.

    • Detect metabolites using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7]

Impact on Neurotransmitter Systems

The anaplerotic effect of triheptanoin also has implications for neurotransmitter synthesis. Krebs cycle intermediates, such as α-ketoglutarate, serve as precursors for the synthesis of glutamate, the primary excitatory neurotransmitter, and GABA, the primary inhibitory neurotransmitter. By replenishing these intermediates, triheptanoin may help to restore the balance of neurotransmitter systems that are often disrupted in neurological disorders.[4][6] For instance, in Huntington's disease, altered glutamate-glutamine cycling is a known pathological feature, and triheptanoin's ability to provide α-ketoglutarate may help to mitigate this deficit.[6]

Neurotransmitter_Synthesis Triheptanoin Triheptanoin PropionylCoA Propionyl-CoA Triheptanoin->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle Anaplerosis AlphaKG α-Ketoglutarate KrebsCycle->AlphaKG Glutamate Glutamate AlphaKG->Glutamate Transamination GABA GABA Glutamate->GABA Decarboxylation Glutamine Glutamine Glutamate->Glutamine

Conclusion and Future Directions

Triheptanoin represents a paradigm shift in the therapeutic approach to neurological disorders with a metabolic etiology. By providing a dual fuel source and replenishing Krebs cycle intermediates, it directly targets the bioenergetic deficits that underpin the pathophysiology of these conditions. The quantitative evidence from clinical studies demonstrates its potential to improve brain energy metabolism and alleviate clinical symptoms.

Future research should focus on:

  • Large-scale, placebo-controlled clinical trials to further validate the efficacy of triheptanoin in a broader range of neurological disorders.

  • The use of advanced metabolic imaging techniques to gain a more detailed understanding of its regional effects on brain metabolism.

  • Exploration of combination therapies where triheptanoin may act synergistically with other neuroprotective agents.

This in-depth understanding of triheptanoin's mechanism of action is crucial for guiding its clinical development and optimizing its therapeutic application for patients with debilitating neurological diseases.

References

An In-depth Technical Guide to the Biochemical Pathways of Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoate, a seven-carbon medium-chain fatty acid, is a molecule of significant interest in the fields of metabolic research and therapeutic development. Its unique metabolism, particularly as the active metabolite of triheptanoin (B1683035), sets it apart from the more common even-chain fatty acids. Triheptanoin, a synthetic triglyceride composed of three this compound molecules, is an approved medical food for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[1][2][3] This guide provides a comprehensive overview of the core biochemical pathways involving this compound, its anaplerotic function, relevant quantitative data from clinical studies, and detailed experimental protocols for its investigation.

Core Biochemical Pathways of this compound

The metabolic journey of this compound begins with the oral administration of its triglyceride form, triheptanoin, and culminates in its entry into central energy pathways within the mitochondria.[1]

Hydrolysis and Absorption

Following oral ingestion, triheptanoin is extensively hydrolyzed in the small intestine by pancreatic lipases. This process releases three molecules of free this compound and a glycerol (B35011) backbone.[1][4] Due to this efficient cleavage, systemic exposure to the intact triheptanoin molecule is negligible.[5] As a medium-chain fatty acid, this compound is readily absorbed by the intestinal mucosa and can cross cellular and mitochondrial membranes without the need for the carnitine shuttle system, which is obligatory for long-chain fatty acids.[1][6][7]

Mitochondrial β-Oxidation

Once inside the mitochondrial matrix, this compound undergoes β-oxidation. Because it has an odd number of carbons (C7), its breakdown is distinct from even-chain fatty acids. The process yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[4][6][8] This pathway bypasses the enzymatic steps that are deficient in LC-FAODs.[6][7]

The key steps are:

  • Activation: this compound is converted to heptanoyl-CoA.

  • β-Oxidation Cycles: Heptanoyl-CoA undergoes two full cycles of β-oxidation, each producing one molecule of acetyl-CoA.

  • Final Thiolysis: The remaining three-carbon chain is released as propionyl-CoA.

Heptanoate_Beta_Oxidation cluster_Mitochondria Mitochondrial Matrix This compound This compound (C7) HeptanoylCoA Heptanoyl-CoA This compound->HeptanoylCoA Acyl-CoA Synthetase Cycle1 β-Oxidation Cycle 1 HeptanoylCoA->Cycle1 AcetylCoA1 Acetyl-CoA Cycle1->AcetylCoA1 PentanoylCoA Pentanoyl-CoA (C5) Cycle1->PentanoylCoA Cycle2 β-Oxidation Cycle 2 PentanoylCoA->Cycle2 AcetylCoA2 Acetyl-CoA Cycle2->AcetylCoA2 PropionylCoA Propionyl-CoA (C3) Cycle2->PropionylCoA

Caption: Mitochondrial β-oxidation of this compound.

Anaplerotic Role and the TCA Cycle

The production of propionyl-CoA is the cornerstone of this compound's therapeutic efficacy. Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that may have been extracted for biosynthesis or other cellular processes.[3][8] While acetyl-CoA provides fuel for the cycle, it does not increase the net amount of TCA intermediates.[8]

Propionyl-CoA is converted in a multi-step process to succinyl-CoA, a key intermediate of the TCA cycle.[1][8] This replenishment enhances the cycle's capacity for energy production and is crucial in conditions like LC-FAODs where the depletion of TCA cycle intermediates can impair cellular energy metabolism.[3]

Anaplerosis_Pathway cluster_TCA TCA Cycle PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate + Acetyl-CoA AlphaKG α-Ketoglutarate Citrate->AlphaKG AlphaKG->SuccinylCoA

Caption: Anaplerotic pathway of propionyl-CoA.

Hepatic Ketogenesis and C5 Ketone Bodies

In the liver, this compound can also be partially oxidized to form unique five-carbon (C5) ketone bodies: β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP).[1][6] These C5 ketone bodies are released into the bloodstream and can be taken up by extrahepatic tissues, such as the brain and muscle.[1][9] In these tissues, they are converted back to acetyl-CoA and propionyl-CoA, serving as an additional anaplerotic energy source.[6][9]

Metabolic Interplay with Glucose and Glutamine

This compound metabolism significantly interacts with other central metabolic pathways. Studies using stable isotope tracing have shown that this compound supplementation can decrease the contribution of glucose-derived carbon and increase the influx of glutamine-derived carbon into the TCA cycle.[8][10] In the context of mitochondrial disease models, this compound serves as a suitable substrate to induce glucose production, highlighting its role in maintaining glucose homeostasis.[11][12] In the brain, this compound and its derived C5-ketones can be metabolized primarily by glia, leading to an increase in glutamine levels.[9][13]

Quantitative Data Summary

The unique metabolic properties of this compound have led to its clinical use in the form of triheptanoin. The following tables summarize key quantitative data from pharmacokinetic and clinical studies.

Table 1: Population Pharmacokinetic Parameters of this compound
ParameterHealthy Adult SubjectsAdult LC-FAOD PatientsPediatric LC-FAOD Patients
Apparent Clearance (CL/F) Higher~19% lower than healthy subjectsAllometrically scaled with body weight
Elimination Half-life (t½) Not specified~1.7 hours[14][15]Not specified
Protein Binding ~80%[2][4]~80%[2][4]~80%[2][4]
Time to Peak (Tmax) Multiple peaks observed, median 0.5-1.2h[4]Multiple peaks observed[5][14]Multiple peaks observed[5][14]

Data sourced from population pharmacokinetic analyses.[14][15]

Table 2: Clinical Efficacy of Triheptanoin in LC-FAOD Patients
EndpointStudy DesignKey FindingReference
Major Clinical Events (MCEs) Open-label Phase 2 (CL201) & Extension (CL202)45-70% reduction in the annualized rate of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy).[16][16]
Hospitalization Days Open-label Phase 2 (CL201)50.3% reduction in the mean annualized duration of MCE-related hospitalizations.[16][16]
Cardiac Function Randomized, controlled trialImprovements in cardiac structure and function compared to trioctanoin (even-chain MCT).[16][16]
Exercise Tolerance Open-label Phase 2 (CL201)Reported positive impacts and improvements in exercise tolerance.[16][16]

Experimental Protocols

Investigating the metabolic effects of this compound requires specialized techniques. Below are summarized protocols for key experiments cited in the literature.

Protocol 1: Stable Isotope Tracing of this compound Metabolism in Mice
  • Objective: To trace the metabolic fate of this compound and its contribution to gluconeogenesis and the TCA cycle in vivo.

  • Methodology:

    • Animal Model: Utilize relevant mouse models, such as VLCAD-deficient (VLCAD−/−) mice and wild-type (WT) controls.[11]

    • Tracer Infusion: Administer a bolus of 13C-labeled this compound (e.g., [5,6,7-13C3]this compound) or other labeled substrates like 13C3-glycerol via injection.[9][11]

    • Sample Collection: Collect blood samples at multiple time points post-infusion. At the end of the experiment, collect tissues (e.g., liver, brain) after perfusion and snap-freeze in liquid nitrogen.[9][11]

    • Metabolite Extraction: Extract metabolites from plasma and tissue homogenates using methods appropriate for the target analytes (e.g., perchloric acid extraction).

    • Analysis:

      • GC-MS/LC-MS: Analyze the isotopic enrichment of metabolites (e.g., glucose, TCA cycle intermediates, amino acids) to determine the incorporation of the 13C label.[13][17]

      • NMR Spectroscopy: Use 13C-NMR to analyze tissue extracts, which can provide detailed information on positional isotopomers and metabolic fluxes.[9][13]

    • Data Interpretation: Calculate the fractional enrichment of metabolites to quantify the contribution of this compound to various metabolic pathways.[11]

Caption: Workflow for stable isotope tracing experiments.

Protocol 2: Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes
  • Objective: To measure the rate of mitochondrial and peroxisomal fatty acid oxidation in intact cells.

  • Methodology:

    • Hepatocyte Isolation: Isolate primary hepatocytes from mice via collagenase perfusion of the liver.[18]

    • Substrate Preparation: Prepare a substrate mixture containing radiolabeled fatty acids (e.g., [3H]palmitic acid or [14C]heptanoic acid) complexed to bovine serum albumin (BSA).[18]

    • Cell Incubation: Incubate the freshly isolated hepatocytes in a reaction buffer containing the radiolabeled substrate.

    • Reaction Termination: Stop the reaction at various time points by adding an acid like perchloric acid.[18]

    • Separation of Products: Separate the water-soluble metabolic products (representing oxidized substrate) from the unoxidized fatty acid substrate. This is typically done by precipitating the unoxidized substrate and centrifuging.

    • Quantification: Measure the radioactivity in the aqueous supernatant using liquid scintillation counting. The amount of radioactivity is proportional to the rate of β-oxidation.

Conclusion

This compound possesses a unique metabolic profile centered on its role as a dual-action substrate, providing both direct fuel (acetyl-CoA) and anaplerotic replenishment (propionyl-CoA) to the TCA cycle. This mechanism is particularly beneficial in energy-deficient states such as long-chain fatty acid oxidation disorders. The quantitative data from pharmacokinetic and clinical studies of its pro-drug, triheptanoin, confirm its therapeutic utility in reducing major clinical events and improving metabolic homeostasis in affected patients. The experimental protocols outlined provide a framework for researchers to further investigate the intricate biochemical pathways and therapeutic potential of this intriguing medium-chain fatty acid.

References

Heptanoate and Its Effects on Mitochondrial Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptanoate, a seven-carbon medium-chain fatty acid, has garnered significant attention for its unique metabolic properties and therapeutic potential in various metabolic disorders. Administered as the triglyceride triheptanoin (B1683035), this compound serves as a precursor for both energy production and anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates. This dual action directly addresses the underlying pathophysiology of several mitochondrial and metabolic diseases characterized by energy deficits and TCA cycle depletion. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action on mitochondrial function, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction: The Anaplerotic Role of this compound

Mitochondria are the primary sites of cellular energy production through the TCA cycle and oxidative phosphorylation. In numerous inherited metabolic disorders, such as long-chain fatty acid oxidation disorders (LC-FAODs) and other conditions with compromised energy metabolism, the pool of TCA cycle intermediates can become depleted, leading to impaired ATP synthesis and cellular dysfunction.[1] Anaplerosis, the process of replenishing these intermediates, is therefore a critical therapeutic target.

This compound, delivered as the prodrug triheptanoin, is a potent anaplerotic substrate.[1] Following oral administration, triheptanoin is hydrolyzed into glycerol (B35011) and three this compound molecules.[2] this compound is readily absorbed and transported into the mitochondrial matrix, where it undergoes β-oxidation.[2] Unlike even-chain fatty acids that are metabolized solely to acetyl-CoA, the β-oxidation of this compound yields both acetyl-CoA and propionyl-CoA.[1][2] Acetyl-CoA enters the TCA cycle to fuel ATP production, while propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA, directly replenishing the cycle.[1]

Mechanism of Action: this compound Metabolism and Mitochondrial Bioenergetics

The unique metabolic fate of this compound underpins its therapeutic effects. Its influence extends beyond simple substrate provision, impacting overall mitochondrial bioenergetics and cellular redox status.

β-Oxidation of this compound

Once inside the mitochondrial matrix, this compound is activated to heptanoyl-CoA and undergoes two and a half cycles of β-oxidation. This process generates:

  • Two molecules of acetyl-CoA: These enter the TCA cycle by condensing with oxaloacetate to form citrate, driving the production of NADH and FADH2 for the electron transport chain.[1]

  • One molecule of propionyl-CoA: This three-carbon molecule is the key to this compound's anaplerotic effect.[1]

Conversion of Propionyl-CoA to Succinyl-CoA

Propionyl-CoA is converted to succinyl-CoA through a three-step enzymatic pathway:

  • Carboxylation: Propionyl-CoA carboxylase (PCC), a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.

  • Racemization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to L-methylmalonyl-CoA.

  • Isomerization: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[1]

Succinyl-CoA then directly enters the TCA cycle, increasing the concentration of cycle intermediates and enhancing its capacity.

Heptanoate_Metabolism cluster_beta_oxidation β-Oxidation cluster_anaplerosis Anaplerotic Pathway Triheptanoin Triheptanoin This compound This compound (C7) Triheptanoin->this compound Lipolysis HeptanoylCoA Heptanoyl-CoA This compound->HeptanoylCoA Activation Mitochondrion Mitochondrial Matrix AcetylCoA Acetyl-CoA (x2) HeptanoylCoA->AcetylCoA PropionylCoA Propionyl-CoA HeptanoylCoA->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle DMethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->DMethylmalonylCoA Propionyl-CoA Carboxylase LMethylmalonylCoA L-Methylmalonyl-CoA DMethylmalonylCoA->LMethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA LMethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase SuccinylCoA->TCACycle

Figure 1: Metabolic Pathway of this compound.
Impact on the Electron Transport Chain and Oxidative Phosphorylation

By providing both acetyl-CoA and anaplerotic succinyl-CoA, this compound enhances the overall flux through the TCA cycle. This leads to an increased production of the reducing equivalents NADH and FADH2, which are essential electron donors for the electron transport chain (ETC). The subsequent increase in proton pumping across the inner mitochondrial membrane drives ATP synthesis via oxidative phosphorylation.

Influence on Redox Homeostasis

Studies have shown that supplementation with this compound can lead to an increased NAD+/NADH ratio.[3] This shift in redox balance can have widespread metabolic effects, including a decreased lactate/pyruvate ratio and alterations in other metabolic pathways.[3]

Quantitative Effects of this compound on Mitochondrial Function

The therapeutic benefits of this compound are substantiated by quantitative improvements in mitochondrial respiration and the replenishment of TCA cycle intermediates.

Mitochondrial Respiration

The Seahorse XF Analyzer is a key technology for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR). Studies using fibroblasts from patients with Neutral Lipid Storage Disease with Myopathy (NLSD-M), a condition with impaired lipid metabolism, have demonstrated the positive effects of triheptanoin treatment on mitochondrial respiration.

Table 1: Effect of Triheptanoin on Mitochondrial Respiration in NLSD-M Fibroblasts

ParameterUntreated NLSD-M (Mean ± SD)Triheptanoin-Treated NLSD-M (Mean ± SD)% Change
Basal Respiration (pmol/min) 10.5 ± 2.115.2 ± 3.5+44.8%
Maximal Respiration (pmol/min) 12.1 ± 3.219.8 ± 4.1+63.6%
ATP Production-linked OCR (pmol/min) 8.2 ± 1.911.5 ± 2.8+40.2%
Spare Respiratory Capacity (%) 15.4 ± 5.630.8 ± 7.2+100.0%

Data adapted from a study on fibroblasts from five NLSD-M patients treated with 25 µM triheptanoin for one week.[4][5]

These data indicate that triheptanoin treatment significantly improves key parameters of mitochondrial respiration, suggesting an enhanced capacity to meet cellular energy demands.[4][5]

Tricarboxylic Acid (TCA) Cycle Intermediates

Table 2: Reported Changes in TCA Cycle Intermediates with this compound/Triheptanoin Treatment

TCA Cycle IntermediateCell/Tissue TypeReported Change
Succinate MCAD-deficient fibroblastsSignificantly increased
Malate VLCAD-deficient patient samplesIncreased
Fumarate VLCAD-deficient patient samplesIncreased
Citrate VLCAD-deficient patient samplesIncreased
α-Ketoglutarate VLCAD-deficient patient samplesTrended lower

Data compiled from studies on various metabolic disorders.[6]

These findings support the proposed mechanism of this compound in replenishing the TCA cycle, although further quantitative studies are warranted to fully delineate these effects across different disease models.

Logical_Relationship This compound This compound BetaOxidation β-Oxidation This compound->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCACycle Replenishment Anaplerosis Anaplerosis SuccinylCoA->Anaplerosis ETC Electron Transport Chain TCACycle->ETC NADH, FADH₂ ATP ATP Production ETC->ATP Anaplerosis->TCACycle

Figure 2: Logical Flow of this compound's Mitochondrial Effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's effects on mitochondrial function.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in live cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[7]

Procedure:

  • Cell Seeding: Seed fibroblasts in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[7]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[8]

  • Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[8]

  • Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the mitochondrial stress test compounds.

  • Calibration and Assay Run: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay. The instrument will measure basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements after each injection.[8]

  • Data Analysis: Normalize OCR data to cell number or protein content. Calculate key parameters of mitochondrial function: basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.[7]

Quantification of TCA Cycle Intermediates by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of small molecule metabolites.

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Extraction solvent (e.g., 80% methanol)

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Internal standards for each analyte

Procedure:

  • Metabolite Extraction: Quench cellular metabolism rapidly by adding ice-cold extraction solvent to the cell culture plate. Scrape the cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites.

  • Derivatization: Evaporate the supernatant to dryness under a stream of nitrogen. Add the derivatization agent to the dried extract and heat to convert the non-volatile TCA cycle intermediates into volatile derivatives suitable for GC-MS analysis.[9]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated based on their boiling points and retention times on the GC column and then detected and quantified by the mass spectrometer.[9]

  • Data Analysis: Identify and quantify the TCA cycle intermediates by comparing their retention times and mass spectra to those of known standards. Normalize the data to cell number or protein content.

Experimental_Workflow cluster_seahorse Seahorse XF Mito Stress Test cluster_gcms GC-MS for TCA Intermediates sh_start Seed Cells sh_prepare Prepare Assay Plate sh_start->sh_prepare sh_hydrate Hydrate Sensor Cartridge sh_run Run Assay sh_hydrate->sh_run sh_prepare->sh_run sh_analyze Analyze OCR Data sh_run->sh_analyze gcms_start Extract Metabolites gcms_derivatize Derivatize gcms_start->gcms_derivatize gcms_run GC-MS Analysis gcms_derivatize->gcms_run gcms_analyze Quantify Intermediates gcms_run->gcms_analyze

References

Technical Guide: Solubility of Sodium Heptanoate in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of sodium heptanoate. Due to a notable scarcity of published quantitative data on the solubility of sodium this compound in various common solvents, this document focuses on presenting the available information and offering a comprehensive experimental protocol for determining solubility. A general overview of the solubility of sodium salts of carboxylic acids is also provided to offer a predictive framework. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with sodium this compound and require a thorough understanding of its solubility characteristics.

Introduction

Sodium this compound, the sodium salt of heptanoic acid, is a compound of interest in various fields, including pharmaceuticals and material science. Its amphiphilic nature, with a polar carboxylate head and a nonpolar seven-carbon tail, suggests a range of solubility behaviors in different media. Understanding the solubility of sodium this compound is crucial for a variety of applications, such as formulation development, purification processes, and the design of delivery systems.

This guide summarizes the currently available solubility data for sodium this compound and provides a detailed experimental workflow for its determination.

Solubility of Sodium this compound: Data

A comprehensive review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of sodium this compound in a wide range of solvents. The available information is summarized below.

Data Presentation

The quantitative solubility data for sodium this compound is sparse. The following table presents the limited data found.

SolventTemperature (°C)SolubilityNotes
WaterNot Specified100 mg/mLRequires ultrasonic assistance

It is important to note that the temperature for the solubility in water was not specified in the source material, which is a critical parameter for solubility measurements.

Qualitative Solubility and General Trends

Several sources qualitatively describe sodium this compound as being "soluble in water".[1][2][3][4] The solution in water is also described as "almost transparency".[5]

For sodium salts of carboxylic acids in general, the following trends are observed:

  • In Water: Solubility in water tends to decrease as the length of the alkyl chain increases due to the growing hydrophobic nature of the molecule.[6] Shorter-chain sodium carboxylates, like sodium acetate, are very soluble in water.[6]

  • In Organic Solvents: The solubility of sodium carboxylates in organic solvents is influenced by the polarity of the solvent.[6] They tend to be more soluble in polar organic solvents like ethanol (B145695) and less soluble in non-polar solvents such as chloroform (B151607) and benzene.[6]

Given that heptanoic acid has a low solubility in water (0.2 g/L), its sodium salt is expected to be significantly more water-soluble due to the ionic nature of the sodium carboxylate group.[7]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like sodium this compound in a liquid solvent. This protocol is based on the widely used shake-flask method.

Materials and Equipment
  • Sodium this compound (high purity)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Vials or flasks with airtight seals

  • Syringes with filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

Experimental Procedure
  • Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation.

  • Sample Preparation: Add an excess amount of sodium this compound to a series of vials or flasks. An excess is necessary to ensure that a saturated solution is formed.

  • Addition of Solvent: Accurately add a known volume or mass of the solvent to each vial containing the excess solid.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient amount of time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a filter to the syringe and dispense the filtered saturated solution into a pre-weighed container. This step is crucial to remove any undissolved solid particles.

  • Analysis: Determine the concentration of sodium this compound in the collected sample using a validated analytical method.

    • Gravimetric Method: Weigh the collected filtered solution. Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved. The solubility can then be calculated as the mass of the solute per mass or volume of the solvent.

    • Chromatographic/Spectroscopic Method: Dilute the collected saturated solution with a known volume of a suitable solvent and analyze the concentration using a pre-calibrated instrument such as HPLC or a UV-Vis spectrophotometer.

  • Data Reporting: Express the solubility in standard units, such as g/100 g of solvent, mg/mL, or mol/L, and always report the temperature at which the measurement was performed.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_solid Weigh Excess Solid (Sodium this compound) mix Combine Solid and Solvent in a Sealed Vial prep_solid->mix prep_solvent Measure Known Volume/Mass of Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature (e.g., 24-48h) mix->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant with a Syringe and Filter settle->sample analyze Determine Concentration (Gravimetric, HPLC, etc.) sample->analyze report Calculate and Report Solubility at Specified Temperature analyze->report

References

Endogenous Production of Heptanoate in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanoate (C7:0), a seven-carbon saturated fatty acid, has garnered significant attention for its therapeutic potential, primarily as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle. While its metabolic fate following exogenous administration of its triglyceride form, triheptanoin (B1683035), is well-documented, the endogenous production of this compound in humans is a less explored yet crucial area of metabolism. This technical guide provides a comprehensive overview of the current understanding of endogenous this compound synthesis, its metabolic pathways, and the analytical methodologies used for its study. Evidence points towards two primary pathways for the endogenous production of odd-chain fatty acids (OCFAs), including the potential for this compound synthesis: de novo synthesis by fatty acid synthase (FAS) utilizing propionyl-CoA as a primer, and the peroxisomal alpha-oxidation of longer-chain fatty acids. Propionyl-CoA, the key precursor for de novo synthesis, is primarily derived from the catabolism of certain amino acids and the fermentation of dietary fiber by the gut microbiota. This guide details these pathways, presents available quantitative data, outlines experimental protocols for OCFAs analysis, and provides visualizations of the key metabolic and experimental workflows to facilitate further research in this emerging field.

Introduction

Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, are present in human tissues, albeit at much lower concentrations than their even-chain counterparts.[1] Among these, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are the most studied and are recognized as biomarkers for dairy fat intake and have been inversely associated with the risk of type 2 diabetes and cardiovascular disease.[1] this compound (C7:0), a shorter-chain OCFA, is of particular interest due to its anaplerotic properties, which allow it to replenish intermediates in the TCA cycle.[2] While the therapeutic administration of triheptanoin is the primary source of this compound in clinical contexts, evidence suggests that OCFAs, potentially including this compound, are also synthesized endogenously.[1][3] Understanding the pathways and regulation of endogenous this compound production is critical for elucidating its physiological roles and its potential as a biomarker.

Biosynthetic Pathways of Endogenous this compound

The endogenous synthesis of this compound in humans is believed to occur through pathways similar to those established for longer-chain OCFAs. These pathways are:

De Novo Synthesis via Propionyl-CoA Priming

The canonical de novo fatty acid synthesis pathway utilizes acetyl-CoA as the initial primer for the fatty acid synthase (FAS) complex, leading to the production of even-chain fatty acids, primarily palmitate (C16:0).[4] However, FAS can also utilize propionyl-CoA, a three-carbon acyl-CoA, as a primer.[5][6] When propionyl-CoA is used as the starting molecule, the subsequent addition of two-carbon units from malonyl-CoA results in the synthesis of odd-chain fatty acids.[5][6] While this process is well-documented for the synthesis of C15:0 and C17:0, the production of the shorter C7:0 via this pathway in humans is plausible but less directly evidenced.

The primary sources of propionyl-CoA for this pathway are:

  • Gut Microbiota Fermentation: Anaerobic fermentation of dietary fibers by the colonic microbiota produces short-chain fatty acids, including propionate (B1217596).[1][7] This propionate is absorbed into the portal circulation and can be converted to propionyl-CoA in the liver.[1]

  • Amino Acid Catabolism: The breakdown of the amino acids valine, isoleucine, methionine, and threonine yields propionyl-CoA.[8]

  • Cholesterol Catabolism: The oxidation of the cholesterol side chain during bile acid formation can also generate propionyl-CoA.[8]

DeNovo_Synthesis Dietary Fiber Dietary Fiber Gut Microbiota Gut Microbiota Dietary Fiber->Gut Microbiota Fermentation Propionate Propionate Gut Microbiota->Propionate Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Fatty Acid Synthase Fatty Acid Synthase Propionyl-CoA->Fatty Acid Synthase Primer Odd-Chain Fatty Acids (C7:0, C15:0, C17:0) Odd-Chain Fatty Acids (C7:0, C15:0, C17:0) Fatty Acid Synthase->Odd-Chain Fatty Acids (C7:0, C15:0, C17:0) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Elongation Units Acetyl-CoA Acetyl-CoA Acetyl-CoA->Malonyl-CoA Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr)->Propionyl-CoA Catabolism Cholesterol Cholesterol Cholesterol->Propionyl-CoA Catabolism Alpha_Oxidation cluster_peroxisome Peroxisome Longer-Chain Even Fatty Acid (e.g., C18:0) Longer-Chain Even Fatty Acid (e.g., C18:0) Fatty Acyl-CoA Fatty Acyl-CoA Longer-Chain Even Fatty Acid (e.g., C18:0)->Fatty Acyl-CoA Activation 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA Fatty Acyl-CoA->2-Hydroxyacyl-CoA Hydroxylation Formyl-CoA Formyl-CoA 2-Hydroxyacyl-CoA->Formyl-CoA Cleavage Shorter-Chain Odd Fatty Aldehyde (e.g., C17-aldehyde) Shorter-Chain Odd Fatty Aldehyde (e.g., C17-aldehyde) 2-Hydroxyacyl-CoA->Shorter-Chain Odd Fatty Aldehyde (e.g., C17-aldehyde) Cleavage Shorter-Chain Odd Fatty Acid (e.g., C17:0) Shorter-Chain Odd Fatty Acid (e.g., C17:0) Shorter-Chain Odd Fatty Aldehyde (e.g., C17-aldehyde)->Shorter-Chain Odd Fatty Acid (e.g., C17:0) Oxidation Peroxisome Peroxisome Heptanoate_Metabolism cluster_mitochondrion Mitochondrion This compound (C7:0) This compound (C7:0) Heptanoyl-CoA Heptanoyl-CoA This compound (C7:0)->Heptanoyl-CoA Activation Beta-Oxidation Beta-Oxidation Heptanoyl-CoA->Beta-Oxidation Acetyl-CoA (2 molecules) Acetyl-CoA (2 molecules) Beta-Oxidation->Acetyl-CoA (2 molecules) Propionyl-CoA (1 molecule) Propionyl-CoA (1 molecule) Beta-Oxidation->Propionyl-CoA (1 molecule) TCA Cycle TCA Cycle Acetyl-CoA (2 molecules)->TCA Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA (1 molecule)->Succinyl-CoA Carboxylation, Epimerization, Mutase Succinyl-CoA->TCA Cycle Anaplerosis Mitochondrion Mitochondrion Experimental_Workflow cluster_quantification Quantification of Endogenous this compound cluster_tracing Stable Isotope Tracing of this compound Synthesis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Quantitative Data Quantitative Data LC-MS/MS Analysis->Quantitative Data Cell Culture Cell Culture Labeled Precursor Incubation Labeled Precursor Incubation Cell Culture->Labeled Precursor Incubation Lipid Extraction & Derivatization Lipid Extraction & Derivatization Labeled Precursor Incubation->Lipid Extraction & Derivatization GC-MS Analysis GC-MS Analysis Lipid Extraction & Derivatization->GC-MS Analysis Isotopologue Ratios Isotopologue Ratios GC-MS Analysis->Isotopologue Ratios

References

Heptanoate as a Precursor for Neurotransmitters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoate, a seven-carbon medium-chain fatty acid, has garnered significant interest as a therapeutic agent, particularly in neurological disorders characterized by impaired energy metabolism. Administered as the triglyceride triheptanoin (B1683035), it serves as a readily available fuel source for the brain. What distinguishes this compound from even-chain fatty acids is its unique metabolism, which not only provides acetyl-CoA for the tricarboxylic acid (TCA) cycle but also replenishes TCA cycle intermediates through a process known as anaplerosis. This dual function has profound implications for the synthesis of key neurotransmitters, including glutamate (B1630785) and GABA, making this compound a promising candidate for interventions in conditions such as epilepsy and certain neurodegenerative diseases. This technical guide provides an in-depth analysis of the metabolic pathways of this compound, its role as a precursor to neurotransmitters, and the experimental methodologies used to elucidate these processes.

Metabolic Fate of this compound in the Brain

Following oral administration, triheptanoin is hydrolyzed in the gut to glycerol (B35011) and three molecules of this compound.[1] this compound can cross the blood-brain barrier and is taken up by brain cells, primarily astrocytes.[2] In the liver, this compound can also be metabolized to five-carbon (C5) ketone bodies (β-hydroxypentanoate and β-ketopentanoate), which can also enter the brain and serve as an energy source.[2][3]

Within the mitochondria of brain cells, this compound undergoes β-oxidation. Unlike even-chain fatty acids that are completely metabolized to acetyl-CoA, the seven-carbon chain of this compound yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[4][5][6]

  • Acetyl-CoA enters the TCA cycle by combining with oxaloacetate to form citrate, contributing to ATP production.[5]

  • Propionyl-CoA is the key to this compound's anaplerotic properties. It is converted to succinyl-CoA, a TCA cycle intermediate, through a series of enzymatic reactions.[5][6]

This replenishment of the TCA cycle intermediate pool is crucial, as these intermediates are precursors for the synthesis of several amino acids, including the neurotransmitters glutamate and GABA.[7]

This compound and Neurotransmitter Synthesis: The Glial-Neuronal Partnership

The synthesis of glutamate and GABA from TCA cycle intermediates is a well-established pathway. α-ketoglutarate, a TCA cycle intermediate, is a direct precursor for glutamate. Glutamate, in turn, can be converted to the inhibitory neurotransmitter GABA via the enzyme glutamate decarboxylase.[8]

Studies have shown that this compound metabolism is compartmentalized within the brain, with a preference for glial cells (astrocytes) over neurons.[2][9] This has significant implications for neurotransmitter synthesis through the glutamate-glutamine cycle.

Astrocytes readily metabolize this compound and its C5-ketone derivatives, leading to an increase in their intracellular pool of TCA cycle intermediates. This enhanced anaplerosis drives the synthesis of glutamate within the astrocytes. The astrocytic glutamate is then converted to glutamine by the enzyme glutamine synthetase. This newly synthesized glutamine is released by astrocytes and taken up by neurons.[2]

In neurons, glutamine is converted back to glutamate by glutaminase. This glutamate can then be packaged into synaptic vesicles for release as an excitatory neurotransmitter or be converted to GABA for inhibitory neurotransmission.[10] Therefore, by fueling the astrocytic TCA cycle, this compound indirectly provides the primary precursor for both excitatory and inhibitory neurotransmitter pools in neurons.

Data Presentation

The following tables summarize the quantitative data from a key study by Marin-Valencia et al. (2012), which investigated the effects of this compound infusion on brain metabolites in normal (WT) and glucose transporter I-deficient (G1D) mice.

Table 1: Concentration of Amino Acids in Mouse Brain Following this compound Infusion

Amino AcidWT Mice (μmol/g)G1D Mice (μmol/g)p-value
Glutamate10.2 ± 0.59.8 ± 0.6> 0.05
Glutamine5.8 ± 0.47.2 ± 0.3< 0.001
GABA2.1 ± 0.22.0 ± 0.2> 0.05
Aspartate3.5 ± 0.33.3 ± 0.4> 0.05

Data are presented as mean ± SD. Data extracted from Marin-Valencia et al., 2012.

Table 2: Concentration of TCA Cycle Intermediates and Acetyl-CoA in Mouse Brain Following this compound Infusion

MetaboliteWT Mice (nmol/g)G1D Mice (nmol/g)p-value
Citrate320 ± 40350 ± 50> 0.05
α-Ketoglutarate150 ± 20160 ± 30> 0.05
Succinate780 ± 90810 ± 100> 0.05
Malate350 ± 40370 ± 50> 0.05
Acetyl-CoA15.2 ± 1.520.1 ± 2.0< 0.01

Data are presented as mean ± SD. Data extracted from Marin-Valencia et al., 2012.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound as a neurotransmitter precursor.

Animal Model and this compound Administration
  • Animal Model: The study utilized wild-type (WT) mice and a transgenic antisense mouse model of glucose transporter I deficiency (G1D) which exhibits an epileptic phenotype.[2]

  • This compound Infusion: Conscious mice were infused with [5,6,7-¹³C₃]this compound. A cannulation and infusion protocol was used as previously described in the literature.[2]

Brain Tissue Extraction and Preparation
  • Microwave Fixation: At the end of the infusion period, mice were sacrificed by focal 5 KW microwave irradiation on the head to instantly stop metabolic processes.[11]

  • Extraction of Polar Metabolites: The cerebral cortex and hippocampal formations were extracted using a methanol/chloroform procedure to separate polar metabolites from lipids.[11]

  • Sample Preparation for Analysis: The aqueous phase containing the polar metabolites was lyophilized and reconstituted in a suitable buffer for subsequent analysis by GC-MS, LC-MS/MS, and ¹³C-NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Analysis
  • Derivatization: Amino acids in the brain extracts were derivatized to increase their volatility for GC analysis. A common method involves a two-step derivatization with a reagent like propyl chloroformate.[12] This is carried out directly in the aqueous samples.

  • GC Separation: The derivatized amino acids were separated on a capillary column (e.g., SLB™-5ms). The temperature program of the GC oven was optimized to achieve good resolution of the different amino acid derivatives.[13]

  • Mass Spectrometry Detection: The separated amino acids were detected using a mass spectrometer operating in electron impact (EI) mode. The instrument was set to scan a specific mass-to-charge (m/z) range to detect the characteristic fragments of the derivatized amino acids.[13]

  • Quantification: The concentration of each amino acid was determined by comparing the peak area of the endogenous amino acid to that of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled amino acids) added to the sample.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
  • Sample Preparation: Brain tissue was homogenized, and proteins were precipitated using an organic solvent like acetonitrile (B52724) containing formic acid. The supernatant was then evaporated and reconstituted in a mobile phase-compatible solution.

  • Liquid Chromatography Separation: Acyl-CoA species were separated using reverse-phase liquid chromatography on a C18 column with a gradient elution of two mobile phases (e.g., an aqueous buffer and an organic solvent).[14]

  • Tandem Mass Spectrometry Detection: The separated acyl-CoAs were detected using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) was used for quantification, where specific precursor-to-product ion transitions for each acyl-CoA were monitored.[14][15]

  • Quantification: Calibration curves were generated using standard solutions of known concentrations of each acyl-CoA. The concentration in the brain samples was calculated based on these calibration curves.[14]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Pathway Analysis
  • Sample Preparation: Lyophilized brain extracts were dissolved in D₂O for NMR analysis.

  • NMR Acquisition: High-resolution ¹³C-NMR spectra were acquired on a high-field NMR spectrometer. Proton-decoupled ¹³C NMR spectra were obtained using a standard pulse sequence.[16]

  • Data Analysis: The resulting spectra were analyzed to identify and quantify the ¹³C labeling in different carbon positions of metabolites like glutamate and glutamine. The specific patterns of ¹³C enrichment provide information about the metabolic pathways through which the ¹³C-labeled this compound was metabolized.[2] For example, the detection of specific ¹³C multiplets in glutamate and glutamine can distinguish between metabolism through the neuronal versus the glial TCA cycle.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.

Heptanoate_Metabolism cluster_blood Bloodstream cluster_astrocyte Astrocyte cluster_neuron Neuron Heptanoate_blood This compound Heptanoate_astro This compound Heptanoate_blood->Heptanoate_astro C5_Ketones C5-Ketone Bodies C5_Ketones->Heptanoate_astro Metabolized to This compound precursors Heptanoyl_CoA Heptanoyl-CoA Heptanoate_astro->Heptanoyl_CoA Acetyl_CoA_astro Acetyl-CoA Heptanoyl_CoA->Acetyl_CoA_astro β-oxidation Propionyl_CoA_astro Propionyl-CoA Heptanoyl_CoA->Propionyl_CoA_astro β-oxidation TCA_astro TCA Cycle Acetyl_CoA_astro->TCA_astro Propionyl_CoA_astro->TCA_astro Anaplerosis alpha_KG_astro α-Ketoglutarate TCA_astro->alpha_KG_astro Glutamate_astro Glutamate alpha_KG_astro->Glutamate_astro Glutamine Glutamine Glutamate_astro->Glutamine Glutamine_neuron Glutamine Glutamine->Glutamine_neuron Glutamate_neuron Glutamate Glutamine_neuron->Glutamate_neuron GABA GABA Glutamate_neuron->GABA

Metabolic pathway of this compound to neurotransmitters.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Metabolite Analysis Animal_Model Animal Model (WT & G1D Mice) Heptanoate_Infusion [5,6,7-13C3]this compound Infusion Animal_Model->Heptanoate_Infusion Sacrifice Microwave Fixation Heptanoate_Infusion->Sacrifice Extraction Methanol/Chloroform Extraction Sacrifice->Extraction Lyophilization Lyophilization Extraction->Lyophilization GC_MS GC-MS (Amino Acids) Lyophilization->GC_MS LC_MS LC-MS/MS (Acyl-CoAs) Lyophilization->LC_MS NMR 13C-NMR (Metabolic Pathways) Lyophilization->NMR

Experimental workflow for brain metabolite analysis.

TCA_Anaplerosis Heptanoyl_CoA Heptanoyl-CoA Acetyl_CoA Acetyl-CoA Heptanoyl_CoA->Acetyl_CoA β-oxidation Propionyl_CoA Propionyl-CoA Heptanoyl_CoA->Propionyl_CoA β-oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle Anaplerosis alpha_KG α-Ketoglutarate TCA_Cycle->alpha_KG Glutamate Glutamate alpha_KG->Glutamate

Anaplerotic pathway of this compound metabolism.

Conclusion

This compound serves as a unique and potent substrate for brain metabolism, with significant implications for neurotransmitter synthesis. Its ability to provide both an energy source in the form of acetyl-CoA and an anaplerotic substrate via propionyl-CoA addresses the dual needs of energy production and biosynthesis in the brain. The preferential metabolism of this compound in astrocytes enhances the glutamate-glutamine cycle, thereby supporting the neuronal pools of both glutamate and GABA. This comprehensive understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, provides a strong foundation for the continued investigation and development of this compound-based therapies for a range of neurological disorders. Further research focusing on the long-term effects and precise molecular targets of this compound will be crucial in translating these promising metabolic insights into effective clinical treatments.

References

The Discovery and Early History of Heptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanoic acid, a seven-carbon saturated fatty acid, has a rich history intertwined with the development of organic chemistry in the 19th century. Initially identified from the byproducts of fermentation and the distillation of castor oil, its discovery and characterization were products of the nascent analytical techniques of the era. This document provides a comprehensive overview of the discovery, early synthesis, and historical characterization of heptanoic acid, then known as oenanthic acid. It details the primitive yet effective experimental protocols of the 19th century used to determine its physical and chemical properties. Furthermore, this guide outlines the metabolic fate of heptanoic acid via β-oxidation and explores its influence on cellular signaling through the Akt-mTOR pathway, providing a modern context to its historical significance.

Discovery and Historical Milestones

The discovery of heptanoic acid cannot be attributed to a single definitive moment but rather to a series of investigations in the mid-19th century. The compound was initially referred to as "oenanthic acid," a name derived from the Greek words "oinos" (wine) and "anthos" (blossom), hinting at its early association with the aromatic esters found in the fusel oil of fermented grains.

Early significant contributions to the understanding of this C7 acid include:

  • 1848 - Tilley: In a publication in Annalen der Chemie und Pharmacie, Tilley described an acid obtained from the oxidation of "oenanthaldehyde" (heptanal), a component of the distillate from castor oil. This is one of the earliest documented preparations of what is now known as heptanoic acid.

  • 1877 - Mehlis: Further work by Mehlis, also published in Annalen der Chemie, expanded on the preparation and properties of oenanthic acid, contributing to its characterization.

  • 1882 - Krafft: In the Berichte der deutschen chemischen Gesellschaft, Krafft detailed methods for the synthesis of heptanoic acid, further solidifying its chemical identity and distinguishing it from other known fatty acids.

These early investigations were foundational, moving the understanding of heptanoic acid from an interesting natural product derivative to a well-characterized chemical entity.

Physicochemical Properties

Early characterization of heptanoic acid relied on the analytical techniques of the 19th century. The data, while remarkably accurate for the time, has been refined over the last century and a half.

Property19th Century Reported Value (approx.)Modern Accepted Value
Molecular Formula C₇H₁₄O₂ (inferred)C₇H₁₄O₂
Molecular Weight ~130 g/mol (inferred)130.18 g/mol
Appearance Colorless, oily liquidColorless, oily liquid
Odor Pungent, rancidUnpleasant, rancid odor
Boiling Point ~223 °C223 °C (433 °F; 496 K)[1]
Melting Point ~ -10 °C-7.5 °C (18.5 °F; 265.6 K)[1]
Density ~0.92 g/mL at 20 °C0.918 g/mL at 25 °C
Solubility in Water Slightly soluble0.24 g/100 mL at 15 °C[1]
Solubility in Organic Solvents Very soluble in ethanol (B145695) and etherVery soluble in ethanol and ether[1]

Early Experimental Protocols

The characterization of a new organic compound in the 19th century was a meticulous process involving a series of now-classic analytical techniques.

Synthesis: Oxidation of Heptaldehyde (c. 1848)

One of the earliest methods for preparing heptanoic acid was the oxidation of heptanal, which could be obtained from the distillation of castor oil.

Protocol:

  • Preparation of the Oxidizing Agent: A solution of potassium dichromate in dilute sulfuric acid was prepared. Alternatively, potassium permanganate (B83412) in an alkaline or acidic solution, or nitric acid, were also used as oxidizing agents.[2]

  • Reaction: Heptaldehyde was slowly added to the oxidizing solution with constant stirring. The reaction was often exothermic and required cooling to control the rate.

  • Isolation: After the reaction was complete, the oily layer of crude heptanoic acid was separated from the aqueous solution.

  • Purification: The crude acid was washed with water to remove any remaining inorganic salts. Further purification was achieved by distillation. For higher purity, the acid could be converted to its sodium salt by treatment with a base, followed by steam distillation to remove any neutral impurities. The heptanoic acid was then regenerated by acidification with a strong mineral acid and a final distillation.[2]

Characterization Methods (19th Century)
  • Melting Point: A small amount of the solidified acid was placed in a capillary tube attached to a thermometer. The apparatus was then heated in a water or oil bath, and the temperature at which the substance melted was observed. The sharpness of the melting point was a key indicator of purity.

  • Boiling Point: The liquid was placed in a distillation flask with a thermometer positioned in the vapor path. The flask was heated, and the temperature at which the liquid boiled and its vapor condensed at a steady rate was recorded as the boiling point.

To determine the empirical formula, a weighed sample of heptanoic acid was combusted in a stream of oxygen. The resulting water and carbon dioxide were collected in separate absorption tubes containing a desiccant and a strong base, respectively. By measuring the increase in weight of these tubes, the masses of hydrogen and carbon in the original sample could be calculated, allowing for the determination of the empirical formula.[3][4][5][6][7]

Early methods for estimating molecular weight included measuring the vapor density of the compound or observing the freezing point depression or boiling point elevation of a solvent upon the addition of a known mass of the acid.

Metabolic Pathway of Heptanoic Acid

Heptanoic acid, as an odd-chain fatty acid, undergoes β-oxidation in the mitochondria to produce energy. This process is similar to that of even-chain fatty acids, with the key difference being the final products.

metabolic_pathway heptanoic_acid Heptanoic Acid heptanoyl_coa Heptanoyl-CoA heptanoic_acid->heptanoyl_coa Acyl-CoA Synthetase acetyl_coa1 Acetyl-CoA heptanoyl_coa->acetyl_coa1 β-Oxidation (2 cycles) (Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, Hydroxyacyl-CoA Dehydrogenase, Ketoacyl-CoA Thiolase) propionyl_coa Propionyl-CoA heptanoyl_coa->propionyl_coa β-Oxidation (final cycle) tca_cycle TCA Cycle acetyl_coa1->tca_cycle d_methylmalonyl_coa D-Methylmalonyl-CoA propionyl_coa->d_methylmalonyl_coa Propionyl-CoA Carboxylase l_methylmalonyl_coa L-Methylmalonyl-CoA d_methylmalonyl_coa->l_methylmalonyl_coa Methylmalonyl-CoA Epimerase succinyl_coa Succinyl-CoA l_methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase succinyl_coa->tca_cycle

Caption: The β-oxidation pathway of heptanoic acid.

Influence on Cellular Signaling

While not a classical signaling molecule, as a medium-chain fatty acid (MCFA), heptanoic acid can influence key metabolic signaling pathways. One such pathway is the Akt/mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

signaling_pathway cluster_cell Cell mcfa Medium-Chain Fatty Acids (e.g., Heptanoic Acid) akt Akt mcfa->akt can promote phosphorylation insulin Insulin insulin_receptor Insulin Receptor insulin->insulin_receptor pi3k PI3K insulin_receptor->pi3k pi3k->akt activates mtorc1 mTORC1 akt->mtorc1 activates protein_synthesis Protein Synthesis mtorc1->protein_synthesis promotes cell_growth Cell Growth mtorc1->cell_growth promotes

Caption: General influence of MCFAs on the Akt-mTOR signaling pathway.

Conclusion

The journey of heptanoic acid from its initial observation as "oenanthic acid" in the mid-19th century to its well-defined role in modern biochemistry is a testament to the advancement of chemical sciences. Its discovery was a product of the pioneering spirit of early organic chemists who, with rudimentary tools, laid the groundwork for our current understanding of fatty acids. Today, heptanoic acid and its derivatives are not only important industrial chemicals but also valuable tools for studying cellular metabolism and its intricate signaling networks, holding relevance for ongoing research in nutrition, metabolic disorders, and drug development.

References

The Metabolic Signaling Role of Heptanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Heptanoate, a seven-carbon medium-chain fatty acid, is emerging as a significant molecule in cellular metabolism, particularly for its anaplerotic properties. This technical guide provides an in-depth exploration of the cellular signaling roles of this compound, with a primary focus on its function as a metabolic modulator. It is intended for researchers, scientists, and drug development professionals investigating cellular metabolism, neurological disorders, and inborn errors of metabolism. This document details the metabolic fate of this compound, the signaling implications of its downstream metabolites, acetyl-CoA and propionyl-CoA, and their influence on cellular processes, including post-translational modifications and gene expression. We present quantitative data from various studies in structured tables, provide detailed experimental protocols for the analysis of this compound and its metabolites, and include visualizations of key metabolic and signaling pathways.

Introduction: this compound as a Metabolic Signaling Molecule

Traditionally, cellular signaling is viewed through the lens of ligand-receptor interactions and downstream phosphorylation cascades. However, a growing body of evidence highlights the critical role of metabolic intermediates in relaying the energetic and nutritional status of the cell to regulatory networks. In this context, this compound does not function as a classical signaling molecule that binds to a specific receptor to initiate a direct signaling cascade. Instead, its significance lies in its role as a potent metabolic modulator.

This compound, primarily derived from the synthetic triglyceride triheptanoin, serves as an alternative fuel source, particularly in conditions of compromised glucose or long-chain fatty acid metabolism.[1][2] Its metabolism generates key intermediates that directly influence the cellular energy state and provide the building blocks for biosynthesis and post-translational modifications, thereby acting as a form of "metabolic signal." This guide will elucidate these indirect signaling pathways orchestrated by this compound metabolism.

Cellular Uptake and Metabolic Fate of this compound

As a medium-chain fatty acid, this compound can traverse cellular and mitochondrial membranes with relative ease, a process that may involve both simple diffusion and protein-mediated transport via monocarboxylate transporters.[2] Once inside the mitochondrial matrix, this compound undergoes β-oxidation. Unlike even-chain fatty acids, the catabolism of one molecule of this compound yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[2]

This metabolic bifurcation is central to this compound's unique signaling role. Acetyl-CoA directly enters the tricarboxylic acid (TCA) cycle to fuel ATP production, while propionyl-CoA serves an anaplerotic function by being converted to the TCA cycle intermediate succinyl-CoA.[1][2] This replenishment of TCA cycle intermediates is crucial for maintaining cellular energy homeostasis, especially under high metabolic demand.[2] In the liver, this compound can also be metabolized to five-carbon (C5) ketone bodies, which can be utilized by other tissues as an additional energy and anaplerotic source.[2]

Heptanoate_Metabolism cluster_extracellular Extracellular Space cluster_cell Cell cluster_mito Mitochondrion Triheptanoin Triheptanoin Heptanoate_cyto This compound Triheptanoin->Heptanoate_cyto Hydrolysis Heptanoate_mito This compound Heptanoate_cyto->Heptanoate_mito Transport Beta_Oxidation β-Oxidation Heptanoate_mito->Beta_Oxidation AcetylCoA Acetyl-CoA Beta_Oxidation->AcetylCoA PropionylCoA Propionyl-CoA Beta_Oxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization SuccinylCoA->TCA_Cycle

Figure 1: Metabolic fate of this compound in the cell.

This compound's Metabolites as Signaling Molecules

The primary signaling functions of this compound are mediated by its metabolic products, acetyl-CoA and propionyl-CoA. These molecules are at the crossroads of numerous cellular processes and their availability directly impacts cell fate and function.

Acetyl-CoA: Linking Metabolism to Gene Expression

Acetyl-CoA is a central metabolite derived from the catabolism of glucose, fatty acids, and amino acids.[3] Its levels are a key indicator of the cell's metabolic state.[3] High levels of nucleocytosolic acetyl-CoA are characteristic of a "fed" or "growth" state and promote anabolic processes like lipid synthesis.[3] Crucially, acetyl-CoA is the acetyl group donor for the post-translational modification of proteins, most notably the acetylation of histones.[3][4]

Histone acetylation neutralizes the positive charge of lysine (B10760008) residues, leading to a more relaxed chromatin structure that is permissive for transcription.[4] In this way, fluctuations in acetyl-CoA levels directly link the metabolic state of the cell to the regulation of gene expression.[3][4]

AcetylCoA_Signaling This compound This compound AcetylCoA Acetyl-CoA This compound->AcetylCoA β-Oxidation Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Donates Acetyl Group Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression

Figure 2: Acetyl-CoA-mediated metabolic signaling.
Propionyl-CoA: Anaplerotic Signaling

Propionyl-CoA, derived from the metabolism of odd-chain fatty acids and certain amino acids, is converted to succinyl-CoA, a TCA cycle intermediate.[5][6] The primary signaling role of propionyl-CoA is therefore its anaplerotic effect on the TCA cycle. By replenishing TCA cycle intermediates, propionyl-CoA ensures the continued operation of the cycle for both energy production and the generation of biosynthetic precursors. This is a critical form of metabolic signaling, as the integrity of the TCA cycle is paramount for cellular function.

PropionylCoA_Signaling This compound This compound PropionylCoA Propionyl-CoA This compound->PropionylCoA β-Oxidation PropionylCoA_Carboxylase Propionyl-CoA Carboxylase PropionylCoA->PropionylCoA_Carboxylase MethylmalonylCoA Methylmalonyl-CoA PropionylCoA_Carboxylase->MethylmalonylCoA MethylmalonylCoA_Mutase Methylmalonyl-CoA Mutase MethylmalonylCoA->MethylmalonylCoA_Mutase SuccinylCoA Succinyl-CoA MethylmalonylCoA_Mutase->SuccinylCoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle Anaplerosis

Figure 3: Anaplerotic signaling pathway of propionyl-CoA.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data related to the analysis and metabolic effects of this compound from various studies.

Table 1: Quantitative Performance for this compound and its Metabolites by LC-MS/MS [7]

AnalyteRetention Time (min)LLOQ (Lower Limit of Quantification)Linearity (r²)
This compound3.5 - 4.510 - 50 ng/mL> 0.99
Heptanoyl-CoA4.0 - 5.01 - 10 nM> 0.99
Heptanoylcarnitine2.5 - 3.50.5 - 5 ng/mL> 0.99
Heptanoyl-glycine5.0 - 6.01 - 10 ng/mL> 0.99

Table 2: Pharmacokinetic Parameters of this compound in Humans [8][9]

ParameterValuePopulation
Apparent Clearance (CL/F)~19% lower in LC-FAOD patientsHealthy vs. LC-FAOD patients
Elimination Half-life~1.7 hoursLC-FAOD patients
Time to Peak ConcentrationCoincides with mealsHealthy and LC-FAOD patients

Table 3: Effects of this compound on Metabolite Enrichment in VLCAD-/- Mice [10]

MetaboliteCondition13C Enrichment from 13C3-glycerol
Blood GlucoseWithout this compoundSignificantly higher in VLCAD-/- vs. WT
With this compoundNo significant difference between VLCAD-/- and WT
Liver PyruvateWithout this compoundSignificantly higher in VLCAD-/- vs. WT
With this compoundSignificantly decreased in VLCAD-/-
Liver Malate (M+2)Without this compoundSignificantly higher in VLCAD-/- vs. WT
With this compoundSignificantly decreased in VLCAD-/-

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolic signaling of this compound.

Protocol 1: Quantification of this compound and its Conjugates by LC-MS/MS

This protocol is adapted from a method for the robust and sensitive quantification of this compound and its key metabolic conjugates.[7]

Objective: To quantify the levels of this compound, heptanoyl-CoA, heptanoylcarnitine, and heptanoyl-glycine in biological samples.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Biological sample (plasma, tissue homogenate)

  • Internal standards for each analyte

  • Acetonitrile (B52724), methanol, formic acid, water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (for acyl-CoA extraction)

Procedure:

  • Sample Preparation:

    • For this compound, heptanoylcarnitine, and heptanoyl-glycine: Perform protein precipitation by adding 3 volumes of cold acetonitrile containing internal standards to 1 volume of sample. Vortex and centrifuge to pellet protein. Collect the supernatant.

    • For heptanoyl-CoA: Use solid-phase extraction. Condition the SPE cartridge, load the sample supernatant, wash, and elute the acyl-CoAs.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Optimize the gradient to achieve separation of the analytes.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive or negative ion mode, depending on the analyte.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Establish specific precursor-to-product ion transitions for each analyte and internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of standards.

    • Calculate the concentration of each analyte in the sample based on the peak area ratio of the analyte to its internal standard.

LCMS_Workflow Sample Biological Sample Extraction Sample Preparation (Protein Precipitation / SPE) Sample->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS/MS Detection (ESI, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Figure 4: Experimental workflow for LC-MS/MS analysis.
Protocol 2: In Vivo Isotopic Labeling to Trace this compound Metabolism

This protocol is a generalized procedure based on studies investigating the metabolic fate of this compound in animal models.[10][11]

Objective: To trace the metabolic fate of this compound-derived carbons into various metabolic pathways in vivo.

Materials:

  • Animal model (e.g., mouse)

  • Isotopically labeled this compound (e.g., [5,6,7-¹³C₃]this compound)

  • Administration equipment (gavage needle or infusion pump)

  • Sample collection tools (for blood and tissues)

  • Analytical instruments (GC-MS, LC-MS, or NMR)

Procedure:

  • Animal Preparation: Acclimate animals to the experimental conditions.

  • Isotope Administration: Administer the isotopically labeled this compound to the animals via the desired route (e.g., oral gavage, intravenous infusion).

  • Sample Collection: At predetermined time points, collect blood and tissue samples (e.g., liver, brain). Immediately quench metabolism (e.g., by snap-freezing in liquid nitrogen).

  • Metabolite Extraction: Perform metabolite extraction from the collected samples using appropriate solvent systems (e.g., methanol/chloroform/water).

  • Metabolite Analysis:

    • Analyze the extracts using GC-MS, LC-MS, or NMR to measure the isotopic enrichment in various metabolites (e.g., TCA cycle intermediates, amino acids, glucose).

  • Data Interpretation:

    • Analyze the labeling patterns of the metabolites to determine the contribution of this compound carbons to different metabolic pathways.

    • Calculate metabolic flux rates if a steady-state labeling is achieved.

Conclusion

This compound's role in cellular signaling is a compelling example of the intricate link between metabolism and cellular regulation. While it may not act as a classical signaling ligand, its metabolism provides a powerful signal of nutrient availability that directly influences cellular energy status, biosynthetic capacity, and gene expression. The generation of both acetyl-CoA and propionyl-CoA positions this compound as a unique metabolic tool for both fueling cellular processes and replenishing key metabolic intermediates. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the multifaceted signaling roles of this intriguing medium-chain fatty acid. As our understanding of metabolic signaling continues to evolve, the importance of molecules like this compound in health and disease is likely to become even more apparent, opening new avenues for therapeutic intervention in a range of metabolic and neurological disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of Heptanoate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoate (C7), a seven-carbon medium-chain fatty acid, is the primary pharmacologically active metabolite of triheptanoin (B1683035). Triheptanoin is an approved therapeutic agent for the treatment of long-chain fatty acid oxidation disorders (LC-FAOD). Following oral administration, triheptanoin is hydrolyzed by lipases into glycerol (B35011) and three molecules of this compound, which are then absorbed and transported to the liver and other tissues. Monitoring the concentration of this compound in plasma is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and understanding its metabolic fate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable analytical technique for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like fatty acids, a derivatization step is necessary to increase their volatility and thermal stability for GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in human plasma samples using GC-MS.

Metabolic Pathway of this compound

This compound plays a crucial role as an anaplerotic substrate, meaning it replenishes intermediates in the Tricarboxylic Acid (TCA) cycle. Upon entering the mitochondria, this compound undergoes β-oxidation to produce acetyl-CoA and propionyl-CoA. Acetyl-CoA provides a direct energy source, while propionyl-CoA is converted to succinyl-CoA, a TCA cycle intermediate. This dual function addresses both the energy deficit and the depletion of TCA cycle intermediates seen in LC-FAOD. In the liver, this compound can

Application Note: Quantification of Heptanoate Esters by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoate esters, short-chain fatty acid esters, are of growing interest in various fields, including flavor and fragrance science, and as potential therapeutic agents and biomarkers in drug development and metabolic research. Accurate and sensitive quantification of these volatile compounds in complex biological matrices is crucial for understanding their pharmacokinetics, pharmacodynamics, and metabolic fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and highly sensitive platform for the selective quantification of this compound esters. This application note provides a detailed protocol for the analysis of a representative this compound ester, ethyl this compound, in a biological matrix, and can be adapted for other this compound esters.

Metabolic Significance of this compound

Heptanoic acid, the precursor to this compound esters, is a medium-chain fatty acid that plays a significant role in cellular energy metabolism. Unlike long-chain fatty acids, heptanoic acid can be rapidly absorbed and transported into the mitochondria for β-oxidation. This process generates acetyl-CoA and propionyl-CoA, which serve as key intermediates in the tricarboxylic acid (TCA) cycle, contributing to cellular energy production. The metabolic pathway of this compound highlights its importance in cellular bioenergetics.

Metabolic Pathway of this compound Triheptanoin Triheptanoin (dietary source) This compound This compound Triheptanoin->this compound Lipolysis Heptanoyl_CoA Heptanoyl-CoA This compound->Heptanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Heptanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle Succinyl-CoA

Metabolic Pathway of this compound

Experimental Protocols

This section details the experimental procedure for the quantification of ethyl this compound in a biological matrix such as plasma. The protocol can be adapted for other this compound esters and matrices with appropriate optimization.

Materials and Reagents
  • Ethyl this compound analytical standard

  • Internal Standard (IS): d5-Ethyl this compound or other suitable stable isotope-labeled analog

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound esters from plasma samples.

  • Spiking: To 50 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard solution.

  • Precipitation: Add 150 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the LC-MS/MS analysis of ethyl this compound. Method optimization is recommended for specific instruments and applications.

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ethyl this compound 145.188.12010
145.169.12015
d5-Ethyl this compound (IS) 150.193.12010

Note: These MRM parameters are suggested starting points and should be optimized for the specific instrument being used.

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of the described LC-MS/MS method for the analysis of ethyl this compound. These values are based on typical performance for similar short-chain fatty acid esters and should be established during method validation.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Workflow

The overall workflow for the quantification of this compound esters by LC-MS/MS involves several key stages, from sample receipt to data analysis.

LC-MS/MS Workflow for this compound Ester Quantification Sample_Receipt Sample Receipt and Logging Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Preparation LC_Separation LC Separation (Reverse Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing (Integration and Quantification) Data_Acquisition->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

LC-MS/MS Workflow for this compound Ester Quantification

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound esters using LC-MS/MS. The described method, focusing on ethyl this compound as a representative compound, offers high sensitivity, selectivity, and robustness, making it suitable for a wide range of applications in research and drug development. The provided experimental details, expected performance characteristics, and workflow diagrams serve as a valuable resource for scientists and researchers in the field. Proper method validation is essential to ensure the accuracy and reliability of the results obtained using this protocol.

Application Notes and Protocols for Heptanoate Analysis in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoic acid (heptanoate), a seven-carbon medium-chain fatty acid, and its triglyceride form, triheptanoin (B1683035), are of significant interest in therapeutic research, particularly for metabolic disorders. Triheptanoin serves as an anaplerotic substrate, replenishing intermediates in the Krebs cycle.[1] Accurate quantification of this compound in various tissues is crucial for pharmacokinetic studies, understanding its metabolic fate, and evaluating the efficacy of therapeutic interventions. This document provides detailed protocols for the sample preparation and analysis of this compound in tissue samples, guidance on data presentation, and visualizations of the key experimental and metabolic pathways.

Data Presentation

The following table summarizes representative data on the distribution and concentration of this compound in various tissues following the administration of triheptanoin in animal models. It is important to note that standardized quantitative data for this compound concentrations across different tissues are not consistently reported in the literature. The values presented below are compiled from various sources and should be considered illustrative.

TissueAnimal ModelAdministration RouteDoseTime PointThis compound Concentration (nmol/g or similar units)Reference
Liver RatOral Gavage35% of total calories60 daysQualitative increase in odd-chain fatty acids noted[2]
Brain RatIntravenous InfusionNot specified2 hoursQualitative uptake demonstrated[3]
Heart RatIntravenous InfusionNot specified2 hoursQualitative uptake demonstrated[3]
Plasma HumanOral1.25 g/kg/dayMultipleCmax: ~195 µmol/L[2]

Note: The lack of standardized, quantitative data in tissues is a current gap in the literature. The data in human plasma is provided for context.

Metabolic Pathway of this compound

Following administration of triheptanoin, it is hydrolyzed to this compound, which is then absorbed and transported to various tissues.[1] In the mitochondria, this compound undergoes β-oxidation to produce acetyl-CoA and propionyl-CoA. Propionyl-CoA is subsequently converted to succinyl-CoA, which enters the Krebs cycle, thereby exerting its anaplerotic effect.[1]

Heptanoate_Metabolism Triheptanoin Triheptanoin (Oral Administration) This compound This compound (C7) Triheptanoin->this compound Hydrolysis (Lipases) Beta_Oxidation β-Oxidation (Mitochondria) This compound->Beta_Oxidation Cellular Uptake AcetylCoA Acetyl-CoA (x2) Beta_Oxidation->AcetylCoA PropionylCoA Propionyl-CoA Beta_Oxidation->PropionylCoA TCA_Cycle Krebs Cycle (Anaplerosis) AcetylCoA->TCA_Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation SuccinylCoA->TCA_Cycle Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Collection Tissue Collection (Flash-freeze in liquid N2) Homogenization Homogenization (Protocol 1) Tissue_Collection->Homogenization Lipid_Extraction Lipid Extraction (Protocol 2) Homogenization->Lipid_Extraction Derivatization Derivatization to FAMEs (Protocol 3) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis (Protocol 4) Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

References

Application Notes and Protocols for 13C-Labeled Heptanoate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using 13C-labeled substrates is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2][3] 13C-labeled heptanoate, a seven-carbon medium-chain fatty acid, serves as a valuable tracer for investigating fatty acid oxidation, anaplerosis, and the metabolism of odd-chain fatty acids.[4][5] Unlike even-chain fatty acids that are exclusively metabolized to acetyl-CoA, the β-oxidation of this compound yields both acetyl-CoA and propionyl-CoA.[4] This unique metabolic fate makes 13C-heptanoate an excellent tool to study the replenishment of tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis.[4][6] Deficiencies in anaplerosis are implicated in various metabolic diseases, making the study of anaplerotic substrates like this compound crucial for therapeutic development.[4][5]

These application notes provide detailed protocols for using 13C-labeled this compound in metabolic studies, with a focus on cell culture experiments and analysis by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from metabolic studies using 13C-labeled this compound. These values are illustrative and will vary depending on the specific experimental conditions, cell type, and analytical methods used.

Table 1: Illustrative Isotopic Enrichment of TCA Cycle Intermediates. This table showcases the expected 13C enrichment in key TCA cycle metabolites following incubation with [U-13C7]this compound. The M+2 and M+3 isotopologues arise from the incorporation of 13C-labeled acetyl-CoA and propionyl-CoA, respectively.

MetaboliteIsotopologuePercent Enrichment (Illustrative)Precursor
CitrateM+215%[1,2-13C2]Acetyl-CoA
α-KetoglutarateM+212%[1,2-13C2]Acetyl-CoA
SuccinateM+325%[1,2,3-13C3]Propionyl-CoA
FumarateM+210%[1,2-13C2]Acetyl-CoA derived
FumarateM+320%[1,2,3-13C3]Propionyl-CoA derived
MalateM+211%[1,2-13C2]Acetyl-CoA derived
MalateM+322%[1,2,3-13C3]Propionyl-CoA derived

Table 2: Experimental Parameters for In Vitro 13C-Heptanoate Labeling. This table provides a starting point for designing cell culture-based metabolic labeling experiments.

ParameterRecommendationNotes
Cell Seeding Density (6-well plate)2 x 10^5 - 5 x 10^5 cells/wellAim for 70-80% confluency at the time of harvest to ensure cells are in an exponential growth phase.
Culture MediumStandard culture medium (e.g., DMEM, RPMI-1640)Ensure the medium contains all necessary nutrients for the specific cell line.
Serum10% Fetal Bovine Serum (FBS)Standard concentration, but may be adjusted based on cell line requirements.
13C-Heptanoate Concentration100 µM - 500 µMThe optimal concentration should be determined empirically for each cell line to avoid toxicity.
Labeling Duration4 - 24 hoursThe incubation time should be sufficient to achieve isotopic steady-state in the metabolites of interest.
ReplicatesMinimum of 3 biological replicatesEssential for statistical significance.

Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling with 13C-Heptanoate

This protocol outlines the steps for labeling cultured mammalian cells with 13C-heptanoate.

Materials:

  • Cultured mammalian cells

  • Complete culture medium

  • 13C-labeled this compound (e.g., [U-13C7]heptanoic acid)

  • Sterile phosphate-buffered saline (PBS)

  • 6-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight in a CO2 incubator.[7]

  • Preparation of Labeling Medium: Prepare the complete culture medium containing the desired concentration of 13C-heptanoate. It is recommended to first dissolve the 13C-heptanoate in a small amount of ethanol (B145695) or DMSO before adding it to the medium. Ensure the final solvent concentration is not toxic to the cells.

  • Initiation of Labeling: Aspirate the standard culture medium from the cells and wash once with pre-warmed sterile PBS.[7]

  • Add the pre-warmed 13C-heptanoate-containing labeling medium to each well.

  • Incubation: Return the plates to the CO2 incubator and incubate for the desired labeling period (e.g., 4, 8, 12, or 24 hours).

  • Metabolite Quenching and Extraction: Following incubation, proceed immediately to a quenching and extraction protocol to halt metabolic activity and extract metabolites for analysis. A common method is to rapidly aspirate the labeling medium, wash with ice-cold PBS, and then add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) at -80°C).

Protocol 2: Sample Preparation for GC-MS Analysis of 13C-Labeled Fatty Acids and TCA Cycle Intermediates

This protocol describes the derivatization of fatty acids and organic acids for analysis by GC-MS. Derivatization is necessary to increase the volatility of these compounds.[4][8]

Materials:

  • Metabolite extract (from Protocol 1)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Internal standards (optional, for quantification)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Drying: Evaporate the metabolite extract to complete dryness under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization: a. To the dried extract, add 50 µL of pyridine to dissolve the metabolites. b. Add 50 µL of BSTFA + 1% TMCS. c. Tightly cap the vials and heat at 70°C for 30-60 minutes.[9]

  • Cooling: Allow the vials to cool to room temperature.

  • Analysis: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 3: GC-MS Analysis

This section provides general parameters for the GC-MS analysis of derivatized metabolites. Specific parameters will need to be optimized for the instrument and column used.

ParameterSetting
Gas Chromatograph (GC)
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 - 280°C
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Oven Temperature ProgramInitial: 70°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°C
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeFull Scan (e.g., m/z 50-650) or Selected Ion Monitoring (SIM)
Protocol 4: NMR Spectroscopy Analysis of 13C-Labeled Metabolites

NMR spectroscopy provides detailed information on the positional enrichment of 13C within a molecule.[8][10]

Sample Preparation:

  • Lyophilize the metabolite extract to a dry powder.

  • Reconstitute the sample in a suitable deuterated solvent (e.g., D2O with a known concentration of a reference standard like DSS for chemical shift referencing and quantification).

NMR Acquisition Parameters (Illustrative for 1D 13C NMR):

  • Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).[11]

  • Spectral Width: ~200-250 ppm to cover the expected chemical shift range of metabolites.[12]

  • Acquisition Time: 1-2 seconds.[11]

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.[11]

  • Number of Scans: Dependent on sample concentration and desired signal-to-noise ratio, typically ranging from hundreds to thousands of scans.

Mandatory Visualization

Metabolic_Pathway_of_13C_this compound cluster_Extracellular Extracellular cluster_Mitochondrion Mitochondrion cluster_BetaOxidation β-Oxidation cluster_TCA TCA Cycle 13C-Heptanoate 13C-Heptanoate 13C-Heptanoyl-CoA 13C-Heptanoyl-CoA 13C-Heptanoate->13C-Heptanoyl-CoA 13C-Propionyl-CoA 13C-Propionyl-CoA 13C-Heptanoyl-CoA->13C-Propionyl-CoA 2 cycles 13C-Acetyl-CoA 13C-Acetyl-CoA 13C-Heptanoyl-CoA->13C-Acetyl-CoA 2 molecules Succinyl-CoA Succinyl-CoA 13C-Propionyl-CoA->Succinyl-CoA Anaplerosis Citrate Citrate 13C-Acetyl-CoA->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Experimental_Workflow Cell_Culture 1. Cell Culture (Seeding and Growth) Labeling 2. Isotopic Labeling (Incubation with 13C-Heptanoate) Cell_Culture->Labeling Quenching 3. Metabolic Quenching (Rapidly halt metabolism) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Derivatization 5. Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization Analysis 6. Instrumental Analysis (GC-MS or NMR) Extraction->Analysis NMR (no derivatization) Derivatization->Analysis Data_Processing 7. Data Processing (Peak integration, isotopologue analysis) Analysis->Data_Processing Flux_Analysis 8. Metabolic Flux Analysis (Quantification of pathway activity) Data_Processing->Flux_Analysis

References

Application of Heptanoate in Ketogenic Diet Research: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The ketogenic diet, a high-fat, low-carbohydrate regimen, has emerged as a promising metabolic therapy for a range of neurological and metabolic disorders. A key area of investigation within this field is the application of heptanoate, a seven-carbon fatty acid typically administered as triheptanoin (B1683035). Unlike traditional medium-chain triglycerides (MCTs) which are metabolized to acetyl-CoA, this compound offers a unique anaplerotic effect by also producing propionyl-CoA. This replenishes intermediates of the tricarboxylic acid (TCA) cycle, a critical pathway for cellular energy production, potentially offering enhanced therapeutic benefits, particularly in conditions with compromised energy metabolism.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the role of this compound in the context of ketogenic diet research.

Application Notes

The primary therapeutic rationale for incorporating this compound into a ketogenic diet strategy is its anaplerotic potential.[1][2] In several neurological disorders, including refractory epilepsy and Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS), impaired brain energy metabolism is a key pathological feature.[3][4] The ketogenic diet addresses this by providing ketone bodies as an alternative fuel source to glucose. However, ketone bodies themselves are not anaplerotic.[4][5] this compound, through its metabolism to propionyl-CoA and subsequent conversion to the TCA cycle intermediate succinyl-CoA, can "refill" the cycle, enhancing its efficiency and overall energy production.[1][6][7]

Key Research Areas:

  • Refractory Epilepsy: this compound supplementation is being investigated as an adjunctive therapy to the ketogenic diet or as a standalone treatment for drug-resistant epilepsy.[3][8][9]

  • Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS): As Glut1DS is characterized by impaired glucose transport into the brain, providing an alternative and efficient energy source is the primary treatment goal. This compound's ability to fuel the TCA cycle makes it a compelling therapeutic candidate.[4][10]

  • Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD): Triheptanoin is an FDA-approved treatment for these disorders, where it bypasses the metabolic block and provides a vital energy source.[1][11]

  • Neurodegenerative Diseases: Preclinical studies suggest that a triheptanoin-supplemented ketogenic diet may offer neuroprotective effects in models of Alzheimer's disease by improving mitochondrial status.[5]

Data Presentation

The following tables summarize quantitative data from key clinical and preclinical studies investigating the use of triheptanoin.

Table 1: Summary of Clinical Trials with Triheptanoin

Study PopulationNInterventionDurationPrimary OutcomeKey Findings
Glut1DS (not on ketogenic diet) 36Triheptanoin (titrated to 35% of total daily calories) vs. Placebo8 weeks (placebo-controlled)Change in overall seizure frequencyNo significant reduction in overall seizure frequency. A median 62.2% reduction in absence seizures was observed in a subgroup.[3][12][13][14]
Glut1DS with Movement Disorders 8Triheptanoin2 monthsReduction in paroxysmal movement disorder events90% reduction in paroxysmal manifestations (p=0.028).
Glut1DS (on ketogenic diet) 10Triheptanoin (45% of daily caloric intake) added to ketogenic diet24 hoursCompatibility of triheptanoin with ketogenic dietDeemed compatible in 50% of subjects in significant ketosis; 4 of 8 subjects with high pre-treatment beta-hydroxybutyrate levels showed a significant reduction in ketosis.[10]
Drug-Refractory Epilepsy (Children) 12Add-on oral triheptanoin (30-100 mL/day)>12 weeksSeizure frequency reduction5 of 8 patients who continued treatment experienced a >50% reduction in seizure frequency.[8]
Drug-Refractory Epilepsy (Adults) 34Triheptanoin vs. MCTs (max 100 mL/day)12 weeksFeasibility, safety, and tolerabilityBoth treatments were feasible and tolerated in two-thirds of patients. 5 people on MCTs and 1 on triheptanoin had >50% seizure reduction.[9]

Table 2: Example Composition of a Triheptanoin-Enriched Ketogenic Diet for Rodents

ComponentPurposeExample Percentage (by weight)
Standard Ketogenic Diet BaseProvides essential nutrients, fats, and proteins72%
Triheptanoin OilAnaplerotic and ketogenic energy source28%
Hydrophilic Fumed SilicaFormulation agent for solidification2.5%
Hydrophobic Fumed SilicaFormulation agent for solidification2.5%
Microcrystalline CelluloseFormulation agent for solidification1.5%
TalcFormulation agent for solidification1.5%

Note: The specific composition can be adjusted to achieve a target caloric intake from triheptanoin, typically 30-40%.[15][16]

Table 3: Composition of Ketogenic Diets Used in Rodent Studies

StudyDiet Composition (Fat/Protein/Carbohydrate % by kcal)Animal Model
Roberts et al. (2016)69.5% / 20.2% / 10.3%Sprague-Dawley Rats
Newman et al. (2017)89% / 10% / <1%C57BL/6N Mice
Bielohuby et al. (2011)75% / 10% / <1% (LC-75/10)Wistar Rats
de Melo et al. (2015)Triheptanoin-based: 25.79g triheptanoin/100g dietWistar Rats

Experimental Protocols

Preclinical Research: Triheptanoin-Enriched Ketogenic Diet in a Mouse Model of Epilepsy

1. Diet Preparation:

  • A solid, palatable triheptanoin-enriched ketogenic diet can be prepared to provide 30-40% of the daily caloric intake from triheptanoin.[16]

  • Procedure:

    • Gently warm a standard ketogenic diet base to 30°C to soften it for mixing.[15][17]

    • In a separate container, combine triheptanoin oil with formulation agents (e.g., hydrophilic and hydrophobic fumed silica, microcrystalline cellulose, and talc) at room temperature and stir until the oil thickens.[15]

    • Add the thickened oil mixture to the warmed ketogenic diet base and knead until a homogenous solid diet is achieved.[15]

    • Store the prepared diet at 4°C and prepare fresh batches regularly to ensure stability.[15][17]

2. Animal Model and Diet Administration:

  • Animal Model: Pilocarpine-induced epileptic mice are a suitable model to study spontaneous recurrent seizures.[18]

  • Diet Administration:

    • House mice individually and provide ad libitum access to water.[17]

    • Following the induction of status epilepticus with pilocarpine, randomize mice to receive either the control diet or the triheptanoin-enriched ketogenic diet.[18]

    • Provide a fresh amount of the respective diet (e.g., 3g/day/animal) twice a week, discarding any unconsumed portions.[15][17]

    • Monitor food consumption and body weight weekly.[15]

3. Seizure Monitoring and Analysis:

  • Method: Use continuous video-electroencephalography (video-EEG) to monitor for spontaneous seizures.[18]

  • Procedure:

    • Implant skull electrodes for EEG recording.

    • After a recovery period, place mice in individual cages for monitoring for extended periods (e.g., 12 hours) at least once a week.[18]

    • Acquire and quantify video-EEG activity to determine seizure frequency and duration.[18]

Clinical Research: Randomized, Double-Blind, Placebo-Controlled Trial of Triheptanoin in Glut1DS

1. Study Design and Participants:

  • Design: A randomized, double-blind, placebo-controlled trial.[12][13][14]

  • Participants: Patients with a confirmed diagnosis of Glut1DS, who are not on a ketogenic diet and experience drug-resistant seizures.[12][13][14]

2. Intervention:

  • Baseline: A baseline period of approximately 6 weeks to establish seizure frequency.[12][14]

  • Randomization: Randomize eligible patients to receive either triheptanoin or a placebo.[12][14]

  • Dosing: Titrate the dose of triheptanoin over a period of 2 weeks to a target of 35% of the total daily caloric intake.[3][12][14]

  • Treatment Period: An 8-week placebo-controlled treatment period, followed by an open-label extension where all participants receive triheptanoin.[3][12][14]

3. Outcome Measures:

  • Primary Outcome: The percentage change in the frequency of all seizure types from baseline.[3][12][14]

  • Secondary Outcomes:

    • Change in the frequency of specific seizure types (e.g., absence seizures).[12][13]

    • Safety and tolerability, assessed by monitoring adverse events.[12][13][14]

    • Neuropsychological performance.[4]

    • Cerebral metabolic rate, which can be measured using imaging techniques.[4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_Metabolism This compound Metabolism and Anaplerosis Triheptanoin Triheptanoin (C7 Triglyceride) This compound This compound (C7) Triheptanoin->this compound Lipolysis PropionylCoA Propionyl-CoA This compound->PropionylCoA β-oxidation AcetylCoA Acetyl-CoA This compound->AcetylCoA β-oxidation SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization TCACycle TCA Cycle SuccinylCoA->TCACycle Anaplerosis AcetylCoA->TCACycle

Caption: Metabolic pathway of this compound leading to TCA cycle anaplerosis.

cluster_Workflow Preclinical Experimental Workflow AnimalModel Select Animal Model (e.g., Pilocarpine-induced Epilepsy) DietPrep Prepare Triheptanoin-Enriched Ketogenic Diet AnimalModel->DietPrep Randomization Randomize Animals to Control or Treatment Group DietPrep->Randomization DietAdmin Administer Diets Randomization->DietAdmin Monitoring Monitor Seizures (video-EEG), Body Weight, and Food Intake DietAdmin->Monitoring DataAnalysis Analyze Seizure Frequency and other parameters Monitoring->DataAnalysis

Caption: Workflow for a preclinical study of a triheptanoin-enriched diet.

cluster_ClinicalTrial Clinical Trial Workflow for Triheptanoin in Glut1DS Screening Patient Screening and Informed Consent Baseline Baseline Period (e.g., 6 weeks) Establish Seizure Frequency Screening->Baseline Randomization Randomization (Triheptanoin vs. Placebo) Baseline->Randomization Titration Dose Titration (e.g., 2 weeks) Randomization->Titration DoubleBlind Double-Blind Treatment (e.g., 8 weeks) Titration->DoubleBlind OpenLabel Open-Label Extension DoubleBlind->OpenLabel FollowUp Long-term Follow-up and Data Analysis OpenLabel->FollowUp

Caption: Workflow for a randomized controlled trial of triheptanoin.

References

Heptanoate as a Therapeutic Agent for Fatty Acid Oxidation Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid oxidation disorders (LC-FAODs) are a group of rare, inherited metabolic diseases that impair the body's ability to convert long-chain fatty acids into energy.[1][2] This energy deficit is particularly critical during periods of fasting or metabolic stress and can lead to severe clinical manifestations such as cardiomyopathy, rhabdomyolysis (muscle breakdown), and hypoglycemia (low blood sugar).[1][2] Heptanoate, a seven-carbon (C7) medium-chain fatty acid, administered as the triglyceride triheptanoin (B1683035), has emerged as a promising therapeutic agent for these disorders.[1] Its unique metabolic properties offer a dual benefit: providing an alternative energy source and replenishing intermediates in the mitochondrial tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][3] In June 2020, the U.S. Food and Drug Administration (FDA) approved triheptanoin (Dojolvi®) for the treatment of pediatric and adult patients with LC-FAODs.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic application of this compound for FAODs.

Mechanism of Action: Anaplerotic Therapy

The primary therapeutic rationale for using this compound in LC-FAODs is its anaplerotic effect.[4] Unlike even-chain fatty acids found in standard medium-chain triglyceride (MCT) oil, the metabolism of this compound produces both acetyl-CoA and propionyl-CoA.[1][4]

  • Acetyl-CoA: Enters the TCA cycle to directly generate energy (ATP).[1][5]

  • Propionyl-CoA: Is converted to succinyl-CoA, an intermediate of the TCA cycle.[1][5] This replenishment of TCA cycle intermediates is crucial because in FAODs, the cycle can become depleted, further impairing energy production.[1]

By providing both an energy substrate and an anaplerotic substrate, this compound helps to restore the balance of the TCA cycle and improve overall cellular energy metabolism.[6]

Heptanoate_Metabolism Triheptanoin Triheptanoin (C7 Triglyceride) This compound This compound (C7) Triheptanoin->this compound Lipolysis HeptanoylCoA Heptanoyl-CoA This compound->HeptanoylCoA Activation AcetylCoA Acetyl-CoA HeptanoylCoA->AcetylCoA β-oxidation PropionylCoA Propionyl-CoA HeptanoylCoA->PropionylCoA β-oxidation TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCACycle Anaplerosis Energy Energy (ATP) TCACycle->Energy

Caption: Metabolic pathway of triheptanoin in FAODs.

Quantitative Data Summary

Clinical trials and retrospective studies have demonstrated the efficacy of triheptanoin in reducing major clinical events (MCEs) in patients with LC-FAODs. The following tables summarize key quantitative data from these studies.

Table 1: Reduction in Annualized Rate of Major Clinical Events (MCEs) with Triheptanoin Treatment

Study/CohortPre-Triheptanoin Annualized MCE Rate (events/year)On-Triheptanoin Annualized MCE Rate (events/year)Percentage Reduction
CL201 Rollover (mean ± SD)[7][8]1.76 ± 1.641.00 ± 1.0043%
CL202 Triheptanoin-Naïve (median, IQR)[7][8]2.00 (0.67-3.33)0.28 (0.00-1.43)86%
Retrospective Italian Study (mean ± SD)[9]18.3 ± 17.7 (decompensations requiring hospitalization)2.0 ± 2.5 (decompensations requiring hospitalization)89%

Table 2: Reduction in Hospitalization Rates and Duration with Triheptanoin Treatment

Study/MetricPre-TriheptanoinOn-TriheptanoinPercentage Reduction
CL201 Rollover
Mean Annualized Hospitalization Rate (events/year)[10]1.430.7646.9%
Median Annualized Hospitalization Duration (days/year)[10]4.831.8362.1%
CL202 Triheptanoin-Naïve
Median Annualized Hospitalization Rate (events/year)[10]2.000.3383.5%
Median Annualized Hospitalization Duration (days/year)[10]9.661.3386.2%
Overall (UX007 Treatment)
Mean Annualized Hospitalization Rate[11]--53.1%
Mean Annualized Hospitalization Duration[11]--51.5%

Table 3: Impact of Triheptanoin on Specific Major Clinical Events (Annualized Rates)

Study/EventPre-TriheptanoinOn-TriheptanoinPercentage Reduction
UX007 Treatment
Rhabdomyolysis Rate[11]--36.1%
Rhabdomyolysis Duration[11]--29.3%
Hypoglycemia Event Rate[11]--92.8%

Experimental Protocols

Detailed methodologies for key clinical trials provide a framework for future research and clinical application.

Protocol: Open-Label, Long-Term Extension Study (e.g., CL202 - NCT02214160)

This protocol outlines a typical design for evaluating the long-term safety and efficacy of triheptanoin in patients with LC-FAODs.[7][8][10]

1. Study Objectives:

  • Primary: To evaluate the long-term safety and efficacy of triheptanoin in reducing the annualized rate of MCEs (rhabdomyolysis, hypoglycemia, cardiomyopathy).

  • Secondary: To assess the impact of triheptanoin on hospitalization rates and duration, exercise tolerance, cardiac function, and quality of life.

2. Patient Population:

  • Inclusion Criteria:

    • Molecularly confirmed diagnosis of an LC-FAOD (e.g., CPT2, VLCAD, LCHAD, TFP deficiencies).[12]

    • History of significant clinical events despite conventional therapy.[12]

    • Age > 6 months.[12]

  • Exclusion Criteria:

    • Contraindications to triheptanoin or its components.

    • Pancreatic insufficiency.[5]

3. Study Design:

  • Open-label, long-term extension study.[7][10]

  • Patients may include those who have previously received triheptanoin in other trials ("rollover" cohort) or those who are new to the treatment ("triheptanoin-naïve" cohort).[7][10]

  • Data on MCEs and other clinical outcomes are collected retrospectively for a period before initiating triheptanoin to serve as a baseline for comparison.

4. Treatment and Dosage:

  • Triheptanoin is administered orally as a liquid.

  • The recommended total daily dosage is up to 35% of the patient's total daily caloric intake, divided into at least four doses.[13]

  • For patients new to MCT products, the initial dosage is typically around 10% of the daily caloric intake and is gradually increased.[13]

  • Triheptanoin can be mixed with food or beverages.[13]

5. Outcome Measures and Assessments:

  • Efficacy:

    • Annualized rate and duration of MCEs.

    • Annualized rate and duration of hospitalizations.

    • Changes in cardiac function (e.g., left ventricular ejection fraction) assessed by echocardiogram or MRI.[14]

    • Exercise tolerance tests (e.g., 12-minute walk test, cycle ergometry).[12]

    • Patient-reported outcomes and quality of life surveys.

  • Safety:

    • Monitoring of adverse events, with a focus on gastrointestinal side effects (e.g., diarrhea, vomiting, abdominal pain), which are the most common.[3][10]

    • Regular monitoring of laboratory parameters.

Clinical_Trial_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Data Analysis Phase Patient_Screening Patient Screening and Enrollment Baseline_Data Baseline Data Collection (Retrospective MCEs, Cardiac Function, etc.) Patient_Screening->Baseline_Data Treatment_Initiation Initiate Triheptanoin Treatment Baseline_Data->Treatment_Initiation Dose_Titration Dose Titration and Monitoring Treatment_Initiation->Dose_Titration Long_Term_Treatment Long-Term Treatment and Follow-up Dose_Titration->Long_Term_Treatment Outcome_Assessment Ongoing Outcome Assessment (MCEs, Hospitalizations, etc.) Long_Term_Treatment->Outcome_Assessment Final_Analysis Final Data Analysis and Reporting Outcome_Assessment->Final_Analysis

Caption: Generalized workflow for a long-term triheptanoin clinical trial.
Pharmacokinetic Studies

Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing strategies.

1. Study Design:

  • Population pharmacokinetic analyses using data from healthy subjects and patients with LC-FAODs.[15][16]

  • Plasma concentrations of this compound are measured at various time points following oral administration of triheptanoin.[16]

2. Key Findings:

  • Triheptanoin is extensively hydrolyzed to this compound in the gastrointestinal tract before absorption.[5][15]

  • This compound exhibits multiple peak concentrations in some individuals, which can be modeled with a dual first-order absorption.[16]

  • The estimated elimination half-life of this compound in LC-FAOD patients is approximately 1.7 hours, supporting a dosing frequency of four or more times per day.[3][15][16]

  • The apparent clearance of this compound is about 19% lower in adult LC-FAOD patients compared to healthy adults.[15][16]

Application in Drug Development

The successful development and approval of triheptanoin for LC-FAODs serves as a paradigm for the development of targeted metabolic therapies for other inborn errors of metabolism. Key considerations for drug development professionals include:

  • Mechanism-Based Drug Design: Identifying and targeting the underlying metabolic deficiencies.

  • Anaplerotic Substrates: Exploring other odd-chain fatty acids or anaplerotic compounds for energy-deficiency disorders.

  • Patient-Centric Outcomes: Focusing on clinically meaningful endpoints such as the reduction of major clinical events and improvements in quality of life.

  • Long-Term Safety and Efficacy: Designing studies to assess the long-term benefits and risks of novel metabolic therapies.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition.

References

Application Notes and Protocols for the Formulation of Triheptanoin in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triheptanoin (B1683035) is a synthetic medium-chain triglyceride (MCT) composed of three seven-carbon fatty acids esterified to a glycerol (B35011) backbone. It serves as a source of calories and fatty acids for pediatric and adult patients with certain metabolic disorders, most notably long-chain fatty acid oxidation disorders (LC-FAOD). Its therapeutic benefit stems from its anaplerotic properties, meaning it can replenish intermediates in the Krebs cycle (TCA cycle), a crucial energy-producing pathway in the body. This document provides detailed application notes and protocols for the formulation of triheptanoin for use in clinical trials, with a focus on oral liquid dosage forms.

Mechanism of Action: Anaplerosis

Triheptanoin's primary mechanism of action is to provide an alternative energy source and restore intermediates of the mitochondrial tricarboxylic acid (TCA) cycle.[1] In individuals with LC-FAOD, the breakdown of long-chain fatty acids is impaired, leading to energy deficiency and a buildup of toxic intermediates. Triheptanoin bypasses this metabolic block. After oral administration, it is hydrolyzed into heptanoate, which is readily absorbed and metabolized to produce both acetyl-CoA and propionyl-CoA. Acetyl-CoA directly enters the TCA cycle to generate energy. Propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, thus replenishing the cycle's components (anaplerosis).[1][2] This dual action addresses the fundamental metabolic defects in LC-FAODs.[1]

dot graph Triheptanoin_Anaplerotic_Pathway { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Triheptanoin [label="Triheptanoin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound (C7)"]; Beta_Oxidation [label="β-Oxidation"]; AcetylCoA [label="Acetyl-CoA"]; PropionylCoA [label="Propionyl-CoA"]; SuccinylCoA [label="Succinyl-CoA"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Energy [label="Energy (ATP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Triheptanoin -> this compound [label="Lipolysis"]; this compound -> Beta_Oxidation; Beta_Oxidation -> AcetylCoA; Beta_Oxidation -> PropionylCoA; AcetylCoA -> TCA_Cycle; PropionylCoA -> SuccinylCoA; SuccinylCoA -> TCA_Cycle [label="Anaplerosis"]; TCA_Cycle -> Energy; }

Caption: Anaplerotic Pathway of Triheptanoin Metabolism.

Physicochemical Properties of Triheptanoin

Understanding the physicochemical properties of triheptanoin is crucial for formulation development.

PropertyValueReference
Appearance Colorless to light yellow liquid[3]
Molecular Weight 428.61 g/mol [4]
Density ~0.966 g/mL at 20°C
Water Solubility < 0.05 mg/L at 20°C[3]
Log P (octanol/water) 8.86 at 20°C and pH 6[3]
Melting Point ~ -25°C[3]
Boiling Point 232.4°C[3]
Solubility Soluble in DMSO[4][5]

Formulation Strategies for Clinical Trials

Given its oily nature and very low water solubility, triheptanoin is typically formulated as an oral liquid for clinical trials. The primary goals of formulation are to enhance bioavailability, ensure patient compliance (taste-masking), and maintain stability.

Simple Oral Liquid Formulation

For early-phase clinical trials, a simple oral liquid formulation of pure triheptanoin may be sufficient. The approved drug product, Dojolvi®, is a 100% w/w oral liquid of triheptanoin with no excipients.[3]

Self-Emulsifying Drug Delivery Systems (SEDDS)

To improve the bioavailability of triheptanoin, a Self-Emulsifying Drug Delivery System (SEDDS) is a highly effective approach. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract.[6] This increases the surface area for absorption and can lead to more consistent and improved bioavailability.[6][7]

Experimental Protocols

Protocol 1: Development of a Triheptanoin SEDDS Formulation

This protocol outlines the steps for developing a SEDDS formulation for triheptanoin.

dot graph SEDDS_Development_Workflow { rankdir="TB"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Screening [label="Excipient Screening (Solubility Studies)"]; Phase_Diagram [label="Construct Pseudo-Ternary Phase Diagrams"]; Formulation [label="Prepare Trial Formulations"]; Characterization [label="Characterize Formulations (Droplet Size, Emulsification Time)"]; Optimization [label="Optimize Formulation"];

Screening -> Phase_Diagram; Phase_Diagram -> Formulation; Formulation -> Characterization; Characterization -> Optimization; }

Caption: Workflow for SEDDS Formulation Development.

1. Excipient Screening (Solubility Studies):

  • Objective: To identify suitable oils, surfactants, and co-solvents that can solubilize triheptanoin.

  • Method:

    • Add an excess amount of triheptanoin to a known volume of each excipient (oils, surfactants, and co-solvents) in separate vials.

    • Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.

    • After reaching equilibrium, centrifuge the vials to separate the undissolved triheptanoin.

    • Quantify the amount of dissolved triheptanoin in the supernatant using a validated analytical method (e.g., GC-MS or HPLC-ELSD).

2. Construction of Pseudo-Ternary Phase Diagrams:

  • Objective: To identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.

  • Method:

    • Based on the solubility studies, select the most suitable oil, surfactant, and co-solvent.

    • Prepare mixtures of the selected excipients in different ratios.

    • Titrate each mixture with water and observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to delineate the self-emulsifying region.

3. Preparation of Trial Formulations:

  • Objective: To prepare SEDDS formulations based on the identified self-emulsifying regions.

  • Method:

    • Select several ratios of oil, surfactant, and co-solvent from within the self-emulsifying region of the phase diagram.

    • Accurately weigh and mix the components until a clear and homogenous solution is obtained.

    • Incorporate the desired dose of triheptanoin into the mixture and mix until uniform.

4. Characterization of Formulations:

  • Objective: To evaluate the physical characteristics of the prepared SEDDS formulations.

  • Key Parameters:

    • Emulsification Time: Measure the time taken for the formulation to emulsify in a given volume of water under gentle stirring.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

    • Thermodynamic Stability: Centrifuge the diluted emulsions to check for phase separation. Perform freeze-thaw cycles to assess stability.

5. Optimization:

  • Objective: To refine the formulation to achieve the desired characteristics (e.g., small droplet size, rapid emulsification, good stability).

  • Method: Based on the characterization data, adjust the ratios of the excipients and repeat the characterization process until an optimal formulation is achieved.

Protocol 2: Stability Testing of Triheptanoin Oral Liquid

This protocol describes a comprehensive stability testing program for a triheptanoin oral liquid formulation.

1. Sample Preparation:

  • Prepare multiple batches of the final triheptanoin formulation and a placebo (if applicable).

  • Package the samples in the intended container-closure system for the clinical trial.

2. Storage Conditions:

  • Store the samples at various conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3. Testing Time Points:

  • Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

4. Analytical Tests:

  • Physical Evaluation:

    • Visual inspection for color change, phase separation, and precipitation.

    • For emulsions, monitor droplet size and viscosity.

  • Chemical Evaluation:

    • Assay for triheptanoin content and quantification of any degradation products using a stability-indicating analytical method (e.g., HPLC-ELSD or GC-MS).

    • Monitor pH.

  • Microbiological Evaluation:

    • Test for total aerobic microbial count, and total yeast and mold count.

    • Test for the absence of objectionable microorganisms.[8]

Protocol 3: Quantification of Triheptanoin using HPLC-ELSD

This protocol provides a general framework for the quantification of triheptanoin in an oral liquid formulation using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1100 or equivalent.

  • Detector: Alltech 2000 ELSD or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water is typically used for triglyceride analysis.[9]

  • Flow Rate: 1.0 mL/min.

  • ELSD Drift Tube Temperature: 120°C.

  • Nitrogen Flow Rate: 3.2 L/min.

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of triheptanoin in a suitable solvent (e.g., methanol or a mixture of methanol and chloroform) at known concentrations.

  • Sample Solution: Accurately weigh a portion of the oral liquid formulation and dilute it with the same solvent used for the standards to a concentration within the calibration range.

3. Method Validation:

  • Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

4. Analysis:

  • Inject the standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the standards.

  • Determine the concentration of triheptanoin in the sample solution from the calibration curve.

Protocol 4: Quantification of Triheptanoin Metabolites in Plasma by LC-MS/MS

This protocol details the analysis of triheptanoin's main metabolite, this compound, and other related metabolites in plasma samples.[10]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 100 µL of cold methanol containing a deuterated internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Utilize a gradient elution for optimal separation.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each analyte and internal standard.

Quality Control for Clinical Trial Material

Ensuring the quality of the triheptanoin formulation is paramount for patient safety and data integrity in clinical trials. The following table outlines key quality control tests and typical acceptance criteria for an oral liquid formulation.

TestAcceptance Criteria
Appearance Clear, colorless to light yellow liquid, free from visible particles.
Identity The retention time of the major peak in the sample chromatogram corresponds to that of the triheptanoin standard.
Assay 90.0% - 110.0% of the label claim.
pH Within a specified range (e.g., 4.0 - 6.0) to ensure stability.
Viscosity Within a specified range to ensure pourability and accurate dosing.
Microbial Limits Meets the requirements of USP <61> and <62> for oral liquid formulations.
Content Uniformity (for unit-dose) Meets USP <905> requirements.

Pharmacokinetic Data from Clinical Trials

The following table summarizes key pharmacokinetic parameters of this compound, the active metabolite of triheptanoin, from clinical studies in healthy subjects and patients with LC-FAOD.

ParameterHealthy AdultsLC-FAOD Patients (Adults & Pediatrics)Reference
tmax (median, hours) 0.5 - 1.2 (first peak)Multiple peaks coinciding with meals[11]
Apparent Clearance (CL/F) ~19% higher than LC-FAOD patients-[12]
Elimination Half-life (t½) -~1.7 hours[12]

Note: The systemic exposure to intact triheptanoin is negligible as it is extensively hydrolyzed in the gastrointestinal tract.[11][[“]] The pharmacokinetic profile of this compound is characterized by multiple peaks, often corresponding to meal times, which is consistent with the recommendation to administer triheptanoin with food.[11] The relatively short half-life of this compound supports a dosing frequency of at least four times a day.[12]

Conclusion

The successful formulation of triheptanoin for clinical trials requires a thorough understanding of its physicochemical properties and mechanism of action. For an oral liquid dosage form, strategies to enhance bioavailability, such as the use of SEDDS, should be considered. Rigorous experimental protocols for formulation development, stability testing, and analytical quantification are essential to ensure the quality, safety, and efficacy of the clinical trial material. The information and protocols provided in this document serve as a comprehensive guide for researchers and drug development professionals working with this promising therapeutic agent.

References

Application Notes and Protocols for the Enzymatic Synthesis of Heptanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of heptanoate esters. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical methods, yielding high-purity products under mild reaction conditions. These esters are valuable compounds in the flavor, fragrance, and pharmaceutical industries.

Introduction

This compound esters are characterized by their fruity aromas and are widely used as flavor and fragrance compounds. Enzymatic synthesis, primarily utilizing lipases, has gained significant traction as a preferred method of production over chemical synthesis. This preference is due to the milder reaction conditions, high specificity which reduces the formation of byproducts, and the classification of the resulting esters as "natural," a significant advantage in the food and cosmetic industries. The two primary enzymatic routes for synthesizing this compound esters are direct esterification of heptanoic acid with an alcohol and transesterification, involving the reaction of an existing ester with an alcohol. Immobilized lipases are frequently employed to enhance stability and facilitate catalyst recovery and reuse.

Data Presentation: Reaction Parameters and Conversions

The efficiency of enzymatic this compound ester synthesis is influenced by several key parameters, including the choice of enzyme, temperature, substrate molar ratio, and reaction time. The following tables summarize quantitative data from studies on the synthesis of short-chain esters, providing a baseline for optimizing this compound ester production.

Ester ProductEnzymeAlcoholAcid/Ester SubstrateMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Ethyl HexanoateImmobilized Rhizomucor miehei lipase (B570770) (RML)Ethanol (B145695)Hexanoic Acid1:1 (at 0.5 M)509696[1]
Ethyl HexanoateNovozym 435 (Candida antarctica lipase B)EthanolHexanoic Acid3.39:148.83Not Specified90.99[2]
4-Hydroxybenzyl HexanoateImmobilized Candida antarctica lipase B4-Hydroxybenzyl alcoholHexanoic Acid1:23724~80[3]
2-Hydroxybenzyl HexanoateImmobilized Candida antarctica lipase B2-Hydroxybenzyl alcoholHexanoic Acid1:23724~50[3]
Butyl ButyratePorcine Pancreas Lipasen-ButanolButyric Acid2:1302493[4]
Isoamyl ButyratePorcine Pancreas LipaseIsoamyl alcoholButyric Acid2:1302493[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the enzymatic synthesis of this compound esters and the catalytic mechanism of lipase.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Esterification cluster_monitoring Reaction Monitoring cluster_purification Product Purification cluster_analysis Final Product Analysis reactants Heptanoic Acid & Alcohol (e.g., Ethanol) reactor Stirred-Tank Reactor or Shaker Incubator reactants->reactor enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reactor solvent Solvent (Optional) (e.g., n-hexane or solvent-free) solvent->reactor conditions Controlled Temperature (e.g., 40-60°C) Controlled Time sampling Aliquot Sampling reactor->sampling filtration Enzyme Filtration reactor->filtration analysis_progress Titration of Residual Acid or GC Analysis sampling->analysis_progress extraction Solvent Extraction (e.g., with diethyl ether) filtration->extraction washing Washing with NaHCO3 (aq) & Brine extraction->washing drying Drying with Anhydrous Na2SO4 washing->drying purification_final Solvent Evaporation or Column Chromatography drying->purification_final product Pure this compound Ester purification_final->product analysis_final GC-MS, NMR, IR Spectroscopy product->analysis_final yield_calc Yield Calculation analysis_final->yield_calc

Fig. 1: Experimental workflow for enzymatic synthesis of this compound esters.

PingPong cluster_substrates cluster_products E Lipase (E) E_RCOOH E-RCOOH Complex E->E_RCOOH E_acyl Acyl-Enzyme Intermediate (E-Acyl) E_RCOOH->E_acyl E_R_OH E-Acyl-R'OH Complex E_acyl->E_R_OH H2O Water (H₂O) E_acyl->H2O Release E_final Lipase (E) E_R_OH->E_final Ester This compound Ester (RCOOR') E_final->Ester Release RCOOH Heptanoic Acid (RCOOH) RCOOH->E_RCOOH R_OH Alcohol (R'OH) R_OH->E_R_OH

Fig. 2: Lipase-catalyzed esterification via a Ping-Pong Bi-Bi mechanism.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound esters via enzymatic esterification and transesterification.

Protocol 1: Enzymatic Synthesis of Ethyl this compound via Direct Esterification

This protocol describes the synthesis of ethyl this compound using heptanoic acid and ethanol, catalyzed by an immobilized lipase.

Materials:

  • Heptanoic acid

  • Absolute ethanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • n-Hexane (optional, for solvent-based reaction)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

Equipment:

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Magnetic stirrer with heating plate or orbital shaker with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine heptanoic acid and absolute ethanol. A common molar ratio is 1:1, but an excess of alcohol (e.g., 1:3 acid to alcohol) can be used to shift the equilibrium towards the product.[2]

    • For a solvent-free system, proceed to the next step. For a solvent-based reaction, add n-hexane.

    • Add the immobilized lipase. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.

  • Esterification Reaction:

    • Seal the reaction vessel and place it on a magnetic stirrer or in an orbital shaker.

    • Maintain the reaction temperature between 40°C and 60°C. An optimal temperature for similar short-chain esters is often around 50°C.[1]

    • Allow the reaction to proceed for 24-96 hours. The reaction progress can be monitored periodically.

  • Reaction Monitoring (Optional):

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at different time intervals.

    • Analyze the aliquot by gas chromatography (GC) to determine the concentration of the formed ester and remaining substrates. Alternatively, the consumption of heptanoic acid can be monitored by titrating the aliquot with a standard NaOH solution.[4]

  • Product Isolation and Purification:

    • After the reaction reaches the desired conversion, cool the mixture to room temperature.

    • Separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and dried for reuse.

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to dissolve the ester and then add a 5% aqueous sodium bicarbonate solution to neutralize any unreacted heptanoic acid. Shake gently, venting frequently.[5]

    • Allow the layers to separate and remove the lower aqueous layer. Repeat the washing with sodium bicarbonate solution twice, followed by one wash with brine.[5]

    • Transfer the organic layer to a flask and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent (diethyl ether and any n-hexane) using a rotary evaporator to obtain the crude ethyl this compound.

  • Analysis:

    • Confirm the identity and purity of the final product using GC-MS, NMR, and IR spectroscopy.

    • Calculate the percentage yield based on the initial amount of the limiting reactant (heptanoic acid).

Protocol 2: Enzymatic Synthesis of Heptyl this compound via Transesterification

This protocol outlines the synthesis of heptyl this compound through the transesterification of a simple ester (e.g., ethyl this compound) with heptanol (B41253).

Materials:

  • Ethyl this compound (or another short-chain this compound ester)

  • Heptanol

  • Immobilized lipase (e.g., Rhizomucor miehei lipase)

  • n-Hexane

  • Molecular sieves (3Å), activated

Equipment:

  • Same as in Protocol 1

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve ethyl this compound and heptanol in n-hexane. An equimolar ratio of substrates (1:1) is a common starting point.[1]

    • Add activated molecular sieves to the mixture to absorb the ethanol produced during the reaction, which helps to drive the equilibrium towards the product.

    • Add the immobilized lipase (e.g., 10 g/L).[1]

  • Transesterification Reaction:

    • Seal the vessel and incubate at a controlled temperature, for instance, 50°C, with continuous stirring.[1]

    • The reaction time can vary, typically from 24 to 96 hours, depending on the desired conversion.[1]

  • Reaction Monitoring:

    • Monitor the formation of heptyl this compound and the consumption of reactants by taking aliquots at regular intervals and analyzing them by GC.

  • Product Isolation and Purification:

    • Once the reaction is complete, separate the immobilized enzyme and molecular sieves by filtration.

    • The purification of the product from the reaction mixture can be achieved by removing the solvent (n-hexane) under reduced pressure.

    • If necessary, further purification can be performed using column chromatography to separate the desired ester from unreacted substrates.

  • Analysis:

    • Characterize the purified heptyl this compound using GC-MS, NMR, and IR spectroscopy to confirm its structure and purity.

    • Calculate the yield of the transesterification reaction.

Conclusion

The enzymatic synthesis of this compound esters presents a robust and environmentally friendly approach for producing high-value compounds. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals to develop and optimize these biocatalytic processes. The key to successful synthesis lies in the careful selection of the enzyme and the optimization of reaction parameters to achieve high conversion rates and product yields. The adaptability of these methods allows for the synthesis of a wide range of this compound esters for various applications.

References

protocol for heptanoate quantification in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Heptanoate in Cell Culture Media

Introduction

This compound, a seven-carbon medium-chain fatty acid, is a subject of growing interest in metabolic research and therapeutic development. Primarily derived from the dietary triglyceride triheptanoin (B1683035), this compound serves as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[1] Its metabolism produces propionyl-CoA and acetyl-CoA, which replenish TCA cycle intermediates and support cellular energy production.[1] This unique metabolic function makes this compound a potential therapeutic agent for various metabolic disorders, including fatty acid oxidation defects.[1]

Accurate and sensitive quantification of this compound in biological matrices, such as cell culture media, is critical for preclinical studies.[1] It enables researchers to understand its metabolic fate, assess cellular uptake, and determine its efficacy in various experimental models. This document provides detailed protocols for the quantification of this compound in cell culture media using two robust and widely adopted analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

This compound is actively transported into cells and metabolized within the mitochondria. It undergoes β-oxidation, yielding key intermediates that enter the central energy pathway of the cell, the TCA cycle.

Heptanoate_Metabolism Metabolic Fate of this compound Triheptanoin Triheptanoin (Dietary Source) This compound This compound (C7) Triheptanoin->this compound Lipases Heptanoyl_CoA Heptanoyl-CoA This compound->Heptanoyl_CoA Acyl-CoA Synthetase Propionyl_CoA Propionyl-CoA Heptanoyl_CoA->Propionyl_CoA β-oxidation Acetyl_CoA Acetyl-CoA Heptanoyl_CoA->Acetyl_CoA β-oxidation Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle Anaplerosis

Metabolic pathway of triheptanoin and this compound.[1]

Experimental Workflow Overview

The general workflow for quantifying this compound involves several key stages, from sample collection to final data analysis. Proper sample handling and preparation are crucial for accurate and reproducible results.

Experimental_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Collect Cell Culture Supernatant Centrifugation 2. Centrifuge to Remove Cells & Debris Sample_Collection->Centrifugation Internal_Standard 3. Add Internal Standard (e.g., Deuterated this compound) Centrifugation->Internal_Standard Extraction 4. Extraction (Protein Precipitation or LLE) Internal_Standard->Extraction Derivatization 5. Derivatization (Required for GC-MS) Extraction->Derivatization Injection 6. GC-MS or LC-MS/MS Injection Derivatization->Injection Data_Acquisition 7. Data Acquisition (MRM or SIM mode) Injection->Data_Acquisition Quantification 8. Peak Integration & Quantification Data_Acquisition->Quantification Data_Analysis 9. Data Analysis & Reporting Quantification->Data_Analysis

General workflow for this compound quantification.[1][2][3]

Protocol 1: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for quantifying fatty acids in complex biological matrices.[1][4]

Principle

Cell culture supernatant is prepared by removing proteins, which can interfere with the analysis.[5] this compound is then chromatographically separated from other media components using a reverse-phase column and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[1] An isotope-labeled internal standard (e.g., deuterated this compound) is used for accurate quantification.[6]

Materials and Reagents
  • Heptanoic acid standard (≥99% purity)

  • Deuterated this compound (or other suitable internal standard, e.g., C8:0-d15)[1][7]

  • LC-MS grade acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water[6]

  • LC-MS grade formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Experimental Protocol

1. Sample Collection and Preparation

  • Culture cells under desired experimental conditions.

  • Collect the cell culture medium into a microcentrifuge tube.[8]

  • Centrifuge the sample at 4°C for 10 minutes at 4000 x g to pellet cells and debris.[6][9]

  • Transfer the supernatant to a new, clean microcentrifuge tube. At this point, samples can be stored at -80°C until analysis.[10]

2. Protein Precipitation

  • In a new microcentrifuge tube, combine 100 µL of the cell culture supernatant with 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound at 1 µg/mL).[1]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[11]

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.[5]

Instrumentation and Conditions
  • LC System: UPLC or HPLC system[5]

  • Column: C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)[1][7]

  • Mobile Phase A: Water with 0.1% Formic Acid[12]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient appropriate for separating short-chain fatty acids (e.g., start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer[4]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 129.1 -> Product ion (Q3) m/z 129.1 (pseudo MRM) or a characteristic fragment.[7]

    • Internal Standard (e.g., C8:0-d15): Precursor ion (Q1) m/z 158.2 -> Product ion (Q3) m/z 158.2.[7]

Calibration and Quantification

Prepare a calibration curve by spiking known concentrations of heptanoic acid standard (e.g., ranging from 10 nM to 100 µM) into fresh, unused cell culture medium.[6] Process these standards using the same extraction procedure as the samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Use a linear regression to determine the concentration of this compound in the unknown samples.

Protocol 2: Quantification by GC-MS

Gas chromatography-mass spectrometry is a robust technique for analyzing volatile compounds.[3] For non-volatile or polar analytes like carboxylic acids, a chemical derivatization step is required to increase their volatility and improve chromatographic performance.[13][14][15]

Principle

This compound in the cell culture supernatant is first extracted and then converted into a volatile ester derivative (e.g., a trimethylsilyl (B98337) or isobutyl ester).[2][3] The derivatized sample is injected into the GC-MS system, where the this compound ester is separated from other components on a capillary column and detected by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[2]

Materials and Reagents
  • Heptanoic acid standard (≥99% purity)

  • Internal standard (e.g., 2-ethylbutyric acid or deuterated this compound)[16]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane[3][17]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or Isobutyl chloroformate/isobutanol.[3][18]

  • Pyridine

  • Anhydrous sodium sulfate (B86663)

  • Hydrochloric acid (HCl)

  • Microcentrifuge tubes, autosampler vials

Experimental Protocol

1. Sample Collection

  • Follow steps 1-4 as described in the LC-MS/MS protocol for sample collection and preparation.

2. Liquid-Liquid Extraction (LLE)

  • To 200 µL of cell culture supernatant, add the internal standard.[10]

  • Acidify the sample to a pH < 3 with HCl to ensure this compound is in its protonated form.[16][17]

  • Add 500 µL of an extraction solvent (e.g., MTBE).[17]

  • Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new clean tube. Repeat the extraction on the aqueous layer with another 500 µL of solvent.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.[11]

  • Transfer the dried extract to a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

3. Derivatization (Silylation)

  • To the dried residue, add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine.[18]

  • Cap the vial tightly and heat at 60°C for 60 minutes to form the trimethylsilyl (TMS) ester.[18]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.[18]

Instrumentation and Conditions
  • GC System: Gas chromatograph with a split/splitless injector

  • Column: High-polarity polyethylene (B3416737) glycol (PEG) type column or a standard non-polar column like a DB-5ms (30 m x 0.25 mm x 0.25 µm).[17]

  • Injector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound derivative and the internal standard derivative.[2][17]

Quantitative Data Summary

The following tables present hypothetical but realistic performance data for the quantification of this compound using the described LC-MS/MS and GC-MS methods.

Table 1: Example Quantitative Performance for LC-MS/MS Method

Parameter Value Description
Linear Range 10 nM - 100 µM The concentration range over which the method is accurate and precise.
Correlation Coefficient (R²) >0.995 Indicates excellent linearity of the calibration curve.[11][19]
Limit of Detection (LOD) ~5 nM The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~15 nM The lowest concentration of analyte that can be accurately quantified.[6]
Intra-day Precision (RSD%) < 5% Reproducibility of results within the same day.[6][19]
Inter-day Precision (RSD%) < 8% Reproducibility of results across different days.[6][19]

| Recovery (%) | 92 - 108% | The efficiency of the extraction process from the cell culture media matrix.[2][19] |

Table 2: Example Quantitative Performance for GC-MS Method

Parameter Value Description
Linear Range 1 µM - 5 mM The concentration range over which the method is accurate and precise.
Correlation Coefficient (R²) >0.99 Indicates good linearity of the calibration curve.[2]
Limit of Detection (LOD) ~0.5 µM The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) ~1.5 µM The lowest concentration of analyte that can be accurately quantified.
Intra-day Precision (RSD%) < 10% Reproducibility of results within the same day.[19]
Inter-day Precision (RSD%) < 12% Reproducibility of results across different days.[19]

| Recovery (%) | 85 - 115% | The efficiency of the extraction and derivatization process.[2][19] |

References

Application of Heptanoates in the Fragrance and Flavor Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoates are esters of heptanoic acid that are widely utilized in the fragrance and flavor industry for their characteristic fruity and floral aromas. These compounds are naturally present in various fruits and fermented beverages, contributing significantly to their sensory profiles.[1] Their versatility and pleasant scent profiles make them valuable ingredients in a wide range of products, from perfumes and cosmetics to food and beverages.[2][3][4][5] This document provides detailed application notes, experimental protocols, and quantitative data on the use of heptanoates, with a focus on ethyl this compound, methyl this compound, and allyl this compound.

Sensory Profile of Common Heptanoates

This compound esters are characterized by their complex and potent fruity aromas. The specific scent profile can vary depending on the alcohol moiety of the ester.

  • Ethyl this compound: Possesses a strong, fruity odor reminiscent of cognac, with winey-brandy, grape, pineapple, apple, and pear notes.[1][6][7] It is a key aroma component in many fruits and alcoholic beverages.[1]

  • Methyl this compound: Offers a pleasant, sweet, and fruity aroma, often described as being similar to apples and pears.[5]

  • Allyl this compound: Delivers a distinctive pineapple-like aroma with notes of banana, mango, and honey.[3][8] It is frequently used to create tropical and exotic fragrance profiles.[3][4]

Quantitative Sensory Data

The potency of an aroma compound is determined by its odor detection threshold, which is the lowest concentration detectable by the human nose. The following table summarizes the available quantitative data for common heptanoates and other fruity esters for comparison.

EsterChemical NameOdor Detection Threshold (in water)Flavor ProfileReference(s)
Ethyl this compound Ethyl enanthate2.2 ppbFruity, waxy, with a green winey nuance at 10 ppm.[9][10][11]
Ethyl ButyrateEthyl butanoate1 ppbEthereal, fruity odor; buttery, ripe fruit notes.[11]
Ethyl HexanoateEthyl caproate1 ppbStrong, fruity, winey odor; apple, banana, pineapple notes.[11]
Allyl this compound 2-Propenyl this compoundNot availablePineapple-like, fruity at 10 ppm.[12][12]

Applications in Fragrance and Flavor Formulations

Heptanoates are versatile ingredients used to build and enhance fruity and floral accords in a variety of products.

  • Fragrances: Used in perfumes, colognes, and personal care products to impart sweet and fruity top notes. Allyl this compound is particularly valued for creating tropical fragrance profiles.[3][13]

  • Flavors: Incorporated into food products such as candies, baked goods, and beverages to provide fruity flavors.[2][3] Ethyl this compound is used to formulate raspberry, cherry, grape, and other artificial fruit essences.[9] Allyl this compound is a key component in pineapple flavor formulations.[8][12][14]

  • Cosmetics: Besides fragrance, some heptanoates like methyl this compound and ethyl this compound act as emollients in cosmetic formulations, improving the texture and feel of creams and lotions.[2][5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound via Fischer Esterification

This protocol describes the synthesis of ethyl this compound from heptanoic acid and ethanol (B145695) using an acid catalyst, a classic example of Fischer esterification.[6]

Materials:

  • Heptanoic acid

  • Absolute ethanol

  • Acetyl chloride (or concentrated sulfuric acid)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • 5 mL conical vial with a magnetic spin vane

  • Water-jacketed reflux condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator or distillation apparatus

Procedure:

  • Reaction Setup: In the 5 mL conical vial, combine 0.1 mL of heptanoic acid and 2.0 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 40 µL of acetyl chloride or 2-3 drops of concentrated sulfuric acid to the mixture.

  • Reflux: Attach the reflux condenser and gently heat the mixture to reflux for 1 hour.

  • Cooling and Concentration: After 1 hour, cool the reaction mixture to room temperature. Concentrate the mixture to approximately 0.3 mL.

  • Extraction and Neutralization: Transfer the cooled mixture to a separatory funnel. Add 1 mL of diethyl ether and 1 mL of 5% aqueous sodium bicarbonate solution to the reaction vial to rinse, and then transfer this to the separatory funnel. Gently shake the funnel, venting frequently.

  • Washing: Separate the layers and wash the organic layer with two additional 1 mL portions of 5% sodium bicarbonate, followed by one 1 mL portion of brine.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Isolation: Decant or filter the dried organic solution into a pre-weighed flask and remove the solvent using a rotary evaporator or distillation to yield the crude ethyl this compound.[6]

Experimental Workflow: Synthesis of Ethyl this compound

G Workflow for Ethyl this compound Synthesis A Reaction Setup: Heptanoic Acid + Ethanol B Catalyst Addition: Acetyl Chloride or H2SO4 A->B C Reflux (1 hour) B->C D Cooling and Concentration C->D E Extraction with Diethyl Ether D->E F Neutralization with NaHCO3 solution E->F G Washing with Brine F->G H Drying with Na2SO4 G->H I Solvent Removal (Rotary Evaporation) H->I J Pure Ethyl This compound I->J

Workflow for the synthesis of ethyl this compound.
Protocol 2: Sensory Analysis of Fruity Esters

This protocol outlines a general procedure for the sensory evaluation of fruity esters like heptanoates by a trained panel.[15][16]

Materials:

  • Ester samples (e.g., ethyl this compound)

  • Deionized, odorless water

  • Identical, coded, odorless glass containers

  • Unsalted crackers and deionized water for palate cleansing

Procedure:

  • Panelist Selection and Training: Select 8-12 individuals based on their sensory acuity. Conduct extensive training (15-40 hours) to familiarize the panel with the aroma profiles of various fruity esters and to establish a consensus on sensory descriptors.[15][16]

  • Sample Preparation: Prepare solutions of each ester at a concentration of 10 ppm in deionized, odorless water. Present 15 mL of each sample in the coded glass containers at room temperature (22 ± 1°C).[15]

  • Sensory Evaluation:

    • Conduct the evaluation in individual, well-ventilated sensory booths under white light.

    • Randomize the order of sample presentation for each panelist.

    • Instruct panelists to evaluate the aroma by sniffing from the container.

    • For flavor analysis, panelists take a small sip, hold it for 5 seconds, and then expectorate.

    • Panelists rate the intensity of agreed-upon sensory descriptors (e.g., "fruity," "pineapple," "green") on a scale (e.g., 0-10 or a 15-cm line scale).[15][16]

    • Ensure panelists cleanse their palate with deionized water and unsalted crackers between samples, with a minimum waiting period of two minutes.[16]

  • Data Analysis: Analyze the collected intensity ratings statistically to determine the sensory profile of each ester.

Experimental Workflow: Sensory Analysis

G Workflow for Sensory Analysis A Panelist Selection and Training B Sample Preparation (e.g., 10 ppm in water) A->B C Randomized Sample Presentation B->C D Sensory Evaluation (Aroma and Flavor) C->D E Rating of Sensory Descriptors D->E F Palate Cleansing E->F Between samples G Data Collection and Analysis E->G F->D H Sensory Profile Determination G->H

Workflow for the sensory analysis of esters.
Protocol 3: Analysis of Heptanoates by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile flavor compounds like heptanoates in complex mixtures such as fruit juices or fragrance formulations.[17][18][19][20][21]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., non-polar or medium-polar)

Procedure:

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): For aqueous samples like fruit juices, extract the volatile compounds using a suitable organic solvent (e.g., diethyl ether or dichloromethane).[17]

    • Solid-Phase Microextraction (SPME): An alternative, solvent-free method where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.

  • GC-MS Analysis:

    • Injection: Inject a small volume of the prepared sample (or introduce the SPME fiber) into the GC inlet.

    • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. A temperature program is used to elute compounds over time.

    • Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identification: The resulting mass spectrum for each separated compound is a unique "fingerprint." Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST, Wiley).

    • Quantification: The peak area of a compound in the chromatogram is proportional to its concentration. Quantification can be performed using an internal or external standard.

Olfactory Signaling Pathway

The perception of heptanoates and other odorants is initiated in the olfactory epithelium. The process involves a G-protein coupled receptor (GPCR) signaling cascade.

Mechanism:

  • Binding: A volatile ester molecule, such as ethyl this compound, binds to a specific Olfactory Receptor (OR) on the cilia of an olfactory sensory neuron.

  • G-Protein Activation: This binding causes a conformational change in the OR, activating the associated G-protein, G-olf.

  • Second Messenger Production: The activated G-olf stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of cations (Na+ and Ca2+).

  • Depolarization and Action Potential: The influx of positive ions depolarizes the neuron. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.[1]

Olfactory Signaling Pathway Diagram

G Olfactory Signaling Pathway cluster_0 Olfactory Sensory Neuron A This compound (Odorant) B Olfactory Receptor (GPCR) A->B Binds C G-protein (G-olf) B->C Activates D Adenylyl Cyclase C->D Stimulates E ATP F cAMP (Second Messenger) E->F Converted by D G Ion Channel F->G Opens H Cation Influx (Na+, Ca2+) G->H I Depolarization H->I J Action Potential to Brain I->J

Simplified diagram of the olfactory signaling cascade.

Conclusion

This compound esters are integral components in the palette of flavorists and perfumers. Their distinct fruity characteristics, combined with their potency, allow for the creation of a wide array of sensory experiences. Understanding their sensory profiles, quantitative data, and the analytical methods for their characterization is crucial for their effective application in product development. The provided protocols offer a foundation for the synthesis, sensory evaluation, and instrumental analysis of these valuable compounds.

References

Application Notes and Protocols: The Role of Heptanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptanoic acid and its derivatives, collectively known as heptanoates, are pivotal precursors and intermediates in the synthesis of a range of pharmaceuticals. Their seven-carbon aliphatic chain is incorporated into active pharmaceutical ingredients (APIs) to modulate properties such as lipophilicity, duration of action, and bioavailability. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals utilizing heptanoate moieties.

Synthesis of Steroid Heptanoates: Testosterone (B1683101) Enanthate and Dihydrotestosterone (B1667394) this compound

This compound esters of steroidal hormones are widely used to create long-acting formulations. The esterification of the 17β-hydroxyl group of androgens like testosterone and dihydrotestosterone with heptanoic acid significantly increases their half-life, allowing for less frequent administration.

Testosterone Enanthate Synthesis

Testosterone enanthate is a widely used injectable anabolic steroid for treating conditions caused by low testosterone levels.[1] The synthesis involves the esterification of a protected testosterone precursor with heptanoic acid.

Experimental Protocol:

A reported synthesis of testosterone enanthate involves the following steps[2]:

  • Reaction Setup: In a suitable reaction vessel under an argon atmosphere, 9.6 g of 17β-hydroxy-3-ethoxy-androsta-3,5-diene is dissolved in 9.6 ml of dichloroethane.

  • Addition of Reagents: To this solution, 4.8 g of 4-dimethylaminopyridine (B28879) (DMAP) and 19.2 g of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) are added with stirring.

  • Esterification: 7.7 g of heptanoic acid is then added to the mixture. The reaction is maintained at a constant temperature of 20°C until completion, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Upon completion, water and 2.9 ml of sulfuric acid are added to hydrolyze the enol ether protecting group. The aqueous layer is then separated.

  • Neutralization and Extraction: 96 ml of a 5% aqueous sodium hydroxide (B78521) solution is added to the organic layer, which is then stirred and separated. The organic layer is washed with water until it reaches a neutral pH.

  • Isolation and Purification: The organic solvent is removed under reduced pressure (concentrated and dried). The resulting crude product is precipitated with water, filtered, and dried to yield testosterone enanthate.[2]

Quantitative Data Summary:

ParameterValueReference
Starting Material17β-hydroxy-3-ethoxy-androsta-3,5-diene[2]
Acylating AgentHeptanoic Acid[2]
Coupling AgentEDCI[2]
CatalystDMAP[2]
Final ProductTestosterone Enanthate[2]
Initial Yield117% (crude)[2]
Purity97.2%[2]
Molar Yield (Acylation)96.3%[2]

Synthesis Workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_process Process Steps Protected_Testosterone 17β-hydroxy-3-ethoxy- androsta-3,5-diene Esterification Esterification at 20°C Protected_Testosterone->Esterification Heptanoic_Acid Heptanoic Acid Heptanoic_Acid->Esterification EDCI EDCI EDCI->Esterification DMAP DMAP DMAP->Esterification Solvent Dichloroethane Solvent->Esterification Hydrolysis Hydrolysis (H₂SO₄) Esterification->Hydrolysis Workup Neutralization & Extraction Hydrolysis->Workup Purification Purification Workup->Purification Final_Product Testosterone Enanthate Purification->Final_Product

Caption: Synthesis of Testosterone Enanthate.

Dihydrotestosterone this compound Synthesis

Dihydrotestosterone (DHT) is a potent androgen that cannot be aromatized to estrogen. Its this compound ester is investigated for various therapeutic applications, including the treatment of gynecomastia.[3]

Experimental Protocol:

A representative synthesis of dihydrotestosterone this compound is as follows[3][4]:

  • Reaction Setup: In a suitable reaction vessel, dissolve 20.0 g of dihydrotestosterone in 150 ml of dichloromethane.

  • Addition of Reagents: To this solution, add 39 ml of heptanoic anhydride, followed by 3.0 g of 4-dimethylaminopyridine (DMAP), which acts as the catalyst.

  • Reaction: The mixture is stirred at room temperature for approximately 18 hours.

  • Work-up: The reaction product is washed sequentially with sodium hydroxide, hydrochloric acid, and water to remove unreacted starting materials and byproducts.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation to yield a colorless crystalline solid. This crude product can be further purified by recrystallization from an acetone-water mixture or by preparative high-pressure liquid chromatography (HPLC).[4]

Quantitative Data Summary:

ParameterValueReference
Starting MaterialDihydrotestosterone[3][4]
Acylating AgentHeptanoic Anhydride[3][4]
Catalyst4-dimethylaminopyridine (DMAP)[3][4]
SolventDichloromethane[3][4]
Reaction Time~18 hours[4]
Reaction TemperatureRoom Temperature[4]
Yield~82%[4]
Purification MethodRecrystallization or HPLC[4]

Synthesis Workflow:

G cluster_reactants Reactants cluster_reagents Catalyst & Solvent cluster_process Process Steps DHT Dihydrotestosterone Reaction Stirring at Room Temp (~18 hours) DHT->Reaction Heptanoic_Anhydride Heptanoic Anhydride Heptanoic_Anhydride->Reaction DMAP DMAP DMAP->Reaction DCM Dichloromethane DCM->Reaction Workup Washing (NaOH, HCl, H₂O) Reaction->Workup Purification Drying & Evaporation, Recrystallization/HPLC Workup->Purification Final_Product Dihydrotestosterone This compound Purification->Final_Product

Caption: Synthesis of Dihydrotestosterone this compound.

This compound as a Key Intermediate in Prostaglandin (B15479496) E1 Synthesis

Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)this compound is a crucial intermediate in the multi-step synthesis of Prostaglandin E1, a potent vasodilator with various therapeutic applications.[5] This intermediate provides the core cyclopentanone (B42830) ring and the this compound side chain, which are essential structural features of the final prostaglandin molecule.

Conceptual Synthesis Outline:

The synthesis of Prostaglandin E1 from this intermediate is a complex process involving several steps to introduce the second side chain and modify the existing functional groups. While a detailed, unified experimental protocol is extensive, the general approach involves[5][6][7]:

  • Protection of Functional Groups: The hydroxyl and ketone functionalities on the cyclopentenone ring of the this compound intermediate are often protected to prevent unwanted side reactions during the subsequent steps.

  • Conjugate Addition: A key step is the conjugate addition of a cuprate (B13416276) reagent (derived from the desired second side chain) to the enone system of the cyclopentenone ring. This establishes the correct stereochemistry at the new chiral centers.

  • Modification of the Carbonyl Group: The ketone group on the cyclopentanone ring is then reduced to a hydroxyl group with the desired stereochemistry.

  • Deprotection: Finally, the protecting groups are removed to yield the active Prostaglandin E1 molecule.

Logical Relationship Diagram:

G Heptanoate_Intermediate Methyl 7-(3-hydroxy-5-oxo-1- cyclopenten-1-yl)this compound Protection Protection of Functional Groups Heptanoate_Intermediate->Protection Conjugate_Addition Conjugate Addition of Side Chain Protection->Conjugate_Addition Carbonyl_Reduction Stereoselective Carbonyl Reduction Conjugate_Addition->Carbonyl_Reduction Deprotection Deprotection Carbonyl_Reduction->Deprotection PGE1 Prostaglandin E1 Deprotection->PGE1

Caption: Conceptual Synthesis of Prostaglandin E1.

Synthesis of Triheptanoin (B1683035)

Triheptanoin is a synthetic triglyceride composed of three heptanoic acid molecules esterified to a glycerol (B35011) backbone. It serves as a source of this compound, which can be metabolized by the body to provide an alternative energy source in certain metabolic disorders.[8]

Experimental Protocol:

A cost-effective and environmentally friendly synthesis of triheptanoin has been reported with high yield and purity[9][10][11]:

  • Catalyst Preparation: Sulfonated charcoal is prepared by heating active charcoal with sulfuric acid, followed by washing and drying.

  • Reaction Setup: In a reaction vessel, glycerol, a molar excess of heptanoic acid (e.g., 33% molar excess), and toluene (B28343) are mixed. The sulfonated charcoal catalyst is then added.

  • Esterification: The reaction mixture is heated to facilitate the esterification reaction. The progress of the reaction can be monitored by analyzing the disappearance of the starting materials.

  • Isolation: After the reaction is complete, the catalyst is filtered off. The toluene and excess heptanoic acid can be removed under reduced pressure. The resulting triheptanoin is obtained in high purity without the need for column chromatography.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialsGlycerol, Heptanoic Acid[9][10]
CatalystSulfonated Charcoal[9][10]
SolventToluene[9]
Molar Excess of Heptanoic Acid33%[9]
Yield94-97%[9]
Purity>99% (GC-MS)[9]

Synthesis Workflow:

G cluster_reactants Reactants cluster_reagents Catalyst & Solvent cluster_process Process Steps Glycerol Glycerol Esterification Heating Glycerol->Esterification Heptanoic_Acid Heptanoic Acid (Molar Excess) Heptanoic_Acid->Esterification Catalyst Sulfonated Charcoal Catalyst->Esterification Toluene Toluene Toluene->Esterification Isolation Filtration & Solvent Removal Esterification->Isolation Final_Product Triheptanoin Isolation->Final_Product

Caption: Synthesis of Triheptanoin.

Signaling Pathways of this compound-Containing Pharmaceuticals

Androgen Receptor Signaling Pathway (Testosterone and DHT)

Testosterone and its more potent metabolite, dihydrotestosterone (DHT), exert their biological effects by binding to the androgen receptor (AR), a ligand-activated transcription factor.[1] Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Testosterone or DHT AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR_Dimer AR Dimer AR_HSP->AR_Dimer HSP Dissociation & Dimerization AR_Dimer_N AR Dimer AR_Dimer->AR_Dimer_N Nuclear Translocation ARE Androgen Response Element (DNA) AR_Dimer_N->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., Muscle Growth) Protein_Synthesis->Cellular_Response

Caption: Androgen Receptor Signaling Pathway.

Prostaglandin E1 Signaling Pathway

Prostaglandin E1 (PGE1) exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[14] The activation of these receptors triggers different intracellular signaling cascades. For instance, EP2 and EP4 receptor activation leads to an increase in intracellular cyclic AMP (cAMP) levels, while EP1 receptor activation increases intracellular calcium concentrations.[14][15][16] The specific physiological response depends on the expression pattern of these receptors in different tissues.

G cluster_ep24 EP2/EP4 Receptor cluster_ep1 EP1 Receptor PGE1 Prostaglandin E1 EP24 EP2/EP4 PGE1->EP24 EP1 EP1 PGE1->EP1 AC Adenylyl Cyclase EP24->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Response_cAMP Cellular Response (e.g., Vasodilation) PKA->Response_cAMP PLC Phospholipase C EP1->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Response_Ca Cellular Response Ca2->Response_Ca

Caption: Prostaglandin E1 Signaling Pathways.

References

Application Notes and Protocols for In Vivo Studies of Heptanoate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Heptanoate, a seven-carbon medium-chain fatty acid, is the primary active metabolite of triheptanoin, a synthetic triglyceride. Triheptanoin is under investigation and approved for the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[1][2] Understanding the in vivo metabolism of this compound is crucial for elucidating its therapeutic mechanisms, particularly its anaplerotic role in replenishing tricarboxylic acid (TCA) cycle intermediates.[3] this compound serves as an alternative energy source, bypassing the defective enzymatic steps in LC-FAODs.[4] This document provides detailed experimental designs, protocols, and data presentation guidelines for studying this compound metabolism in living organisms.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueSpeciesConditionReference
Elimination Half-Life (t½)~1.7 hoursHumanLC-FAOD Patients[5][6]
Apparent Clearance (CL/F)~544 L/hHumanHealthy Subjects[6][7]
Apparent Clearance (CL/F)~19% lower than healthy subjectsHumanLC-FAOD Patients[5][6]
Time to Maximum Concentration (Tmax)0.5 - 1.2 hours (first peak)HumanHealthy Subjects[8]
Table 2: Relative Exposure of Triheptanoin Metabolites in Human Plasma
MetaboliteRelative ExposureNotesReference
This compoundHighestConsidered the major pharmacologically active metabolite.[8][9]
Beta-hydroxypentoate (BHP)~10-fold lower than this compoundA C5-ketone body, a downstream metabolite of this compound.[8][9]
Beta-hydroxybutyrate (BHB)VariableAn endogenous ketone body also produced from this compound metabolism.[8]

Experimental Protocols

Animal Model and Study Design

A common animal model for studying this compound metabolism is the C57BL/6J mouse.[10] For studying the therapeutic effects of this compound in the context of metabolic disorders, mouse models of fatty acid oxidation disorders (FAODs), such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficient (VLCAD-/-) or Long-Chain Acyl-CoA Dehydrogenase (LCAD) deficient (LCAD-/-) mice, are utilized.[11][12]

Protocol for a Murine In Vivo Study:

  • Animal Model: C57BL/6J mice (8-10 weeks old) or a relevant FAOD mouse model.[10][11]

  • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.[10]

  • Fasting: To minimize interference from dietary sources, fast the animals for 4-6 hours before administering the tracer. Water should be freely available.[10]

  • Administration of this compound: Triheptanoin, the triglyceride form of this compound, is typically administered orally via gavage.[10] For stable isotope tracing studies, uniformly labeled ¹³C-triheptanoin (U-¹³C₇-triheptanoin) is used.[10]

  • Sample Collection: Collect blood samples at various time points post-administration to characterize the pharmacokinetic profile. Tissues of interest (e.g., liver, heart, muscle, brain) can be harvested at the end of the study for metabolite analysis.

  • Metabolite Analysis: Analyze plasma and tissue homogenates for this compound and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to follow the metabolic fate of this compound and quantify its contribution to various metabolic pathways.[10][15]

Protocol for ¹³C-Heptanoate Tracing:

  • Tracer: Administer U-¹³C₇-triheptanoin orally to fasted animals.[10]

  • Metabolic Fate: The ¹³C atoms from this compound can be traced into downstream metabolites. The β-oxidation of [U-¹³C₇]-heptanoate produces [U-¹³C₂]-acetyl-CoA and [U-¹³C₃]-propionyl-CoA.[10]

  • TCA Cycle Analysis: [U-¹³C₂]-acetyl-CoA enters the TCA cycle, and the ¹³C label can be tracked through the cycle's intermediates. [U-¹³C₃]-propionyl-CoA is converted to [U-¹³C₃]-succinyl-CoA, another TCA cycle intermediate, highlighting the anaplerotic function of this compound.[10]

  • Analytical Method: Use mass spectrometry to measure the incorporation of ¹³C into various metabolites in plasma and tissues.[15]

Analytical Methods for Metabolite Quantification

Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and metabolic studies.[13]

LC-MS/MS Protocol for this compound and its Metabolites in Plasma:

  • Sample Preparation:

    • To 50 µL of plasma, add 100 µL of cold methanol (B129727) containing an internal standard (e.g., deuterated analogs of the analytes).[13]

    • Vortex for 30 seconds to precipitate proteins.[13]

    • Centrifuge at 14,300 x g for 5 minutes at 15°C.[13]

    • Analyze the supernatant.

  • Liquid Chromatography:

    • Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size) for separation.[13]

  • Mass Spectrometry:

    • Employ electrospray ionization (ESI) in negative mode.[13]

    • Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[13]

Visualizations

Heptanoate_Metabolism_Pathway Triheptanoin Triheptanoin (Oral Administration) This compound This compound (C7) Triheptanoin->this compound Hydrolysis (Pancreatic Lipases) Mitochondria Mitochondria This compound->Mitochondria BetaOxidation β-Oxidation Liver Liver This compound->Liver C5KetoneBodies C5-Ketone Bodies (BHP, BKP) AcetylCoA Acetyl-CoA (x2) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis SuccinylCoA->TCACycle C5KetoneBodies->TCACycle Energy Source Bloodstream Bloodstream C5KetoneBodies->Bloodstream PeripheralTissues Peripheral Tissues (e.g., Brain, Muscle) Bloodstream->PeripheralTissues

Caption: Metabolic pathway of this compound from oral triheptanoin.

Experimental_Workflow cluster_Animal_Phase Animal Phase cluster_Analytical_Phase Analytical Phase Animal_Model Select Animal Model (e.g., C57BL/6J mice) Acclimation Acclimation (1 week) Animal_Model->Acclimation Fasting Fasting (4-6 hours) Acclimation->Fasting Administration Oral Administration (Triheptanoin or ¹³C-Triheptanoin) Fasting->Administration Sample_Collection Sample Collection (Blood, Tissues) Administration->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep Analysis LC-MS/MS or GC-MS Analysis Sample_Prep->Analysis Data_Analysis Data Analysis (Pharmacokinetics, Metabolic Flux) Analysis->Data_Analysis

Caption: In vivo experimental workflow for studying this compound metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heptanoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for heptanoate ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your this compound synthesis.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during this compound synthesis, offering practical solutions in a question-and-answer format.

Fischer Esterification

Q1: My Fischer esterification reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?

A low yield in Fischer esterification is a frequent issue and can often be attributed to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product, several strategies can be employed:

  • Increase the Alcohol to Carboxylic Acid Ratio: Using a significant excess of the alcohol (e.g., 3:1, 5:1, or even using the alcohol as the solvent) can shift the equilibrium to favor ester formation.[1]

  • Remove Water: Water is a byproduct of the reaction, and its presence can push the equilibrium back towards the reactants.[1][2] Effective water removal can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene (B28343) to remove water as it forms.[1]

    • Dehydrating Agents: Adding molecular sieves directly to the reaction mixture.[1]

  • Catalyst Activity: Ensure you are using a fresh and active acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, typically at a loading of 1-5% by weight of the carboxylic acid.[1]

  • Reaction Time and Temperature: Fischer esterification can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. While higher temperatures can increase the rate, they may also promote side reactions. A gentle reflux is generally recommended.[2]

Q2: I am observing significant by-product formation in my reaction. What are these by-products and how can I minimize them?

Common by-products in the Fischer esterification of heptanoic acid with ethanol (B145695) include diethyl ether and ethene, both formed from the dehydration of ethanol, especially at higher temperatures.[2] To minimize their formation, it is crucial to maintain careful temperature control and avoid excessive heating. Using a milder acid catalyst can also be beneficial.[2]

Q3: The workup of my reaction is difficult due to the formation of an emulsion. What causes this and how can I resolve it?

Emulsion formation during the aqueous workup can occur, particularly when neutralizing the acid catalyst with a basic solution like sodium bicarbonate. This can be caused by the formation of salts that act as emulsifiers. To break the emulsion, you can add brine (a saturated aqueous solution of NaCl), which increases the ionic strength of the aqueous layer and promotes phase separation.[1]

Enzymatic Esterification

Q1: Why should I consider using enzymatic catalysis for this compound synthesis?

Enzymatic synthesis, typically using lipases, offers a greener alternative to traditional acid catalysis.[3] Advantages include milder reaction conditions, which can prevent the formation of temperature-related by-products, higher product purity, and easier catalyst recovery and recycling.[3]

Q2: My enzymatic esterification is showing low conversion. What factors should I investigate?

Several factors can influence the efficiency of enzymatic esterification:

  • Enzyme Activity and Loading: Ensure the lipase (B570770) is active and use an appropriate enzyme loading.

  • Temperature: While milder than acid catalysis, there is still an optimal temperature for lipase activity.

  • Water Content: Although the reaction is often carried out in an aqueous environment, controlling the water activity is crucial as excess water can favor hydrolysis over esterification.

  • Substrate Inhibition: High concentrations of either the carboxylic acid or the alcohol can sometimes inhibit the enzyme, leading to a lower reaction rate.[4]

Transesterification

Q1: What are the key parameters to control in a transesterification reaction to produce heptanoates?

Successful transesterification depends on several factors:

  • Catalyst: Both acid and base catalysts can be used. Base catalysts like sodium methoxide (B1231860) are common but are sensitive to water and free fatty acids in the starting materials.[5]

  • Reactant Ratio: An excess of the alcohol is typically used to drive the reaction towards the desired product.

  • Temperature: The reaction is often carried out at the boiling point of the alcohol.

  • Mixing: Good mixing is essential as the reactants may not be fully miscible.[5]

Q2: Soap formation is a problem in my base-catalyzed transesterification. How can I prevent this?

Soap formation, or saponification, occurs when the base catalyst reacts with free fatty acids in the starting material. To prevent this, it is crucial to use starting materials with very low water and free fatty acid content.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for different this compound synthesis methods. Please note that optimal conditions can vary based on the specific substrates and scale of the reaction.

ParameterFischer EsterificationEnzymatic Esterification (Lipase)Transesterification (Base Catalyzed)
Catalyst Sulfuric Acid, p-TsOHImmobilized Lipase (e.g., Novozym® 435)Sodium Methoxide, Potassium Hydroxide
Typical Reactant Ratio (Alcohol:Acid) 3:1 to 10:1[1]1:1 to 1.2:1 (Alcohol:Acid)[6]6:1 (Alcohol:Ester)
Temperature 60-120°C (Reflux)[1]30-70°C[6]40-65°C[5]
Reaction Time 1-4 hours[2][7]4-48 hours[3][6]1-2 hours[5]
Typical Yield 65-95% (can be higher with efficient water removal)[8]>90%[6]>95%[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of ethyl this compound using Fischer esterification.

Materials:

  • Heptanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or acetyl chloride)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid and a 3- to 5-fold molar excess of absolute ethanol.[2]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the heptanoic acid).[2] Alternatively, acetyl chloride can be used, which generates HCl in situ.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 1-4 hours.[2][7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the mixture with water to remove excess ethanol and some of the acid catalyst.[2]

    • Neutralize the remaining acid by washing with 5% aqueous sodium bicarbonate solution until effervescence ceases.[7]

    • Wash the organic layer with brine to aid in phase separation.

  • Drying and Isolation:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[7]

    • Filter to remove the drying agent.

    • Remove the solvent (diethyl ether if used for extraction) and excess ethanol using a rotary evaporator to yield the crude ethyl this compound.[7]

  • Purification (Optional): The crude product can be further purified by distillation.[2]

Protocol 2: Enzymatic Synthesis of a this compound Ester

This protocol provides a general method for the lipase-catalyzed synthesis of a this compound ester.

Materials:

  • Heptanoic acid

  • Desired alcohol

  • Immobilized lipase (e.g., Novozym® 435)

  • Molecular sieves (optional)

  • Organic solvent (e.g., hexane, if not solvent-free)

  • Shaker or magnetic stirrer

  • Reaction vessel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine heptanoic acid and the alcohol. A slight excess of the alcohol may be beneficial.[6]

  • Enzyme and Additives: Add the immobilized lipase (typically 5-10% by weight of the substrates). If desired, add activated molecular sieves to remove the water produced during the reaction.

  • Incubation: Place the reaction vessel in a shaker or on a stirrer at the optimal temperature for the chosen lipase (e.g., 40-70°C) for 4-48 hours.[3][6]

  • Catalyst Removal: After the reaction, separate the immobilized lipase by filtration. The lipase can often be washed and reused.

  • Workup and Purification: The product can be purified by washing with a dilute basic solution to remove any unreacted acid, followed by solvent removal. Further purification can be achieved by column chromatography or distillation.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Heptanoic_Acid Heptanoic Acid Reaction_Vessel Reaction Vessel (Reflux) Heptanoic_Acid->Reaction_Vessel Ethanol Ethanol Ethanol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Vessel Extraction Extraction (w/ NaHCO₃) Reaction_Vessel->Extraction Drying Drying (w/ Na₂SO₄) Extraction->Drying Purification Purification (Distillation) Drying->Purification Ethyl_this compound Ethyl this compound Purification->Ethyl_this compound

Caption: A general workflow for the synthesis of ethyl this compound via Fischer esterification.

Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Workflow Start Low Yield of This compound Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Water Is water being effectively removed? Check_Equilibrium->Check_Water Yes Check_Temp_Time Are the reaction temperature and time appropriate? Check_Equilibrium->Check_Temp_Time No Check_Reactant_Ratio Is there a sufficient excess of one reactant (usually alcohol)? Check_Water->Check_Reactant_Ratio Yes Use_Dean_Stark Use a Dean-Stark apparatus or add molecular sieves. Check_Water->Use_Dean_Stark No Check_Catalyst Is the catalyst active and in the correct amount? Check_Reactant_Ratio->Check_Catalyst Yes Add_Excess_Alcohol Increase the molar ratio of alcohol. Check_Reactant_Ratio->Add_Excess_Alcohol No Check_Catalyst_Freshness Use fresh, anhydrous catalyst at the proper loading. Check_Catalyst->Check_Catalyst_Freshness No Re_evaluate Re-evaluate Purity of Starting Materials Check_Catalyst->Re_evaluate Yes Check_Temp_Time->Check_Equilibrium Yes Optimize_Conditions Optimize temperature and ensure sufficient reaction time. Check_Temp_Time->Optimize_Conditions No Increase_Time_Temp Increase reaction time or moderately increase temperature.

Caption: A decision-making workflow for troubleshooting low yields in this compound synthesis.

Cholesterol Esterification Signaling Pathway

Cholesterol_Esterification_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response GPCR GPCR PKC PKCζ GPCR->PKC Activation Cholesterol_Membrane Free Cholesterol ACAT ACAT Cholesterol_Membrane->ACAT Substrate ERK ERK1/2 PKC->ERK Activation ERK->ACAT Activation Cholesterol_Ester Cholesteryl Ester (Stored in Lipid Droplets) ACAT->Cholesterol_Ester Catalyzes Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT Substrate Proliferation Cell Proliferation Cholesterol_Ester->Proliferation Invasion Cell Invasion Cholesterol_Ester->Invasion

Caption: A simplified signaling pathway for cholesterol esterification and its role in cellular responses.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography (GC) analysis of heptanoate and other similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis and why is it a problem?

A1: In an ideal GC analysis, the peaks in a chromatogram have a symmetrical, Gaussian shape. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] This is problematic because it can reduce the resolution between adjacent peaks, making accurate integration and quantification difficult, which ultimately compromises the precision of your analytical results.[2][3]

Q2: What are the common causes of peak tailing for an acidic compound like this compound?

A2: Peak tailing for polar and acidic compounds like this compound is often caused by secondary chemical interactions with active sites within the GC system.[2][4] These active sites can be exposed silanol (B1196071) groups on the surface of the inlet liner, the GC column, or fittings, which can form strong hydrogen bonds with the analyte.[2] Other causes can be physical, such as issues with the GC setup or contamination.[2][5]

Q3: How can I differentiate between a chemical and a physical cause for peak tailing?

A3: A good starting point is to observe the chromatogram. If all peaks, including the solvent peak, are tailing, the cause is likely a physical issue within the system, such as a poorly installed column or a leak.[2][3][6] If only specific peaks, particularly polar or active compounds like this compound, are tailing, the cause is more likely due to chemical interactions with active sites in the system.[4][6]

Troubleshooting Guides

This section provides detailed question-and-answer guides to resolve specific issues that cause peak tailing.

Guide 1: Addressing Peak Tailing Caused by System Activity

Q1.1: My this compound peak is tailing, while other non-polar compounds in the same run have good peak shape. What should I investigate first?

A1.1: This scenario strongly suggests that your analyte is interacting with active sites in your GC system.[4] The primary suspects are the inlet liner and the front end of the GC column. Start by performing basic inlet maintenance.

Q1.2: What is the procedure for inlet maintenance?

A1.2: Inlet maintenance involves replacing the liner, septum, and O-ring. These components can become contaminated or degraded over time, leading to active sites.[7]

Experimental Protocol: Inlet Maintenance

  • Cool Down: Ensure the GC inlet has cooled down to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove Liner: Carefully remove the inlet liner using forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet components.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.[8]

Q1.3: I've performed inlet maintenance, but the peak tailing for this compound persists. What is the next step?

A1.3: If inlet maintenance does not resolve the issue, the front of your GC column may be contaminated or have active sites.[9] Trimming the column can remove the problematic section.

Experimental Protocol: GC Column Trimming

  • Cool Down and Depressurize: Ensure the oven is cool and the inlet is depressurized.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a specialized tool, make a clean, square cut to remove 10-20 cm from the front of the column. A poor cut can itself cause peak tailing, so ensure it is as clean as possible.[2][3]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth.[2][3]

  • Condition Column: Condition the column according to the manufacturer's instructions.

Guide 2: Resolving Peak Tailing Due to Method and System Parameters

Q2.1: All peaks in my chromatogram are tailing. What could be the cause?

A2.1: When all peaks exhibit tailing, the issue is likely physical and related to the setup of your GC system.[2][3] Common causes include:

  • Improper Column Installation: The column may be installed too high or too low in the inlet, creating a dead volume.[2][3]

  • Poor Column Cut: A jagged or angled cut at the column inlet or outlet can cause turbulence in the carrier gas flow.[2][3]

  • Leaks: Leaks in the system can disrupt the carrier gas flow path.

  • Low Split Ratio: In a split injection, an excessively low split vent flow rate (less than 20 mL/min) may not be sufficient for an efficient sample introduction.[7]

Q2.2: How can I optimize my GC method to reduce peak tailing for this compound?

A2.2: Optimizing your method parameters can significantly improve peak shape. Consider the following:

  • Injector Temperature: Ensure the injector temperature is high enough to effectively vaporize the sample.[10]

  • Oven Temperature Program: A slow temperature ramp might lead to band broadening. A faster ramp can help keep peaks sharp.[8]

  • Carrier Gas Flow Rate: Increasing the carrier gas flow rate can sometimes reduce peak tailing.[11]

  • Solvent Choice: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[7]

Quantitative Data Summary

Troubleshooting ActionExpected Impact on Peak TailingTypical Application
Inlet Maintenance (Liner/Septum Replacement) Significant improvement for active compoundsRoutine maintenance, sudden onset of tailing for specific compounds[7]
Column Trimming Effective for contamination at the column headGradual increase in peak tailing over time[12]
Proper Column Installation Improves peak shape for all compoundsWhen all peaks in the chromatogram are tailing[2][3]
Use of a Guard Column Prevents contamination of the analytical columnAnalysis of complex or "dirty" samples[7][13]
Use of an Inert Flow Path Minimizes interactions for active analytesTrace analysis of polar or active compounds[14]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in GC analysis.

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 check_physical Investigate Physical Issues: - Check for leaks - Verify column installation - Inspect column cut q1->check_physical Yes check_chemical Investigate Chemical Interactions: - Perform Inlet Maintenance (replace liner, septum) q1->check_chemical No all_tail Yes, all peaks tail specific_tail No, only specific peaks tail q2 Problem Resolved? check_physical->q2 q3 Problem Resolved? check_chemical->q3 optimize_method Optimize GC Method: - Injector Temperature - Oven Program - Carrier Gas Flow q2->optimize_method No end Analysis Complete q2->end Yes trim_column Trim Column Inlet q3->trim_column No q3->end Yes q4 Problem Resolved? trim_column->q4 consider_column Consider Column Replacement or Use of Inert Flow Path q4->consider_column No q4->end Yes optimize_method->end consider_column->end

Caption: A flowchart for systematic GC peak tailing troubleshooting.

References

common impurities in commercial heptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for heptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation with commercial heptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial heptanoic acid?

A1: Common impurities in commercial heptanoic acid often originate from its synthesis and purification processes. These can be broadly categorized as:

  • Process-Related Impurities: These are substances remaining from the manufacturing process.

    • Unreacted Starting Materials: Depending on the synthetic route, these may include heptanal (B48729) or heptan-1-ol.

    • Byproducts: Side-reaction products can also be present. For instance, synthesis involving the oxidative cleavage of ricinoleic acid may result in various cleavage byproducts.

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed. The presence and identity of these solvents can vary between manufacturers.[1][2]

  • Inorganic Impurities: Reagents used in synthesis, such as sulfuric acid or salts from oxidizing agents (e.g., sodium dichromate, potassium permanganate), may be present in trace amounts.[3]

  • Water: Moisture can be present, and its content is often specified in the product's certificate of analysis.

Q2: What purity levels are typical for commercial heptanoic acid?

A2: The purity of commercial heptanoic acid varies depending on the grade. For instance, a titration of a synthesized batch indicated a purity of 95–97%, which could be further purified to 100% purity as indicated by titration.[4] Technical grade may have a purity of around 96%.[5] High-purity and analytical grades typically have a purity of ≥99%.[6] It is crucial to consult the supplier's specifications for the specific grade you are using.

Q3: How can I identify the impurities in my heptanoic acid sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for identifying and quantifying volatile and semi-volatile impurities in heptanoic acid.[7] High-performance liquid chromatography (HPLC) can also be employed, particularly for non-volatile impurities. For structural elucidation of unknown impurities, techniques like nuclear magnetic resonance (NMR) spectroscopy can be invaluable.

Q4: What are the potential impacts of impurities on my experiments?

A4: Impurities in heptanoic acid can have several adverse effects on research and drug development:

  • Altered Reaction Outcomes: Impurities can interfere with chemical reactions, leading to lower yields, unexpected byproducts, or complete reaction failure.

  • Inaccurate Analytical Results: Impurities can co-elute with analytes of interest in chromatographic methods, leading to inaccurate quantification.

  • Toxicity in Biological Assays: In drug development and biological research, even trace amounts of toxic impurities can affect cell viability and lead to misleading experimental results. Residual solvents, for example, are a significant concern due to their potential toxicity.[1][8][9]

  • Changes in Physical Properties: Impurities can alter the physical properties of heptanoic acid, such as its melting point and boiling point.

Q5: How should I store heptanoic acid to minimize degradation?

A5: Heptanoic acid should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, bases, and reducing agents.[10][11] It is stable under normal temperatures and pressures but can be sensitive to light.[11] For long-term storage, refrigeration may be recommended; always refer to the manufacturer's instructions.

Troubleshooting Guides

This section provides practical guidance for troubleshooting common issues encountered when using heptanoic acid.

Issue 1: Unexpected Side Products in an Esterification Reaction
  • Symptom: Formation of unknown peaks in your reaction's chromatogram when using heptanoic acid to synthesize an ester.

  • Possible Cause: The presence of unreacted heptanal in the heptanoic acid starting material. Heptanal can undergo side reactions under the conditions of esterification.

  • Troubleshooting Steps:

    • Confirm the Presence of Heptanal: Analyze the commercial heptanoic acid by GC-MS to confirm the presence and quantify the amount of heptanal.

    • Purify the Heptanoic Acid: If heptanal is present, purify the heptanoic acid using one of the methods outlined in the Experimental Protocols section below before use in your reaction.

Issue 2: Poor Reproducibility in Biological Assays
  • Symptom: Inconsistent results in cell-based or other biological experiments using different batches of heptanoic acid.

  • Possible Cause: Batch-to-batch variation in the impurity profile, particularly the presence of cytotoxic or biologically active impurities. Residual solvents are a common culprit.

  • Troubleshooting Steps:

    • Request Certificate of Analysis (CoA): Obtain the CoA for each batch of heptanoic acid from the supplier to compare the specified purity and impurity levels.

    • Perform Impurity Profiling: If the CoA is not sufficiently detailed, perform your own impurity analysis using GC-MS to identify and quantify differences between batches.

    • Qualify New Batches: Before use in critical experiments, qualify each new batch of heptanoic acid by testing it in a non-critical assay to ensure it does not produce aberrant results.

Impurity Data Summary

The following table summarizes potential impurities in commercial heptanoic acid, their likely sources, and typical analytical methods for their detection.

ImpurityLikely SourceTypical Analytical Method
Heptanal Incomplete oxidation of heptaldehyde during synthesisGC-MS[12][13]
Heptan-1-ol Unreacted starting material from synthesis via oxidation of the alcoholGC-MS
Other Carboxylic Acids Byproducts from the synthesis processGC-MS, HPLC
Residual Solvents Solvents used in the manufacturing and purification processHeadspace GC-MS[8]
Water Incomplete drying or atmospheric absorptionKarl Fischer Titration
Inorganic Salts Residual reagents from synthesis (e.g., sulfates, chromates)Ion Chromatography, ICP-MS

Experimental Protocols

Protocol 1: Purification of Heptanoic Acid by Acid-Base Extraction

This protocol is effective for removing neutral impurities such as heptanal and heptan-1-ol from heptanoic acid.

Methodology:

  • Dissolve the impure heptanoic acid in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Add an aqueous solution of a weak base, such as sodium bicarbonate or sodium hydroxide, to the separatory funnel.[3] This will deprotonate the heptanoic acid, forming the water-soluble sodium heptanoate salt.

  • Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate. The deprotonated heptanoic acid will move to the aqueous layer, while neutral impurities will remain in the organic layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the aqueous base solution to maximize the recovery of the heptanoic acid.

  • Combine the aqueous extracts and acidify them with a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). This will protonate the this compound, causing the heptanoic acid to precipitate or form an oily layer.

  • Extract the purified heptanoic acid back into an organic solvent.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).[3]

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the purified heptanoic acid.

Protocol 2: Analysis of Heptanoic Acid Purity by GC-MS

This protocol provides a general method for the analysis of volatile impurities in heptanoic acid.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the heptanoic acid sample in a high-purity solvent such as hexane (B92381) or dichloromethane.

  • GC-MS Instrument Conditions:

    • Injector: Split/splitless injector, typically operated in split mode to avoid column overload.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating a range of potential impurities.

    • Oven Temperature Program: A temperature ramp is used to elute compounds with a range of boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. A scan range of m/z 35-400 is typically sufficient to detect common impurities.

  • Data Analysis: Identify peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of an internal standard or by using an external calibration curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_product Final Product start Starting Materials (e.g., Heptan-1-ol) reaction Oxidation Reaction start->reaction crude Crude Heptanoic Acid reaction->crude extraction Acid-Base Extraction crude->extraction distillation Distillation extraction->distillation gcms GC-MS Analysis distillation->gcms hplc HPLC Analysis distillation->hplc final Purified Heptanoic Acid gcms->final hplc->final

Caption: A typical workflow for the synthesis, purification, and analysis of heptanoic acid.

Caption: A logical workflow for troubleshooting experimental issues related to heptanoic acid purity.

References

optimizing the extraction of heptanoate from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of heptanoate extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound in biological samples?

A1: The primary techniques for sensitive and selective analysis of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS is particularly well-suited for volatile compounds like this compound, while LC-MS/MS offers high sensitivity and specificity for a broader range of metabolites, including less volatile conjugates, in complex matrices.[2][3]

Q2: Why is derivatization sometimes necessary for GC-MS analysis of this compound?

A2: Derivatization is a chemical modification process used to enhance the analytical properties of a compound for GC analysis.[4] For this compound, which is a carboxylic acid, derivatization increases its volatility and thermal stability, making it more suitable for gas chromatography.[1][5] This process also improves peak shape and sensitivity.[6] Common derivatization methods include silylation and alkylation (e.g., esterification).[6][7]

Q3: What are the main sample preparation techniques for extracting this compound?

A3: The most common sample preparation techniques include:

  • Protein Precipitation (PPT): A simple and effective method for removing proteins from plasma or serum, often using a cold organic solvent like acetonitrile (B52724).[3][8][9]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][10][11]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to isolate analytes from a liquid sample, offering high selectivity and the ability to concentrate the analyte.[3][12][13]

Q4: Which internal standards are recommended for this compound quantification?

A4: For accurate quantification, it is crucial to use an internal standard. Deuterated this compound is a common choice for an internal standard as it has very similar chemical properties to the analyte but a different mass, allowing it to be distinguished by mass spectrometry.[3] Other options include structurally similar compounds that are not present in the sample, such as ethyl nonanoate (B1231133) or C17-carnitine, depending on the specific analytes and method.[3][14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction: The chosen solvent may not be optimal for this compound. The pH of the sample may not be suitable for efficient partitioning.[15] Matrix effects: Endogenous components in the biological sample (e.g., lipids, proteins) can interfere with the extraction process.[16] Analyte degradation: this compound may be unstable under the extraction conditions.Optimize extraction solvent: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, dichloromethane (B109758), hexane).[2][15] Adjust pH: For LLE of acidic analytes like this compound, adjust the sample pH to be at least two units below its pKa to ensure it is in its neutral form.[15] Improve sample cleanup: Incorporate additional cleanup steps, such as solid-phase extraction (SPE), or use a more selective extraction technique.[12] Consider protein precipitation prior to LLE or SPE.[8]
Poor Chromatographic Peak Shape (Tailing or Fronting) Active sites in the GC system: Polar analytes like carboxylic acids can interact with active sites in the injector or column. Column overload: Injecting too much sample can lead to peak distortion. Inappropriate column phase: The stationary phase of the column may not be suitable for the analyte.Derivatization: Convert this compound to a less polar ester or silyl (B83357) derivative to reduce interactions with active sites.[4][6] Check injector liner: Use a deactivated liner and perform regular maintenance. Reduce injection volume: Dilute the sample or inject a smaller volume. Select an appropriate GC column: For underivatized acids, a polar capillary column like a DB-WAX may be suitable; for derivatized analytes, a non-polar column (e.g., DB-5ms) is often used.[14]
High Variability in Results (Poor Precision) Inconsistent sample preparation: Manual extraction procedures can introduce variability. Inaccurate internal standard addition: Inconsistent spiking of the internal standard will lead to quantification errors. Instrument instability: Fluctuations in GC or MS performance.Automate sample preparation: Use automated liquid handling systems for more consistent results.[8] Internal standard addition: Add the internal standard early in the sample preparation process to account for variability in extraction steps.[2] Ensure the internal standard is thoroughly mixed with the sample. Perform system suitability tests: Regularly check instrument performance with standards to ensure stability.
Matrix Effects in LC-MS/MS (Ion Suppression or Enhancement) Co-eluting endogenous compounds: Other molecules from the biological matrix can elute at the same time as this compound and affect its ionization efficiency.[16] Insufficient sample cleanup: High levels of phospholipids (B1166683) or other matrix components remain in the final extract.Optimize chromatography: Adjust the mobile phase gradient and/or use a different column to improve the separation of this compound from interfering compounds.[3] Enhance sample cleanup: Use a more rigorous extraction method like SPE or supported liquid extraction (SLE).[12][17] Dilute the sample: Diluting the extract can reduce the concentration of interfering substances.[2]

Quantitative Data Summary

Table 1: Performance of this compound Extraction Methods
Analytical MethodBiological MatrixExtraction MethodRecovery (%)LLOQ (Lower Limit of Quantification)Reference
LC-MS/MSHuman SerumProtein Precipitation>90% (for a similar drug)0.8 µg/mL (for a similar drug)[9]
LC-MS/MSHuman SerumSupported Liquid Extraction (SLE)>75% (for steroid panel)5-5000 pg/mL (for steroid panel)[17]
LC/Q-TOFHuman PlasmaSolid-Phase Extraction (SPE)>70% (for various lipid classes)Not Specified[18]

Note: Data for similar analytes or compound classes are included to provide representative performance metrics, as specific quantitative data for this compound extraction efficiency across all methods was not consistently available in the initial search results.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma/Serum (LC-MS/MS Analysis)

This protocol is a simple and effective method for removing proteins from plasma or serum samples.[3]

Materials:

  • Ice-cold acetonitrile (ACN) containing an appropriate internal standard (e.g., deuterated this compound).[3]

  • Vortex mixer.

  • Centrifuge capable of reaching 15,000 x g and 4°C.

  • Microcentrifuge tubes and autosampler vials.

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.[3]

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.[3]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[3]

  • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound (GC-MS Analysis)

This protocol is based on general principles for extracting organic acids from aqueous matrices.

Materials:

  • Organic extraction solvent (e.g., dichloromethane or hexane).[2]

  • Internal standard (e.g., deuterated this compound or ethyl nonanoate).[2]

  • Acidifying agent (e.g., formic acid or HCl) to adjust pH.

  • Separatory funnel or centrifuge tubes.

  • Anhydrous sodium sulfate (B86663) for drying.

  • Nitrogen evaporator.

Procedure:

  • Take a known volume of the biological sample (e.g., 1 mL of plasma or urine).

  • Spike the sample with an appropriate internal standard.[2]

  • Acidify the sample by adding an acid to lower the pH to <2. This ensures heptanoic acid is in its protonated, less polar form.

  • Add 5 mL of the organic extraction solvent.[2]

  • Shake vigorously for 2 minutes (if using a separatory funnel) or vortex for 2 minutes (if using a centrifuge tube).[2]

  • Allow the layers to separate by standing for 10 minutes or by centrifugation.[2][9]

  • Collect the organic layer.[2]

  • Repeat the extraction with a fresh portion of organic solvent to improve recovery.[2]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[2]

  • Evaporate the solvent to the desired final volume under a gentle stream of nitrogen.[2]

  • Proceed with derivatization if required, or direct GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Heptanoyl-CoA from Tissues or Cells

This protocol is suitable for the extraction and purification of this compound conjugates from more complex matrices.[3]

Materials:

  • SPE cartridges (e.g., Oasis HLB).[3]

  • Extraction buffer (e.g., 2% perchloric acid).[3]

  • Wash buffers (e.g., 100 mM ammonium (B1175870) acetate, followed by water).[3]

  • Elution buffer (e.g., methanol (B129727) with 25 mM ammonium hydroxide).[3]

  • Internal standard (e.g., C17-CoA).[3]

Procedure:

  • Homogenize the tissue or lyse the cells in ice-cold extraction buffer containing the internal standard.[3]

  • Centrifuge to pellet cellular debris.[3]

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]

  • Load the supernatant from the sample onto the conditioned SPE cartridge.[3]

  • Wash the cartridge sequentially with 1 mL of wash buffer 1 and 1 mL of wash buffer 2.[3]

  • Elute the analyte with 1 mL of elution buffer into a clean collection tube.[3]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[3]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic fate of this compound following its absorption.[3]

Heptanoate_Metabolism Triheptanoin Triheptanoin (Diet) This compound This compound Triheptanoin->this compound Lipolysis Heptanoyl_CoA Heptanoyl-CoA This compound->Heptanoyl_CoA Acyl-CoA Synthetase Heptanoyl_glycine Heptanoyl-glycine This compound->Heptanoyl_glycine Glycine N-Acyltransferase Heptanoylcarnitine Heptanoylcarnitine Heptanoyl_CoA->Heptanoylcarnitine CPT1 Beta_Oxidation β-Oxidation Heptanoyl_CoA->Beta_Oxidation Mitochondria Mitochondria Heptanoylcarnitine->Mitochondria Transport Urine_Excretion Urine Excretion Heptanoyl_glycine->Urine_Excretion Mitochondria->Beta_Oxidation CPT2 Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Heptanoate_Workflow Start Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Start->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Derivatization Derivatization (if required for GC-MS) Extraction->Derivatization Analysis Chromatographic Separation (LC or GC) Derivatization->Analysis Detection Mass Spectrometry (MS or MS/MS) Analysis->Detection Quantification Data Processing & Quantification Detection->Quantification Result Concentration Data Quantification->Result Method_Selection Analyte_Volatility Is the analyte volatile? GC_MS Use GC-MS Analyte_Volatility->GC_MS Yes LC_MS Use LC-MS/MS Analyte_Volatility->LC_MS No Matrix_Complexity Is the matrix complex? Required_Sensitivity High sensitivity required? Matrix_Complexity->Required_Sensitivity No Advanced_Cleanup Use Advanced Cleanup (e.g., SPE) Matrix_Complexity->Advanced_Cleanup Yes Required_Sensitivity->LC_MS Yes Derivatize Consider Derivatization GC_MS->Derivatize Improves performance LC_MS->Matrix_Complexity Advanced_Cleanup->Required_Sensitivity

References

Technical Support Center: Stability of Heptanoate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of heptanoate esters in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound esters in aqueous solutions?

A1: The primary degradation pathway for this compound esters in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of heptanoic acid and the corresponding alcohol (e.g., ethanol (B145695) if starting with ethyl this compound).[1][2] This reaction can be catalyzed by either acidic or basic conditions.[3]

Q2: What are the main factors that influence the stability of this compound?

A2: The stability of this compound esters is primarily influenced by three main factors:

  • pH: The rate of hydrolysis is significantly dependent on the pH of the solution. The reaction is generally fastest at highly acidic (pH < 3) and alkaline (pH > 10) conditions.[1]

  • Temperature: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature.[1] Storing solutions at lower temperatures can effectively slow down degradation.

  • Aqueous Environment: Water is a reactant in the hydrolysis process. The presence of water is necessary for the degradation to occur. In drug development, this is critical for aqueous formulations like parenteral (injectable) solutions.[4]

Q3: Can enzymes in biological samples affect this compound stability?

A3: Yes, biological matrices can contain enzymes such as lipases and esterases that can enzymatically degrade this compound esters.[5][6] These enzymes catalyze the hydrolysis of the ester bond. This is a crucial consideration when working with cell cultures, plasma, or other biological samples.

Q4: What are the typical degradation products I should expect to see?

A4: Under hydrolytic conditions, a this compound ester will break down into heptanoic acid and its corresponding alcohol. For example, methyl this compound will degrade into heptanoic acid and methanol. The formation of heptanoic acid can sometimes be detected as an off-flavor or a change in the solution's pH.[1]

Troubleshooting Guides

Problem: I am observing a rapid loss of my this compound compound in a new formulation.

  • Possible Cause 1: pH of the Formulation

    • Troubleshooting Steps:

      • Measure the pH of your aqueous formulation. Esters are least stable at pH extremes.

      • If the pH is highly acidic or alkaline, consider adjusting it towards a more neutral range (pH 5-7), where the hydrolysis rate is typically at a minimum.

      • Evaluate the use of a buffering agent to maintain a stable pH. Be aware that the buffer species itself can sometimes influence reaction rates.[4]

  • Possible Cause 2: Incompatible Excipients

    • Troubleshooting Steps:

      • Review the excipients used in your formulation. Some excipients can contain acidic or basic impurities that may catalyze degradation.[7]

      • Excipients can also introduce moisture, which can accelerate hydrolysis.[4]

      • Perform a drug-excipient compatibility study by preparing binary mixtures of your this compound ester with each excipient and storing them under accelerated conditions (e.g., elevated temperature).[8][9] Analyze for degradation over time using a stability-indicating method like HPLC.

  • Possible Cause 3: Storage Conditions

    • Troubleshooting Steps:

      • Confirm the storage temperature of your formulation. Elevated temperatures will accelerate hydrolysis.[1]

      • If possible, store the formulation at a lower temperature (e.g., refrigerated at 2-8°C) to improve stability.

      • Protect the formulation from light, as photolysis can be another degradation pathway for some molecules, although hydrolysis is the primary concern for simple esters.[4]

Problem: The concentration of this compound is inconsistent across different batches of my product.

  • Possible Cause 1: Variability in Raw Materials

    • Troubleshooting Steps:

      • Implement stricter quality control on incoming raw materials, including the this compound ester and all excipients.

      • Check for variations in pH, moisture content, or impurity profiles of the excipients between batches.

  • Possible Cause 2: Inconsistent Manufacturing Process

    • Troubleshooting Steps:

      • Ensure that all processing parameters, such as mixing times, temperature, and hold times, are standardized and controlled.

      • Verify that storage conditions are uniform for all batches throughout the manufacturing and testing process.

Problem: I am having difficulty quantifying this compound accurately in my stability samples.

  • Possible Cause 1: Inappropriate Analytical Method

    • Troubleshooting Steps:

      • For volatile esters like ethyl or methyl this compound, consider using Gas Chromatography (GC) with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) for high sensitivity and specificity.[8][10]

      • For less volatile this compound esters or when GC is not available, a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a viable alternative.[11]

      • Ensure your analytical method is "stability-indicating," meaning it can separate the intact this compound ester from its degradation products (heptanoic acid and the alcohol).[12]

  • Possible Cause 2: Matrix Interference

    • Troubleshooting Steps:

      • Excipients in the formulation can sometimes co-elute with the this compound peak, causing inaccurate quantification.

      • Perform a matrix spike-recovery experiment. Spike a known amount of this compound into a placebo (formulation without the active ingredient) and analyze it to see if you can accurately measure the spiked amount.

      • If interference is present, adjust your chromatographic conditions (e.g., mobile phase composition, gradient, or column) to improve resolution.[1]

Data Presentation

Hydrolytic Stability of Structurally Similar Esters
Ester CompoundBase-Catalyzed Rate Constant (k B) (M⁻¹ hr⁻¹)Calculated Half-Life (pH 7, 25°C)
Methyl Acetate6551.2 years
Ethyl Benzoate1057.5 years
Diethyl Phthalate908.8 years
Dibutyl Phthalate3622 years

Source: Adapted from a U.S. EPA report on hydrolysis rate constants. Note: This data is for comparative purposes. Actual stability of this compound esters should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation products and pathways for a this compound ester and to establish a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound ester in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the this compound ester to the following conditions. A control sample, protected from stress conditions (e.g., stored at 5°C in the dark), should be analyzed concurrently.[1]

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid (HCl). Heat at 60-80°C for several hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH). Keep at room temperature and monitor frequently, as base-catalyzed hydrolysis is often rapid.

    • Oxidative Degradation: Dilute the stock solution with 3-5% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation (Solid State): Store the solid this compound ester powder in an oven at 80°C.

    • Photolytic Degradation: Expose the aqueous solution of the this compound ester to a photostability chamber with a light intensity conforming to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to the target concentration for analysis.

    • Analyze the samples using a suitable method (e.g., HPLC-UV, see Protocol 2) to quantify the remaining this compound and detect the formation of degradation products.

  • Evaluation:

    • The goal is to achieve 10-20% degradation of the active ingredient.[9] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too fast or too slow.[12]

    • Evaluate the "peak purity" of the main this compound peak in the chromatograms of stressed samples to ensure no degradation products are co-eluting. This confirms the method is stability-indicating.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound Quantification

Objective: To quantify the concentration of a this compound ester and separate it from its primary degradation product, heptanoic acid.

Methodology:

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector, pump, autosampler, and column oven.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).

    • Example Gradient: Start with 50% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Low UV, typically 205-215 nm, as simple esters lack a strong chromophore.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a series of calibration standards of the this compound ester in the mobile phase or a suitable diluent. Also, prepare a standard of heptanoic acid to confirm its retention time.

    • Sample Preparation: Dilute the samples from the stability study (Protocol 1) to fall within the range of the calibration curve.

  • Analysis and Calculation:

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the stability samples.

    • Quantify the amount of this compound ester remaining by comparing its peak area to the calibration curve.

    • Calculate the percentage of degradation.

Visualizations

Hydrolysis_Pathway This compound This compound Ester (R-O-C(=O)-(CH₂)₅-CH₃) Products Products This compound->Products Water Water (H₂O) Water->Products Heptanoic_Acid Heptanoic Acid (HO-C(=O)-(CH₂)₅-CH₃) Products->Heptanoic_Acid Alcohol Alcohol (R-OH) Products->Alcohol Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst Catalyst->Products Accelerates Reaction Troubleshooting_Workflow Start Unexpected Degradation Observed in Formulation Check_pH Check Formulation pH Start->Check_pH pH_Extreme Is pH highly acidic or basic? Check_pH->pH_Extreme Adjust_pH Action: Adjust pH towards neutral & buffer pH_Extreme->Adjust_pH Yes Check_Excipients Review Excipients pH_Extreme->Check_Excipients No End Stability Improved Adjust_pH->End Excipient_Interaction Potential for interaction or impurities? Check_Excipients->Excipient_Interaction Compatibility_Study Action: Perform Drug-Excipient Compatibility Study Excipient_Interaction->Compatibility_Study Yes Check_Storage Check Storage Conditions Excipient_Interaction->Check_Storage No Compatibility_Study->End Storage_High_Temp Is temperature elevated? Check_Storage->Storage_High_Temp Lower_Temp Action: Store at lower temperature Storage_High_Temp->Lower_Temp Yes Storage_High_Temp->End No Stability_Study_Workflow Start Start Stability Study Prep_Samples Prepare Samples (Drug + Formulation) Start->Prep_Samples Forced_Deg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Prep_Samples->Forced_Deg Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Prep_Samples->Develop_Method Analyze_Samples Analyze Stressed Samples Forced_Deg->Analyze_Samples Develop_Method->Analyze_Samples Method_OK Is Method Stability-Indicating? (Peak Purity) Analyze_Samples->Method_OK Method_OK->Develop_Method No, Revise Long_Term Set Up Long-Term & Accelerated Stability Studies Method_OK->Long_Term Yes Pull_Samples Pull Samples at Timepoints (e.g., 1, 3, 6 mo) Long_Term->Pull_Samples Analyze_Long_Term Analyze Samples Pull_Samples->Analyze_Long_Term Analyze_Long_Term->Pull_Samples Evaluate Evaluate Data & Determine Shelf-Life Analyze_Long_Term->Evaluate

References

resolving co-elution of heptanoate with other fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of fatty acids, with a specific focus on resolving the co-elution of heptanoate.

Frequently Asked Questions (FAQs)

Q1: Why is resolving this compound from other short-chain fatty acids (SCFAs) challenging?

This compound (C7) is a medium-short odd-chain fatty acid. Its separation can be complicated by its intermediate volatility and polarity, which can cause it to co-elute with other short-chain (e.g., caproate, C6) or branched-chain fatty acids, especially in complex biological samples. Achieving baseline resolution requires careful optimization of the chromatographic method.

Q2: What are the first steps to take when I suspect this compound is co-eluting with another compound?

When your chromatogram displays broad, tailing, or shouldering peaks in the expected retention time window for this compound, co-elution is a likely cause.[1][2] Initial troubleshooting should focus on confirming the issue and investigating common causes.[1]

  • Confirm Peak Purity: If you are using a Diode Array Detector (DAD) with HPLC or a Mass Spectrometer (MS) with either GC or HPLC, analyze the spectra across the peak.[2] If the spectra are not identical throughout, it indicates the presence of more than one compound.[2]

  • Review Sample Preparation: Ensure that derivatization (for GC) is complete and that the sample is fully dissolved in a compatible solvent.[3][4] Incomplete reactions or poor solubility can lead to peak distortion that mimics co-elution.[3][4]

  • Method Optimization: Begin with simple adjustments to your method, such as modifying the temperature ramp in GC or the mobile phase gradient in HPLC.[1]

Q3: Is derivatization required for analyzing this compound?

  • For Gas Chromatography (GC): Yes, derivatization is crucial. Free fatty acids are polar and not sufficiently volatile for direct GC analysis.[3] Converting them to more volatile and less polar esters, typically Fatty Acid Methyl Esters (FAMEs), is necessary to achieve sharp, symmetrical peaks and prevent interactions with the GC system.[3][5][6]

  • For High-Performance Liquid Chromatography (HPLC): Derivatization is not always necessary for HPLC analysis of free fatty acids.[7] However, for improved sensitivity and selectivity, especially with UV detection, derivatization to form compounds with a chromophore can be beneficial.[8]

Q4: When should I choose GC versus HPLC for my this compound analysis?

The choice between GC and HPLC depends on the sample matrix, the other fatty acids of interest, and the available equipment.

  • GC is the most common and powerful technique for fatty acid analysis, offering high resolution, particularly for complex mixtures of FAMEs.[5][9] It excels at separating fatty acids based on chain length and degree of unsaturation.[5]

  • HPLC is a strong alternative, especially for analyzing free fatty acids without derivatization or for compounds that are not volatile or are thermally unstable.[5][8] Reversed-phase HPLC is the most common mode used for this purpose.[8]

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides specific solutions for common co-elution problems encountered during the analysis of this compound and other fatty acids.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for this compound

Poor peak shape is often a precursor to or a symptom of co-elution. Addressing these issues can often improve the resolution of closely eluting compounds.

Troubleshooting Steps (HPLC)

Potential Cause Solution
Active Site Interaction Fatty acids can interact with residual silanols on the column. Use an end-capped column or add a competitive agent like triethylamine (B128534) to the mobile phase.[4]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to keep the fatty acid in a non-ionized state, which typically improves peak shape.[4] For reversed-phase columns, a low pH (e.g., using formic or phosphoric acid) is often essential.[10][11]
Sample Overload Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.[4]
Column Contamination The buildup of matrix components can create active sites. Flush the column with a strong solvent. If the problem persists, the column may need replacement.[4]

Troubleshooting Steps (GC)

Potential Cause Solution
Incomplete Derivatization Ensure the derivatization reaction (e.g., FAME preparation) has gone to completion. Optimize reaction time and temperature, and ensure samples are dry as water can hinder the reaction.[3]
Active Sites in GC System Free fatty acids can interact with the inlet liner or the column itself. Use a deactivated inlet liner and ensure the column is in good condition.[3]
Column Contamination Contaminants from the sample can accumulate at the head of the column. Trim the first few centimeters of the column inlet or use a guard column.[3]
Improper Column Installation A poor connection can create dead volume. Ensure the column is installed correctly in both the inlet and the detector.[3]
Issue 2: this compound Co-elutes with a Neighboring Fatty Acid Peak

When two peaks merge, modifying the chromatographic selectivity is necessary to achieve separation.

Troubleshooting Steps (HPLC)

Parameter Adjustment Strategy
Mobile Phase Composition In reversed-phase HPLC, altering the water/organic solvent ratio is a powerful tool. To increase the retention of this compound and potentially resolve it from an earlier eluting peak, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol).[2]
Column Chemistry If modifying the mobile phase is insufficient, changing the column is the next step. Different stationary phases offer different selectivities. For short-chain fatty acids that have low retention on standard C18 columns, a column designed for aqueous mobile phases (like a C18-PAQ) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better separation.[7]
Temperature Increasing the column temperature can improve peak symmetry and efficiency, which may aid in resolving closely eluting peaks.[11]

Troubleshooting Steps (GC)

Parameter Adjustment Strategy
Temperature Program The temperature program significantly impacts separation.[1] A slower temperature ramp (e.g., 2-5°C/min) increases the interaction time with the stationary phase and generally improves resolution for complex mixtures.[1] Lowering the initial oven temperature can also enhance the separation of volatile compounds like short-chain FAMEs.[1]
Column Stationary Phase The choice of GC column is the most critical factor for selectivity.[1] For FAME analysis, polar stationary phases (e.g., those containing polyethylene (B3416737) glycol like DB-Wax, or high-cyanopropyl phases like SP-2560) are designed to separate isomers based on the degree of unsaturation and double bond position, and are highly effective for complex fatty acid mixtures.[1][5] If you are using a non-polar column and facing co-elution, switching to a polar column is recommended.
Carrier Gas Flow Rate Optimize the flow rate for your column dimensions. While higher flow rates decrease analysis time, an optimal flow rate will maximize separation efficiency.
Column Dimensions Using a longer column (e.g., 60m instead of 30m) increases the number of theoretical plates and can significantly improve the resolution of difficult-to-separate peaks, albeit at the cost of longer run times.[1]

Experimental Protocols

Protocol 1: Acid-Catalyzed FAME Preparation for GC Analysis

This protocol describes a common method for converting fatty acids to their corresponding methyl esters for GC analysis using Boron Trifluoride (BF₃) in methanol.

  • Sample Preparation: Start with a lipid extract or a sample containing free fatty acids. Ensure the sample is dry, as water can interfere with the reaction.

  • Reaction: To your sample (e.g., 1-10 mg of lipid), add 1-2 mL of 14% BF₃ in methanol.

  • Incubation: Tightly cap the vial and heat at 60°C for 5-10 minutes.

  • Extraction: After cooling, add 1 mL of water and 1-2 mL of a non-polar solvent like hexane (B92381). Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Collection: Centrifuge to separate the layers and carefully collect the upper hexane layer containing the FAMEs.

  • Analysis: The collected hexane layer can be injected directly into the GC.

Protocol 2: General Purpose HPLC Method for SCFA Analysis

This protocol provides a starting point for the analysis of underivatized short-chain fatty acids, including this compound, using reversed-phase HPLC with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a low-pH aqueous buffer and an organic solvent. For example, 25 mM Potassium Phosphate buffer (adjusted to pH 2.5 with phosphoric acid) and Acetonitrile.

  • Gradient Example: Start with 95% aqueous buffer and 5% acetonitrile, then ramp to a higher percentage of acetonitrile over 20-30 minutes to elute longer-chain fatty acids.

  • Flow Rate: 0.8 - 1.2 mL/min.[11]

  • Column Temperature: 35-40°C.[11]

  • Detection: UV detector set to 210 nm.[11]

  • Sample Preparation: Samples should be filtered through a 0.45 µm syringe filter before injection.[5]

Visualizations

G Troubleshooting Workflow for Co-elution start Peak Shouldering or Co-elution Suspected purity Check Peak Purity (MS or DAD Spectra) start->purity is_pure Is Peak Pure? purity->is_pure method_opt Optimize Method Parameters is_pure->method_opt No resolved Peak Resolved is_pure->resolved Yes (Not Co-elution) gc_opt GC: Adjust Temperature Program (Slower Ramp, Lower Initial T) method_opt->gc_opt hplc_opt HPLC: Adjust Mobile Phase (Gradient, pH, Solvent Ratio) method_opt->hplc_opt change_col Change Column gc_opt->change_col No Resolution gc_opt->resolved Resolved hplc_opt->change_col No Resolution hplc_opt->resolved Resolved gc_col GC: Switch to a High-Polarity Stationary Phase (e.g., Wax or Cyanopropyl) change_col->gc_col hplc_col HPLC: Try Different Selectivity (e.g., C18-AQ, HILIC) change_col->hplc_col gc_col->resolved Resolved not_resolved Problem Persists gc_col->not_resolved hplc_col->resolved Resolved hplc_col->not_resolved

Caption: A logical workflow for troubleshooting co-elution issues.

G Impact of GC Parameters on this compound Resolution cluster_params Adjustable GC Parameters cluster_effects Effects on Separation temp_ramp Temperature Ramp Rate interaction Analyte-Phase Interaction temp_ramp->interaction Slower ramp increases interaction col_phase Column Stationary Phase selectivity Selectivity (α) col_phase->selectivity Polar phase increases selectivity for FAMEs col_len Column Length efficiency Separation Efficiency (Theoretical Plates) col_len->efficiency Longer column increases efficiency resolution This compound Peak Resolution interaction->resolution efficiency->resolution selectivity->resolution

Caption: Relationship between GC parameters and peak resolution.

References

minimizing sample degradation during heptanoate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample degradation and overcome common challenges during heptanoate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound sample degradation?

A1: The primary cause of degradation for this compound esters is hydrolysis, which can be catalyzed by either acids or bases.[1][2] This process breaks the ester bond, yielding heptanoic acid and the corresponding alcohol.[2] Key factors that accelerate degradation include:

  • pH: Highly acidic or basic conditions significantly increase the rate of hydrolysis.[3]

  • Temperature: Elevated temperatures accelerate the degradation process.[3] Storing samples at lower, refrigerated temperatures (2-8°C) is recommended to minimize this.[2]

  • Water Content: The presence of water is necessary for hydrolysis. Samples with higher water content are more susceptible to degradation.[3]

  • Enzymatic Activity: In biological samples, enzymes can also contribute to the breakdown of this compound esters.

Q2: How can I prevent sample degradation during collection and storage?

A2: To ensure sample integrity, proper collection and storage procedures are critical. It is recommended to store samples in a cool, dry place, protected from light.[2] For long-term stability, storing samples under an inert atmosphere can minimize oxidative degradation.[1] When working with biological fluids, it is crucial to minimize the time between sample collection and analysis. If immediate analysis is not possible, samples should be stored at -80°C.[4]

Q3: I am observing a new peak in my chromatogram after storing my this compound sample. What could it be?

A3: A new peak in the chromatogram of a stored sample often indicates a degradation product. For this compound esters, the most common degradation products are heptanoic acid and the corresponding alcohol formed through hydrolysis.[2] The appearance of an acidic or rancid odor can also be an indicator of heptanoic acid formation.[2] To confirm the identity of the new peak, techniques like GC-MS or LC-MS can be used to determine its mass and fragmentation pattern.[2]

Q4: My results for this compound concentration are inconsistent across different batches. What could be the cause?

A4: Inconsistent this compound concentrations across batches can stem from several factors:

  • Variability in Raw Materials: Differences in the quality of starting materials can affect the final concentration.[3]

  • Inconsistent Processing Parameters: Variations in temperature, mixing times, or other processing conditions can lead to batch-to-batch differences.[3]

  • Differential Storage Conditions: If batches are not stored under identical conditions, the extent of degradation can vary.[3]

  • Sample Preparation Inconsistencies: Variations in extraction efficiency or derivatization yield during sample preparation can also contribute to inconsistent results.

Troubleshooting Guides

Problem 1: Low or No Analyte Signal in GC-MS Analysis

Possible Cause Troubleshooting Step
Incomplete Derivatization For the analysis of heptanoic acid, derivatization to a more volatile ester is often necessary for GC-MS.[5][6] Ensure the derivatization reaction has gone to completion by optimizing reaction time and temperature.
Analyte Adsorption Polar analytes like heptanoic acid can adsorb to active sites in the GC system.[7] Derivatization can help reduce this.[7] Also, ensure the glassware is properly silanized.[8]
Thermal Degradation in Injector High injector temperatures can cause degradation of thermally labile compounds.[7] Try lowering the injector temperature.
Sample Loss During Preparation This compound and its esters are volatile.[5] Avoid excessive heating or drying steps during sample preparation to prevent loss of analyte.[5]

Problem 2: Poor Peak Shape and Resolution in HPLC Analysis

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry For this compound analysis, a reverse-phase C18 or C8 column is commonly used.[9] Ensure the column chemistry is suitable for your analyte and mobile phase.
Mobile Phase Mismatch The mobile phase composition, including pH and organic solvent ratio, is critical for good separation. For LC-MS applications, replace non-volatile acids like phosphoric acid with volatile alternatives like formic acid.[10]
Column Overloading Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample to a concentration within the linear range of the detector.[11]
Matrix Effects Components in the sample matrix can interfere with the chromatography. Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE).[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Ethyl this compound from an Aqueous Matrix

This protocol is suitable for extracting ethyl this compound from samples like wine for GC-MS analysis.[13]

  • Sample Preparation:

    • To 10 mL of the sample in a 25 mL screw-cap vial, add 2 g of sodium chloride to increase the ionic strength of the aqueous phase.[13]

    • Add 10 µL of an internal standard solution (e.g., 100 mg/L of ethyl nonanoate (B1231133) in ethanol).[13]

  • Extraction:

    • Add 2 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a pentane/diethyl ether mixture).[13]

    • Vortex the mixture for 5 minutes to ensure thorough extraction.[13]

  • Phase Separation:

    • Centrifuge the vial to separate the organic and aqueous layers.

  • Collection:

    • Carefully transfer the organic layer to a clean vial for analysis.

Protocol 2: Protein Precipitation for this compound Analysis in Plasma/Serum

This is a simple and effective method for removing proteins from plasma or serum samples prior to LC-MS/MS analysis.[9]

  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (ACN) containing an appropriate internal standard (e.g., deuterated this compound).[9]

  • Precipitation:

    • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.[9]

  • Centrifugation:

    • Centrifuge the tube at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]

Data Presentation

Table 1: Recommended GC-MS Parameters for Ethyl this compound Analysis

ParameterRecommended Setting
Column Nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[14]
Injector Temperature 250°C[14]
Oven Program Initial: 40°C for 2 min; Ramp: 5°C/min to 250°C; Hold: 5 min[14]
Carrier Gas Helium at a constant flow of 1.2 mL/min[14]
Ionization Mode Electron Ionization (EI) at 70 eV[14]
Acquisition Mode Selected Ion Monitoring (SIM) for characteristic ions (e.g., m/z 88, 115, 158)[14]

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[9]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation from matrix components
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for this compound[9]
Acquisition Mode Multiple Reaction Monitoring (MRM)[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection add_is Add Internal Standard sample->add_is extraction Extraction/Precipitation add_is->extraction centrifuge Centrifugation extraction->centrifuge collect Collect Supernatant/Extract centrifuge->collect injection GC/LC Injection collect->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A general experimental workflow for this compound analysis.

troubleshooting_workflow start Problem Encountered (e.g., Low Signal, Poor Peaks) check_sample_prep Review Sample Preparation start->check_sample_prep check_instrument Check Instrument Parameters check_sample_prep->check_instrument [Prep OK] optimize_method Optimize Method check_sample_prep->optimize_method [Prep Issue] check_column Inspect Column Health check_instrument->check_column [Params OK] check_instrument->optimize_method [Param Issue] check_column->optimize_method [Column OK] check_column->optimize_method [Column Issue] resolve Problem Resolved optimize_method->resolve

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

References

Technical Support Center: Optimizing Heptanoate Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the ionization efficiency of heptanoate in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: this compound, being a carboxylic acid, is most effectively ionized in negative ion mode using Electrospray Ionization (ESI). In this mode, the molecule readily loses a proton (deprotonates) to form the [M-H]⁻ ion. For acidic compounds like this compound, it is generally recommended to adjust the mobile phase pH to be at least 2 units above the pKa of the analyte to ensure it is in its ionic form.[1][2]

Q2: I am observing a very low signal for this compound. What are the common causes and solutions?

A2: Low signal intensity for this compound is a frequent issue.[3][4] Here are the primary causes and troubleshooting steps:

  • Incorrect Ionization Mode: Ensure you are operating in negative ion mode ESI.

  • Suboptimal Mobile Phase pH: The pH of your mobile phase significantly impacts ionization efficiency.[5][6] For this compound, a higher pH (alkaline) mobile phase promotes deprotonation and enhances the signal.[7] Consider using volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) to maintain a stable, appropriate pH.[8][9]

  • Ion Suppression/Matrix Effects: Components in your sample matrix can co-elute with this compound and compete for ionization, leading to a suppressed signal.[10][11][12]

    • Troubleshooting: Improve your sample preparation with techniques like solid-phase extraction (SPE) to remove interfering substances.[9] You can also adjust your chromatographic method to separate this compound from the suppressive matrix components.

  • Inappropriate Solvent Composition: The organic solvent in your mobile phase can affect droplet formation and desolvation in the ESI source.[9]

    • Troubleshooting: Experiment with different ratios of common reverse-phase solvents like acetonitrile (B52724) and methanol.

  • Source Contamination: A dirty ion source can lead to a significant drop in signal intensity.[4]

    • Troubleshooting: Regularly clean the ion source as part of routine maintenance.[4]

Q3: Should I consider derivatization for this compound analysis?

A3: Yes, derivatization can be a highly effective strategy, particularly if you are struggling with low sensitivity or poor chromatographic retention.[13][14][15] For carboxylic acids like this compound, derivatization can improve ionization efficiency.[15] One common method is butylation, which involves reacting the this compound with butanolic HCl.[16] This can enhance its chromatographic properties.[16]

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: When using negative ion mode ESI, the precursor ion for this compound will be its deprotonated form, [M-H]⁻, with an m/z of 129.1. For quantification using Multiple Reaction Monitoring (MRM), you can monitor the transition of this precursor to a product ion. In some cases, the precursor ion itself is monitored as the product ion for confirmation.[16]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Broadening)
  • Potential Cause: Secondary interactions with the stationary phase or issues with the mobile phase.

  • Solutions:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to maintain this compound in its ionized form.

    • Additive Selection: The use of additives like formic acid or acetic acid can sometimes improve peak shape, but they must be used cautiously as they can suppress ionization in negative mode.[17] Volatile buffers like ammonium acetate are often a better choice.[8]

    • Column Health: Check for column contamination or degradation.[4] A guard column can help protect your analytical column.

Problem 2: Inconsistent Retention Times
  • Potential Cause: Issues with the LC system or mobile phase preparation.

  • Solutions:

    • System Equilibration: Ensure the LC system is thoroughly equilibrated with the mobile phase before starting your analytical run.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.

    • Pump Performance: Check for fluctuations in pump pressure, which could indicate a leak or a problem with the pump seals.

Problem 3: High Background Noise
  • Potential Cause: Contamination in the mobile phase, solvents, or the LC-MS system itself.[4]

  • Solutions:

    • Solvent and Reagent Quality: Use high-purity, LC-MS grade solvents and additives to minimize background noise.[9][18]

    • System Cleaning: If contamination is suspected, flush the entire LC system and clean the mass spectrometer's ion source.

    • Sample Preparation: Ensure your sample preparation method effectively removes potential contaminants from the sample matrix.

Experimental Protocols & Data

Protocol: Sample Preparation using Protein Precipitation

This protocol is a common and effective method for removing proteins from plasma or serum samples prior to this compound analysis.[16]

Materials:

  • Ice-cold acetonitrile (ACN) containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex mixer.

  • Centrifuge capable of reaching 15,000 x g at 4°C.

  • Autosampler vials.

Procedure:

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN containing the internal standard.

  • Vortex the mixture thoroughly for 1 minute to precipitate the proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Quantitative Data: Example MS/MS Parameters

The following table summarizes typical MS/MS parameters for the analysis of this compound using ESI in Multiple Reaction Monitoring (MRM) mode.[16] Note that these parameters should be optimized on your specific instrument.[16]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound129.1129.1Negative ESI
Mobile Phase Additives

The choice of mobile phase additive is critical for successful LC-MS analysis. The table below outlines common volatile additives suitable for mass spectrometry.

AdditiveTypical ConcentrationIonization Mode CompatibilityNotes
Formic Acid0.1%PositiveCan suppress negative ion mode.
Acetic Acid0.1%PositiveLess ion suppression than TFA.[17]
Ammonium Formate5-10 mMPositive & NegativeGood buffering capacity.
Ammonium Acetate5-10 mMPositive & NegativeGood buffering capacity.
Ammonium Hydroxide0.1%NegativeIncreases pH to promote deprotonation of acids.

Visualizations

Logical Workflow for Troubleshooting Low this compound Signal

TroubleshootingWorkflow start Start: Low this compound Signal check_mode Verify Negative Ionization Mode start->check_mode check_ph Optimize Mobile Phase pH check_mode->check_ph Mode Correct resolve Issue Resolved check_mode->resolve Incorrect Mode (Switch to Negative) check_source Inspect & Clean Ion Source check_ph->check_source pH Optimized check_ph->resolve pH Adjusted check_sample_prep Improve Sample Preparation (e.g., SPE) check_source->check_sample_prep Source Clean check_source->resolve Source Cleaned consider_deriv Consider Chemical Derivatization check_sample_prep->consider_deriv Matrix Effects Persist check_sample_prep->resolve Sample Prep Improved consider_deriv->resolve Derivatization Successful

A flowchart outlining the step-by-step process for troubleshooting low signal intensity of this compound.

Experimental Workflow for this compound Quantification

ExperimentalWorkflow sample_collection 1. Sample Collection (e.g., Plasma, Serum) sample_prep 2. Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation 3. LC Separation (Reversed-Phase) sample_prep->lc_separation ms_detection 4. MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis 5. Data Analysis (Quantification) ms_detection->data_analysis

A diagram illustrating the general experimental workflow for the quantification of this compound.

References

dealing with matrix effects in heptanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of heptanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound. This includes endogenous components like proteins, lipids, and salts.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2][4]

Q2: What are the common signs that matrix effects may be impacting my this compound assay?

A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the sensitivity of the assay.[1][4] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.[1]

Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at which points during the chromatographic run ion suppression or enhancement occurs.[2][5] A solution of this compound is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for this compound indicates the presence of matrix effects at that retention time.[1]

  • Quantitative Matrix Effect Assessment (Post-Extraction Spike): This is the "gold standard" for quantitative assessment and involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte post-extraction.[3][6][7] The matrix factor (MF) is calculated, where an MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[7]

Q4: What are the primary sources of matrix effects in biological samples for this compound analysis?

A4: The most common sources are endogenous components of the biological matrix itself, such as phospholipids (B1166683), proteins, salts, and lipids.[6][7] Exogenous sources can also contribute, including anticoagulants, dosing vehicles, or co-administered medications.[7] For this compound, which is a medium-chain fatty acid, co-eluting lipids and phospholipids are a significant concern.[3]

Q5: What is the difference between ion suppression and ion enhancement?

A5: Ion suppression is a more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal.[3] Ion enhancement is less common and occurs when matrix components increase the ionization efficiency of the analyte, resulting in a stronger, often irreproducible, signal.[3] Both phenomena negatively impact data quality.[3]

Troubleshooting Guides

Problem: Poor reproducibility and high variability in Quality Control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of biological matrix.[1]

  • Troubleshooting Workflow:

    A High Variability in QC Samples B Quantify Matrix Effect (Post-Extraction Spike) across multiple matrix lots A->B C Consistent Matrix Effect? B->C D Optimize Sample Preparation (e.g., LLE, SPE) C->D No F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) C->F Yes E Re-evaluate Matrix Effect D->E G Optimize Chromatography to separate from interference D->G E->C H Problem Resolved F->H G->E

    Caption: Troubleshooting workflow for high QC variability.

Problem: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids.[3][6]

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Utilize the post-column infusion technique to identify the retention time regions with significant ion suppression.

    • Enhance Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup to remove interfering components.[6]

      • Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase to ensure this compound (an acidic analyte) is uncharged for efficient extraction into an organic solvent.[6]

      • Solid-Phase Extraction (SPE): Employ a suitable SPE cartridge (e.g., reversed-phase or mixed-mode) to retain this compound while washing away interfering compounds.[3]

    • Chromatographic Optimization: Adjust the LC gradient to achieve better separation of this compound from the regions of ion suppression identified in the post-column infusion experiment.[4]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., deuterated this compound) will co-elute and experience similar matrix effects, thereby compensating for signal suppression during quantification.[2][8]

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][5]

  • System Setup:

    • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

    • Infuse this standard solution post-column into the MS ion source using a syringe pump and a T-fitting at a constant flow rate (e.g., 5-10 µL/min).[1]

  • Equilibration: Allow the infused this compound signal to stabilize to a constant baseline.

  • Injection: Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.[1]

  • Monitoring: Monitor the this compound signal throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1]

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol quantifies the extent of matrix effects.[6][7]

  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix from each lot.[1][7]

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)[7]

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The ideal MF is between 0.8 and 1.2.[3]

Protocol 3: Sample Preparation via Protein Precipitation (PPT)

A simple and fast method for removing proteins from plasma or serum.[9]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated this compound).[9]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]

Protocol 4: Sample Preparation via Liquid-Liquid Extraction (LLE)

This technique separates analytes based on their differential solubility in two immiscible liquids.[10]

  • pH Adjustment: Adjust the pH of the aqueous sample to be at least two pH units lower than the pKa of this compound to ensure it is in its uncharged form.[6]

  • Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate, hexane).

  • Mixing: Vortex the mixture thoroughly to facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer containing the this compound to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Quantification

Sample Preparation MethodRelative Matrix Effect (MF)Analyte Recovery (%)Reproducibility (%RSD)Throughput
Protein Precipitation (PPT)0.6595< 15%High
Liquid-Liquid Extraction (LLE)0.8580< 10%Medium
Solid-Phase Extraction (SPE)0.9588< 5%Low

Data are representative and may vary based on the specific matrix and experimental conditions.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A Biological Sample (Plasma, Urine, etc.) B Add Internal Standard (e.g., Deuterated this compound) A->B C Sample Cleanup B->C D Protein Precipitation C->D E Liquid-Liquid Extraction C->E F Solid-Phase Extraction C->F G Evaporation & Reconstitution D->G E->G F->G H LC-MS/MS Injection G->H I Data Processing & Quantification H->I A Start: Suspected Matrix Effect B Qualitative Assessment (Post-Column Infusion) A->B C Quantitative Assessment (Post-Extraction Spike) A->C D Matrix Effect Present? B->D C->D E Optimize Sample Preparation & Chromatography D->E Yes G Method Validation D->G No F Use Stable Isotope-Labeled Internal Standard E->F F->G H End: Robust Method G->H

References

Technical Support Center: Synthesis of Heptanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heptanoate esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound esters, particularly via Fischer esterification, a common synthetic route.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps & Recommendations
Inactive or Insufficient Catalyst The acid catalyst is essential for the reaction.[1] Ensure you are using a fresh, anhydrous strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The typical loading should be between 1-5% w/w of the carboxylic acid.[1]
Low Reaction Temperature The reaction rate may be too slow at lower temperatures.[1] The reaction mixture should be heated to reflux, generally between 60-120°C.[1]
Insufficient Reaction Time The reaction may not have had enough time to reach equilibrium.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) and continue until the starting material is consumed.[1]
Presence of Water Water in the reactants or solvent can inhibit the reaction or shift the equilibrium back towards the reactants.[1][2] It is crucial to use anhydrous reactants and dry glassware.[1][2]

Issue 2: Reaction Stalls or Incomplete Conversion

Potential Cause Troubleshooting Steps & Recommendations
Equilibrium Reached Prematurely Fischer esterification is a reversible reaction, and the buildup of water, a byproduct, can halt the forward reaction.[1] To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][2]
Insufficient Excess of Alcohol Using an insufficient amount of the alcohol reactant can limit the conversion to the ester.[1] Increase the molar ratio of the alcohol to heptanoic acid. Ratios of 3:1 or higher are commonly used to shift the equilibrium towards the product.[1] In some cases, a 10-fold excess has been shown to significantly improve yield.[1][3]

Issue 3: Dark Brown or Black Reaction Mixture

Potential Cause Troubleshooting Steps & Recommendations
Side Reactions at High Temperatures Excessive heat can cause the decomposition or polymerization of reactants or the final product.[1] It is important to maintain a gentle reflux and avoid overheating the reaction mixture.[1]
Concentrated Acid Catalyst Issues Using too much concentrated sulfuric acid, or adding it too quickly, can lead to charring of the organic materials.[1] Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or ensure that the sulfuric acid is added in a slow, controlled manner.[1][2]

Issue 4: Difficult Product Isolation (Emulsion During Workup)

Potential Cause Troubleshooting Steps & Recommendations
Soap Formation Residual acid catalyst can react with the basic wash (e.g., sodium bicarbonate solution) to form salts that act as emulsifiers, making layer separation difficult.[1] To break up the emulsion, add brine (a saturated aqueous solution of NaCl) during the aqueous workup.[1] This increases the ionic strength of the aqueous layer, which helps to force the organic components into the organic phase.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the removal of water so critical for a successful Fischer esterification? A1: The Fischer esterification is a reversible equilibrium reaction. The reactants (heptanoic acid and an alcohol) form the products (ethyl this compound and water). As water is a product, its accumulation in the reaction mixture will shift the equilibrium back towards the starting materials, according to Le Châtelier's principle.[1] This reduces the overall yield of the desired ester. Therefore, actively removing water as it is formed is a key strategy to drive the reaction to completion and achieve a high yield.[1][3]

Q2: What are the most common by-products in the synthesis of ethyl this compound and how can I minimize them? A2: Common by-products depend on reaction conditions but can include unreacted starting materials, diethyl ether, and ethene.[2]

  • Unreacted Starting Materials: Due to the equilibrium nature of the reaction, some heptanoic acid and ethanol (B145695) will remain.[2] To minimize this, use a large excess of ethanol and remove water as it forms.[2]

  • Diethyl Ether: This forms from the acid-catalyzed intermolecular dehydration of two ethanol molecules, a reaction favored at temperatures around 140°C.[2] To prevent this, maintain a lower reaction temperature and consider using a milder acid catalyst.[2]

  • Ethene: This is a result of the intramolecular dehydration of ethanol at even higher temperatures (around 170-180°C).[2] This is less common under typical esterification conditions but can be avoided by carefully controlling the temperature.[2]

Q3: How does increasing the molar ratio of alcohol to carboxylic acid improve the yield? A3: Increasing the concentration of one of the reactants is another application of Le Châtelier's principle to shift the reaction equilibrium. By using a large excess of the alcohol (which is often more cost-effective and easier to remove than the carboxylic acid), the equilibrium is pushed towards the formation of the ester, thereby increasing the conversion of the limiting reagent (heptanoic acid) and improving the overall product yield.[1]

Q4: Are there greener alternatives to traditional acid catalysts like sulfuric acid? A4: Yes, traditional mineral acids are corrosive and can generate hazardous waste.[4] Greener alternatives include immobilized lipases (enzymes) and solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15).[4] These alternatives offer advantages such as easier catalyst recovery and recycling, milder reaction conditions, and potentially higher product purity.[4]

Q5: What is the best way to purify my final this compound ester product? A5: Purification typically begins with an aqueous workup to remove the acid catalyst and water-soluble impurities. This involves washing the organic layer with a base (like 5% sodium bicarbonate solution) followed by brine. After drying the organic layer, the crude product can be purified by distillation (simple, fractional, or vacuum, depending on the ester's boiling point) or by column chromatography for higher purity requirements.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound esters.

ParameterTypical Value/ConditionRationale & Notes
Reactant Molar Ratio 3:1 to 10:1 (Alcohol:Acid)A large excess of alcohol is used to drive the reaction equilibrium towards the product side.
Catalyst H₂SO₄ or p-TsOHSulfuric acid is a strong and effective catalyst. p-Toluenesulfonic acid is a milder, solid alternative.[1][2]
Catalyst Loading 1-5% w/w of carboxylic acidSufficient to catalyze the reaction without causing excessive side reactions or charring.[1]
Reaction Temperature 60 - 120 °C (Reflux)Ensures a reasonable reaction rate. Temperature should be controlled to avoid side reactions like ether formation.[1][2]
Reaction Time 1 - 8 hoursTime varies depending on the specific substrates and conditions. Reaction should be monitored (e.g., by TLC) until completion.[1][4]
Water Removal Method Dean-Stark Apparatus or Molecular SievesEssential for driving the reaction to completion by removing the water byproduct.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound via Fischer Esterification

This protocol provides a general procedure for the synthesis of ethyl this compound.

Materials:

  • Heptanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, combine heptanoic acid and a 3- to 5-fold molar excess of absolute ethanol.

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., 2-3% of the weight of heptanoic acid if using concentrated H₂SO₄).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. If a Dean-Stark trap is used, it should be placed between the flask and the condenser to collect water.

  • Monitoring: Allow the reaction to proceed for several hours. Monitor the disappearance of the heptanoic acid starting material by TLC.

  • Workup - Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash carefully with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst. Vent the funnel frequently to release pressure from CO₂ evolution.[6]

  • Workup - Washing: Wash the organic layer with water and then with brine to help break any emulsions and remove water-soluble impurities.[1][7]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent and then remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

  • Purification: The resulting crude ethyl this compound can be purified by fractional distillation to yield the final product. The boiling point of ethyl this compound is approximately 188-189°C.[6]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification reactants 1. Combine Reactants (Heptanoic Acid + Excess Alcohol) catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (Remove H₂O via Dean-Stark) catalyst->reflux monitor 4. Monitor Progress (TLC) reflux->monitor cool 5. Cool Reaction monitor->cool Reaction Complete neutralize 6. Neutralize & Wash (NaHCO₃, Brine) cool->neutralize dry 7. Dry Organic Layer (Na₂SO₄) neutralize->dry evaporate 8. Remove Solvent (Rotary Evaporator) dry->evaporate distill 9. Purify Product (Distillation or Chromatography) evaporate->distill Crude Product product Pure this compound Ester distill->product

Caption: General experimental workflow for the synthesis of this compound esters.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_h2o Was water actively removed (e.g., Dean-Stark)? start->check_h2o check_ratio Is the alcohol:acid molar ratio > 3:1? check_h2o->check_ratio Yes sol_h2o Action: Remove water using Dean-Stark or molecular sieves. check_h2o->sol_h2o No check_catalyst Is the catalyst fresh and used at 1-5% w/w? check_ratio->check_catalyst Yes sol_ratio Action: Increase the excess of the alcohol reactant. check_ratio->sol_ratio No check_time_temp Was the reaction refluxed for sufficient time? check_catalyst->check_time_temp Yes sol_catalyst Action: Use fresh, anhydrous catalyst at proper loading. check_catalyst->sol_catalyst No sol_time_temp Action: Increase reflux time and monitor by TLC. check_time_temp->sol_time_temp No end_node Yield should improve. check_time_temp->end_node Yes sol_h2o->check_ratio sol_ratio->check_catalyst sol_catalyst->check_time_temp sol_time_temp->end_node

Caption: Troubleshooting logic for low yield in this compound ester synthesis.

References

Technical Support Center: Improving the Purity of Synthesized Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of heptanoate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities encountered during the synthesis of this compound esters, typically via Fischer esterification, include:

  • Unreacted Starting Materials: Residual heptanoic acid and the alcohol (e.g., ethanol (B145695) or cyclohexanol) are common impurities due to the reversible nature of the esterification reaction.[1]

  • Water: As a byproduct of the esterification reaction, its presence can shift the equilibrium back towards the reactants, reducing the yield.[2][3]

  • Acid Catalyst: Traces of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) may remain in the crude product.[1][4]

  • Side-Reaction Products: Depending on the reaction conditions, byproducts such as ethers (from the dehydration of the alcohol) can form.[1] For instance, in the synthesis of ethyl this compound, diethyl ether can be a byproduct.

Q2: What is the most effective method for purifying synthesized this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity.

  • Fractional Distillation: This is highly effective for separating the this compound ester from volatile impurities with different boiling points, such as unreacted alcohol and some side-products.[1][5] For heat-sensitive esters, vacuum distillation is recommended to lower the boiling point and prevent degradation.[1]

  • Column Chromatography: This technique is excellent for removing non-volatile impurities and byproducts with similar boiling points to the desired ester.[1] Silica (B1680970) gel is a common stationary phase for purifying esters.[6]

  • Liquid-Liquid Extraction: This is a crucial work-up step to remove the acid catalyst and water-soluble impurities. Washing the organic layer with a weak base like sodium bicarbonate solution neutralizes the acid catalyst.[2][7]

Q3: How can I increase the yield of my this compound synthesis?

A3: To drive the Fischer esterification equilibrium towards the product and increase the yield, you can:

  • Use an Excess of One Reactant: Typically, the alcohol is used in excess as it is often less expensive and easier to remove than the carboxylic acid.[3]

  • Remove Water: As water is a product, its removal will shift the equilibrium to favor ester formation. This can be achieved using a Dean-Stark apparatus during the reaction or by adding a drying agent.[2][3]

Q4: I'm having trouble with emulsions forming during the work-up. How can I resolve this?

A4: Emulsion formation during liquid-liquid extraction is a common issue. To break an emulsion, you can try the following:

  • Add Brine: Washing with a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help break the emulsion.[7][8]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[7]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can force the layers to separate.[9]

  • Filtration: Filtering the mixture through a pad of Celite or glass wool can sometimes break up the emulsion.[8]

Troubleshooting Guides

Low Purity After Purification
IssuePossible Cause(s)Recommended Solution(s)
Contamination with unreacted heptanoic acid - Incomplete neutralization during work-up.- Wash the organic layer with additional portions of saturated sodium bicarbonate solution until CO₂ evolution ceases.[7] - Consider purification by column chromatography, as the polar carboxylic acid will have a different retention time than the less polar ester.[10]
Presence of unreacted alcohol - Inefficient separation during distillation due to close boiling points.- Use a more efficient fractionating column with a higher number of theoretical plates.[5] - Optimize the distillation temperature and pressure. - Column chromatography can also be effective for separation.
Product contains side-products (e.g., ethers) - High reaction temperatures during esterification.- Carefully control the reaction temperature. - Fractional distillation is the primary method for separating volatile side-products.[1]
Product is wet (contains water) - Incomplete drying of the organic layer.- Ensure the drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) is used in sufficient quantity and allowed enough time to work. The drying agent should be free-flowing, not clumped together.[7] - Perform a final brine wash before drying.[7]
Low Yield of Purified Product
IssuePossible Cause(s)Recommended Solution(s)
Low yield after reaction - Incomplete reaction (equilibrium not sufficiently shifted to products).- Increase the reaction time.[11] - Use a larger excess of the alcohol reactant.[3] - Efficiently remove water during the reaction using a Dean-Stark apparatus or molecular sieves.[2][3]
Product loss during work-up - Formation of stable emulsions leading to loss of organic layer.- Employ emulsion-breaking techniques as described in the FAQs.[8] - Perform multiple extractions of the aqueous layer to recover all the product.
Product loss during distillation - Distillation performed too quickly, leading to co-distillation of product and impurities.- Ensure a slow and steady distillation rate to allow for proper separation.[1] - Properly insulate the distillation column.[5]
Product decomposition - Product is thermally unstable and degrades at high distillation temperatures.- Use vacuum distillation to lower the boiling point of the ester.[1] - For highly sensitive compounds, consider purification by column chromatography at room temperature.[12]

Data Presentation

The following table summarizes typical purity levels of this compound esters achieved with different purification methods. The actual purity will depend on the specific experimental conditions and the nature of the impurities.

Purification MethodTypical Purity Range (%)Key AdvantagesCommon Impurities Removed
Liquid-Liquid Extraction (Work-up) 60 - 85Removes acid catalyst and water-soluble impurities.Heptanoic acid, sulfuric acid, water-soluble byproducts.
Simple Distillation 85 - 95Fast and efficient for separating compounds with large boiling point differences.Low-boiling solvents, unreacted alcohol.
Fractional Distillation 95 - 99Excellent for separating volatile compounds with close boiling points.[1][5]Unreacted alcohol, side-products (e.g., ethers).
Column Chromatography > 98Highly effective for removing non-volatile impurities and compounds with similar boiling points.[1]Unreacted heptanoic acid, high-boiling side-products.

Experimental Protocols

Protocol 1: Purification of Ethyl this compound by Liquid-Liquid Extraction and Fractional Distillation
  • Neutralization: After the esterification reaction, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Gently swirl and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding NaHCO₃ solution until gas evolution ceases.[7]

  • Extraction: Add diethyl ether to the separatory funnel to extract the ethyl this compound. Gently invert the funnel several times to mix the layers. Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with an equal volume of water, followed by a wash with an equal volume of saturated sodium chloride (brine) solution to help remove dissolved water.[7]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) as a drying agent. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing.[7]

  • Filtration and Solvent Removal: Filter the dried organic layer to remove the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator to obtain the crude ethyl this compound.

  • Fractional Distillation: Set up a fractional distillation apparatus. Add the crude ethyl this compound to the distillation flask along with a few boiling chips. Heat the flask gently and collect the fraction that distills at the boiling point of ethyl this compound (approximately 188-189 °C).[1]

Protocol 2: Purification of this compound Ester by Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound ester in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The less polar this compound ester will elute before more polar impurities like unreacted heptanoic acid.[10]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions containing the this compound ester and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Heptanoic_Acid Heptanoic Acid Reaction Esterification Reaction Heptanoic_Acid->Reaction Alcohol Alcohol Alcohol->Reaction Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction Extraction Liquid-Liquid Extraction (NaHCO3 wash) Reaction->Extraction Crude Mixture Drying Drying (Anhydrous Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude this compound Ester Solvent_Removal->Crude_Product Distillation Fractional Distillation Pure_Product Pure this compound Ester Distillation->Pure_Product Chromatography Column Chromatography Chromatography->Pure_Product Crude_Product->Distillation Crude_Product->Chromatography

Caption: Experimental workflow for the synthesis and purification of this compound esters.

Troubleshooting_Logic Start Low Purity of Synthesized this compound Check_Workup Review Work-up Procedure Start->Check_Workup Check_Purification Evaluate Purification Method Start->Check_Purification Incomplete_Neutralization Incomplete Neutralization? Check_Workup->Incomplete_Neutralization Emulsion_Formation Emulsion Formation? Check_Workup->Emulsion_Formation Inefficient_Distillation Inefficient Distillation? Check_Purification->Inefficient_Distillation Column_Issues Column Chromatography Issues? Check_Purification->Column_Issues Solution_Wash Increase NaHCO3 Washes Incomplete_Neutralization->Solution_Wash Yes Solution_Brine Add Brine / Centrifuge Emulsion_Formation->Solution_Brine Yes Solution_Distillation Use Better Column / Vacuum Inefficient_Distillation->Solution_Distillation Yes Solution_Column Optimize Solvent System Column_Issues->Solution_Column Yes

Caption: Troubleshooting logic for improving the purity of synthesized this compound.

References

Technical Support Center: Purification of 2-Chloroethyl Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-chloroethyl heptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 2-chloroethyl this compound?

A1: The synthesis of 2-chloroethyl this compound, typically via Fischer esterification of heptanoic acid with 2-chloroethanol (B45725) or through reaction with heptanoyl chloride, can lead to several impurities, including:

  • Unreacted Starting Materials: Residual 2-chloroethanol and heptanoic acid (or heptanoyl chloride) are common.[1][2]

  • Side-Reaction Products: Dimerization or polymerization of 2-chloroethanol can occur, especially under acidic conditions.[1] Additionally, the reaction of heptanoyl chloride with any residual water can regenerate heptanoic acid.[1]

  • Solvent and Catalyst Residues: Depending on the synthetic route, residual acid catalyst (e.g., sulfuric acid) or solvents may be present.[1]

Q2: My final product has a low purity after simple distillation. What can I do to improve it?

A2: If simple distillation is insufficient, consider the following purification strategies:

  • Fractional Vacuum Distillation: This is often the most effective method for separating 2-chloroethyl this compound from impurities with close boiling points. The reduced pressure lowers the boiling point, preventing potential degradation of the product at high temperatures.[1][3]

  • Liquid-Liquid Extraction: An initial wash of the crude product with a basic solution (e.g., saturated sodium bicarbonate) can effectively remove acidic impurities like residual heptanoic acid and the acid catalyst.[1][4] Subsequent washes with brine can help remove water-soluble impurities.[1][3]

  • Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography can be employed.[1][3]

Q3: I am observing a lower than expected yield after purification. What are the potential causes?

A3: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

  • Product Loss During Workup: Significant amounts of the product may be lost during aqueous washes if emulsions form. Ensure complete phase separation and consider back-extracting the aqueous layers with a small amount of the organic solvent.[1]

  • Degradation During Distillation: 2-Chloroethyl this compound may be susceptible to degradation at high temperatures. Using vacuum distillation is crucial to minimize thermal stress on the compound.[1]

  • Inefficient Fractional Distillation: Poor column insulation, incorrect packing, or too high a distillation rate can lead to co-distillation of impurities with the product.[1]

Q4: How can I effectively monitor the purity of my fractions during distillation or chromatography?

A4: Several analytical techniques can be used to assess the purity of your fractions:

  • Gas Chromatography (GC): GC is an excellent method for monitoring the purity of volatile compounds like 2-chloroethyl this compound.[1]

  • Thin-Layer Chromatography (TLC): For a quick assessment during column chromatography, TLC can be used to show the separation of the product from impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of impurities.[1]

Data Presentation

Table 1: Physicochemical Properties of 2-Chloroethyl this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
2-Chloroethyl this compound192.68~230-240 (est.)~1.0Insoluble in water; soluble in organic solvents.[3]
Heptanoic acid130.182230.92Slightly soluble in water; soluble in organic solvents.[3]
2-Chloroethanol80.51128.71.2Miscible with water; soluble in organic solvents.[3]
Heptanoyl chloride148.621750.96Reacts with water; soluble in organic solvents.[3]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesTypical Purity
Fractional Vacuum DistillationSeparation based on boiling point differences.[3]Scalable, good for large quantities, effective for removing non-volatile or very volatile impurities.[3]Requires compounds to be thermally stable, may not separate isomers or compounds with close boiling points.[3]>98%[3]
Liquid-Liquid ExtractionSeparation based on differential solubility.[3]Fast, simple, good for removing acidic/basic/water-soluble impurities.[3]Limited separation power for impurities with similar solubility, generates solvent waste.[3]90-98%[3]
Column ChromatographySeparation based on differential adsorption.[3]High resolution, can separate closely related compounds, applicable to a wide range of compounds.[3]Can be slow, requires larger volumes of solvent, may be less suitable for very large scales.[3]>99%[3]

Experimental Protocols

Method 1: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump.

  • Charging the Flask: Charge the crude 2-chloroethyl this compound into the round-bottom flask with boiling chips or a magnetic stir bar.

  • Applying Vacuum: Slowly apply vacuum to the system.

  • Initiating Distillation: Gradually heat the flask.

  • Collecting Fractions: Collect the initial lower-boiling impurities in a separate flask. Once the temperature at the head of the column stabilizes, switch to a clean receiving flask to collect the purified 2-chloroethyl this compound.[3]

  • Termination: Stop the distillation when the temperature begins to rise again or a small amount of residue remains.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.[3]

Method 2: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude 2-chloroethyl this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[3]

  • Aqueous Wash (Basic): To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the layers to separate and drain the lower aqueous layer.[3]

  • Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[3]

  • Drying: Drain the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄).[3]

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.[3]

  • Analysis: Analyze the resulting oil for purity.

Method 3: Column Chromatography

  • Stationary and Mobile Phase Selection: Choose a suitable stationary phase, typically silica gel. Determine an appropriate mobile phase (eluent) system, such as a mixture of hexane (B92381) and ethyl acetate, using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.[3]

  • Column Packing: Pack a chromatography column with the silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to determine which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude 2-Chloroethyl This compound LLE Liquid-Liquid Extraction (Optional Pre-purification) Crude->LLE Remove acidic/ water-soluble impurities Distillation Fractional Vacuum Distillation Crude->Distillation LLE->Distillation Chromatography Column Chromatography Distillation->Chromatography For higher purity Pure_Product Pure 2-Chloroethyl This compound Distillation->Pure_Product Purity >98% Chromatography->Pure_Product Purity >99% Analysis Purity Analysis (GC, NMR, etc.) Pure_Product->Analysis

Caption: A general workflow for the purification of 2-chloroethyl this compound.

Troubleshooting_Low_Yield Start Low Purification Yield Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Workup Product Loss during Workup? Check_Reaction->Check_Workup No Optimize_Reaction Optimize reaction time, temperature, or catalyst Check_Reaction->Optimize_Reaction Yes Check_Distillation Degradation during Distillation? Check_Workup->Check_Distillation No Improve_Workup Break emulsions, back-extract aqueous layers Check_Workup->Improve_Workup Yes Use_Vacuum Use or improve vacuum distillation Check_Distillation->Use_Vacuum Yes

Caption: A troubleshooting guide for low purification yield.

References

common experimental errors when working with 2-chloroethyl heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-chloroethyl heptanoate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with 2-chloroethyl this compound?

A1: 2-Chloroethyl this compound can be susceptible to degradation over time, primarily through hydrolysis of the ester linkage, which yields heptanoic acid and 2-chloroethanol (B45725).[1][2] This process can be catalyzed by the presence of acidic or basic impurities. To minimize degradation, it is recommended to store the compound in a cool, dry place under an inert atmosphere to protect it from moisture.[1]

Q2: What are the likely impurities in a sample of 2-chloroethyl this compound?

A2: Potential impurities can include unreacted starting materials such as heptanoic acid and 2-chloroethanol, byproducts from the esterification reaction, and degradation products.[1][3] If synthesized from heptanoyl chloride, residual acyl chloride or the corresponding anhydride (B1165640) may also be present.[3]

Q3: Can 2-chloroethyl this compound undergo polymerization?

A3: While simple esters are not typically prone to polymerization, the presence of the alkyl chloride functionality introduces reactivity.[1] Under certain conditions, such as in the presence of a Lewis acid, intermolecular reactions could potentially occur, though this is not a commonly reported issue under standard laboratory conditions.[1]

Q4: What are the primary safety precautions for handling 2-chloroethyl this compound?

A4: 2-Chloroethyl this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] As an alkylating agent, it may be harmful if inhaled, ingested, or absorbed through the skin.[2] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[2]

Q5: How can I monitor the progress of a reaction involving 2-chloroethyl this compound?

A5: Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress.[2] A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the starting materials and the product.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for monitoring the reaction and identifying products and byproducts.[2][4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction for a longer duration using TLC or GC.[1][5] Consider increasing the reaction temperature or time if the reaction has stalled.[1] Ensure reagents are of sufficient purity and added in the correct stoichiometric ratios.[1]
Unfavorable Equilibrium (Fischer Esterification) Use an excess of one reactant, typically the alcohol (2-chloroethanol), to shift the equilibrium.[5] Remove water as it is formed, using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[5]
Inactive Reagents or Catalyst Use freshly opened or purified reagents, especially if they are moisture-sensitive (e.g., heptanoyl chloride).[2] If using a catalyst, confirm its activity and ensure it is used in the correct amount.[2]
Side Reactions The chloro group can undergo nucleophilic substitution or elimination reactions.[1] Analyze the crude reaction mixture to identify major byproducts and adjust conditions (e.g., lower temperature, use a non-nucleophilic base) to minimize their formation.[1]
Problem 2: Difficulty in Product Purification
Possible CauseTroubleshooting Steps
Co-eluting Impurities in Column Chromatography If impurities have similar polarity to the product, try a different solvent system or a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).[1] Gradient elution may also improve separation.[1]
Product Decomposition on Silica Gel The acidic nature of silica gel can sometimes cause degradation.[1] Consider using neutral or deactivated silica gel, or an alternative purification method like distillation if the product is volatile and thermally stable.[1]
Emulsion Formation During Aqueous Workup To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent.[1] Gentle stirring during extraction can also help prevent emulsion formation.[1]
Thermal Degradation During Distillation 2-Chloroethyl this compound may be susceptible to degradation at high temperatures.[2][3] Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[2][3]
Problem 3: Unexpected Side Products Observed
Possible CauseTroubleshooting Steps
Hydrolysis of the Ester Traces of water in the reaction mixture can lead to the formation of heptanoic acid.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.[2]
Nucleophilic Attack at the Chlorinated Carbon If the reaction involves a nucleophile, it may attack the carbon bearing the chlorine atom. Consider protecting the chloro group if it is not the intended reaction site.[1]
Elimination Reaction In the presence of a strong base, an elimination reaction can occur.[1] If possible, use a milder, non-nucleophilic base.[1]
Di- or Poly-alkylation When reacting with a nucleophile, the mono-alkylated product may be more nucleophilic than the starting material. Use a stoichiometric amount or a slight excess of the nucleophile and add the 2-chloroethyl this compound slowly to the reaction mixture.[2]

Quantitative Data Summary

The following table presents hypothetical data to illustrate the impact of different synthetic methods on the yield and purity of 2-chloroethyl this compound. This data is for illustrative purposes and should be experimentally verified.

Synthetic RouteReaction Time (hours)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Fischer-Speier Esterification 880 - 95>98 (with water removal)Economical.[6]Slower reaction, reversible.[6]
Acylation with Heptanoyl Chloride 1 - 3~8598Rapid, high-yield, not reversible.[6][7]Reagent is moisture-sensitive and more expensive.[6]
Transesterification 10~8297Milder conditions, suitable for sensitive substrates.[6]Potential for side reactions.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroethyl this compound via Acylation

This protocol describes a general procedure for the synthesis of 2-chloroethyl this compound from 2-chloroethanol and heptanoyl chloride.[2][6]

Materials:

  • Heptanoyl chloride

  • 2-Chloroethanol

  • Pyridine (B92270) or triethylamine (B128534) (base)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethanol (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add heptanoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is effective for separating 2-chloroethyl this compound from impurities with different boiling points.[8]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum adapter and pump with a cold trap

Procedure:

  • Assemble the fractional distillation apparatus and ensure all glassware is dry and joints are properly sealed.

  • Charge the crude 2-chloroethyl this compound into the round-bottom flask with boiling chips or a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Gradually heat the distillation flask.

  • Collect any low-boiling impurities as the forerun.

  • Carefully monitor the temperature at the distillation head and collect the main fraction of 2-chloroethyl this compound at its boiling point under the applied vacuum.

  • Stop the distillation before the flask runs dry.

  • Analyze the collected fractions for purity using GC or NMR.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield Observed check_reaction Monitor Reaction Progress (TLC/GC) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete extend_time Increase Reaction Time / Temperature incomplete->extend_time Yes check_reagents Check Reagent Purity and Stoichiometry incomplete->check_reagents No end Improved Yield extend_time->end side_reactions Analyze for Side Products check_reagents->side_reactions adjust_conditions Adjust Reaction Conditions (e.g., milder base, lower temp) side_reactions->adjust_conditions adjust_conditions->end

Caption: Troubleshooting workflow for low product yield.

Purification_Decision_Tree Purification Strategy Decision Tree start Crude Product Obtained thermal_stability Is the product thermally stable? start->thermal_stability vacuum_distillation Use Fractional Vacuum Distillation thermal_stability->vacuum_distillation Yes column_chromatography Use Column Chromatography thermal_stability->column_chromatography No pure_product Pure Product vacuum_distillation->pure_product silica_sensitivity Is the product sensitive to acidic silica? column_chromatography->silica_sensitivity neutral_silica Use Neutral or Deactivated Silica/Alumina silica_sensitivity->neutral_silica Yes standard_silica Use Standard Silica Gel silica_sensitivity->standard_silica No neutral_silica->pure_product standard_silica->pure_product

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Heptanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of heptanoate, a medium-chain fatty acid, is critical in various fields, including metabolic research, drug development, and quality control in the food and fragrance industries.[1][2] this compound serves as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle, making it a point of interest for therapeutic applications in metabolic disorders.[1] This guide provides a comparative overview of the most common and robust analytical methods for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is crucial for obtaining reliable and accurate data.[3]

This guide will delve into the experimental protocols and performance characteristics of these methods, offering a direct comparison to aid in selecting the most suitable technique for your research needs. All methodologies discussed are in alignment with the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and whether the analysis targets the free acid or its esters.[3][6] GC-MS is a powerful technique for volatile and semi-volatile compounds, like this compound esters, offering excellent separation and identification based on mass spectra.[7] LC-MS/MS, on the other hand, provides high sensitivity and specificity for a wider range of analytes, including the non-volatile heptanoic acid and its conjugates, directly from biological matrices.[1][8]

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Form Primarily for volatile derivatives (e.g., esters like ethyl this compound)[2]Free heptanoic acid and its conjugates (e.g., heptanoyl-CoA, heptanoylcarnitine)[1]
**Linearity (R²) **Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 85-115%[7]85-115%
Precision (%RSD) < 15%< 15%
Limit of Detection (LOD) µg/mL to ng/mL rangeng/mL to pg/mL range
Limit of Quantification (LOQ) µg/mL to ng/mL rangeng/mL to pg/mL range
Specificity High, based on retention time and mass spectrum[9]Very high, based on precursor/product ion transitions (MRM)[1]
Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general workflow for the validation of an analytical method and a simplified representation of this compound's metabolic pathway.

analytical_method_validation_workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_reporting 4. Reporting protocol Develop Validation Protocol atp Define Analytical Target Profile (ATP) experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) atp->experiments data_analysis Analyze and Document Results experiments->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance report Generate Validation Report acceptance->report

Workflow for Analytical Method Validation.

heptanoate_metabolism Triheptanoin Triheptanoin (Dietary Source) This compound This compound Triheptanoin->this compound Heptanoyl_CoA Heptanoyl-CoA This compound->Heptanoyl_CoA Mitochondria Mitochondria Heptanoyl_CoA->Mitochondria Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Simplified Metabolic Pathway of this compound.

Detailed Experimental Protocols

The following are generalized protocols for the quantification of this compound and its derivatives using GC-MS and LC-MS/MS. These should be optimized and validated for your specific application and matrix.

I. Quantification of Ethyl this compound using GC-MS

This method is suitable for the analysis of volatile this compound esters.[2]

A. Sample Preparation (Direct Liquid Injection)

  • Standard Preparation: Prepare a stock solution of ethyl this compound (1 mg/mL) in a suitable solvent like hexane.[2] Create a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).[2]

  • Sample Preparation: Dilute the sample containing ethyl this compound with the same solvent to a concentration within the calibration range.[2]

  • Transfer the prepared standards and samples to autosampler vials for GC-MS analysis.

B. GC-MS Instrumentation and Conditions

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[2]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2]

  • Injector: Split/splitless injector, with a temperature of 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.[9]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: m/z 40-300.[9]

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

C. Quantification

Construct a calibration curve by plotting the peak area of a characteristic ion of ethyl this compound against the concentration of the standards. Determine the concentration of ethyl this compound in the samples by comparing their peak areas to the calibration curve.[2]

II. Quantification of this compound and its Conjugates using LC-MS/MS

This method is ideal for the sensitive and specific quantification of this compound and its metabolites in biological matrices.[1]

A. Sample Preparation (Protein Precipitation from Plasma)

  • Reagents: Ice-cold acetonitrile (B52724) (ACN) containing a suitable internal standard (e.g., deuterated this compound).[1]

  • Procedure:

    • To 100 µL of plasma, add 300 µL of ice-cold ACN with the internal standard.[1]

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

B. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.[1]

  • Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for heptanoic acid.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[1] The specific precursor-to-product ion transitions for this compound and its conjugates should be optimized.

C. Quantification

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Calculate the concentration of this compound in the samples using this calibration curve.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound and its related compounds. The choice of method should be guided by the specific analyte of interest, the sample matrix, and the required sensitivity. For volatile esters, GC-MS provides a robust and reliable method. For the analysis of free heptanoic acid and its non-volatile metabolites in complex biological fluids, LC-MS/MS offers superior sensitivity and specificity. Proper method development and validation according to ICH guidelines are paramount to ensure the generation of high-quality, reproducible data in any research or development setting.[10][11]

References

A Comparative Analysis of Heptanoate and Octanoate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of heptanoate and octanoate (B1194180), two medium-chain fatty acids of significant interest in therapeutic and research contexts. We will delve into their distinct metabolic pathways, supported by experimental data, and provide detailed methodologies for the key experiments cited.

Introduction

This compound (C7), an odd-chain fatty acid, and octanoate (C8), an even-chain fatty acid, are both rapidly absorbed and transported into the mitochondria for β-oxidation, bypassing the need for the carnitine shuttle required by long-chain fatty acids.[1][2] Despite these similarities, their metabolic end-products differ significantly, leading to distinct physiological effects. The primary distinction lies in the final products of their β-oxidation: this compound yields both acetyl-CoA and propionyl-CoA, while octanoate exclusively produces acetyl-CoA.[3][4] This difference underpins their differential roles in energy production and replenishment of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[3][5]

Absorption and Transport

Following oral administration, triglycerides containing this compound (triheptanoin) or octanoate (trioctanoin) are hydrolyzed by pancreatic lipases in the small intestine, releasing free fatty acids.[1][6] As medium-chain fatty acids, both this compound and octanoate are readily absorbed by the intestinal mucosa and can diffuse directly into the mitochondria without the aid of carnitine transporters.[1][7]

Mitochondrial β-Oxidation

Once inside the mitochondrial matrix, both fatty acids undergo β-oxidation. However, the number of cycles and the final products differ due to their even versus odd carbon chain lengths.

  • This compound (C7): Undergoes two and a half cycles of β-oxidation, yielding two molecules of acetyl-CoA and one molecule of propionyl-CoA.[1][6]

  • Octanoate (C8): Undergoes three full cycles of β-oxidation, producing four molecules of acetyl-CoA.[4]

The propionyl-CoA derived from this compound can be converted to succinyl-CoA, an intermediate of the TCA cycle, thus replenishing the cycle's intermediates.[3][8] This anaplerotic property is a key therapeutic advantage of this compound, particularly in conditions where TCA cycle intermediates are depleted.[5] In contrast, the acetyl-CoA from octanoate primarily serves as a fuel source for the TCA cycle but does not lead to a net increase in its intermediates.[3]

Quantitative Metabolic Data

The following table summarizes key quantitative data from comparative studies on this compound and octanoate metabolism.

ParameterThis compoundOctanoateTissue/ModelKey FindingsReference
Myocardial Citrate (B86180) Concentration (nmol/g) 174 ± 7359 ± 63Infant swine heartOctanoate significantly increased myocardial citrate concentration compared to this compound.[4]
Myocardial [ATP]-to-[ADP] Ratio LowerHigherInfant swine heartOctanoate infusion led to a higher cardiac energy state.[4][9]
Apparent Plasma Clearance (CL/F) in Healthy Adults (L/h) 544-HumanThis compound exhibits rapid clearance from plasma.[2]
Elimination Half-life in LC-FAOD Patients (hours) ~1.7-HumanSupports the need for frequent dosing of triheptanoin.[2][10]
Anaplerotic Contribution (Propionyl-CoA:Acetyl-CoA flux) LowerHigherInfant swine heartParadoxically, octanoate infusion increased the relative flux of propionyl-CoA into the CAC, a finding the authors suggest may be due to indirect effects.[4]

Signaling Pathways and Metabolic Fates

The metabolic pathways of this compound and octanoate are depicted below, highlighting their entry into the TCA cycle and subsequent fates.

cluster_this compound This compound Metabolism cluster_octanoate Octanoate Metabolism This compound This compound HeptanoylCoA Heptanoyl-CoA This compound->HeptanoylCoA BetaOxidation_H β-Oxidation (2.5 cycles) HeptanoylCoA->BetaOxidation_H PropionylCoA Propionyl-CoA BetaOxidation_H->PropionylCoA AcetylCoA_H Acetyl-CoA (x2) BetaOxidation_H->AcetylCoA_H SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle AcetylCoA_H->TCACycle SuccinylCoA->TCACycle Anaplerosis Octanoate Octanoate OctanoylCoA Octanoyl-CoA Octanoate->OctanoylCoA BetaOxidation_O β-Oxidation (3 cycles) OctanoylCoA->BetaOxidation_O AcetylCoA_O Acetyl-CoA (x4) BetaOxidation_O->AcetylCoA_O AcetylCoA_O->TCACycle

Figure 1: Comparative metabolic pathways of this compound and octanoate.

Experimental Protocols

Stable Isotope Tracing of Fatty Acid Metabolism

This protocol is adapted from studies investigating the metabolic fate of labeled fatty acids.[3][9]

Objective: To trace the contribution of this compound and octanoate carbons to the TCA cycle and other metabolic pathways.

Materials:

  • Cell culture (e.g., HEK293T cells)[3] or animal model (e.g., infant swine)[9]

  • Stable isotope-labeled this compound (e.g., [5,6,7-¹³C₃]this compound)[9] or octanoate

  • Culture medium or infusion solution

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis[11]

Procedure:

  • Preparation of Labeled Substrates: Prepare solutions of stable isotope-labeled this compound or octanoate at the desired concentration.

  • Incubation/Infusion:

    • In Vitro: Replace the culture medium with a medium containing the labeled fatty acid and incubate for a defined period.[3]

    • In Vivo: Infuse the labeled fatty acid solution systemically into the animal model for a specified duration.[9]

  • Sample Collection:

    • In Vitro: Harvest cells and extract metabolites.

    • In Vivo: Collect tissue samples (e.g., heart, liver) and blood at the end of the infusion period.[4]

  • Metabolite Extraction: Perform a suitable extraction method (e.g., methanol/chloroform/water) to isolate metabolites from cells or tissues.

  • Derivatization (for GC-MS): If necessary, derivatize the extracted metabolites to make them volatile for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment in TCA cycle intermediates and other relevant metabolites using GC-MS or LC-MS.[11]

  • Data Analysis: Calculate the fractional contribution of the labeled fatty acid to the different metabolite pools.

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol is based on methods for quantifying this compound in biological samples.[2][12]

Objective: To determine the pharmacokinetic profile of this compound.

Materials:

  • Plasma samples from subjects administered triheptanoin

  • Internal standard (e.g., a deuterated analog of this compound)

  • Acetonitrile for protein precipitation

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples.

    • Add an internal standard to a known volume of plasma.

    • Precipitate proteins by adding acetonitrile, then vortex and centrifuge.

    • Collect the supernatant for analysis.[12]

  • LC Separation: Inject the supernatant onto a suitable LC column (e.g., C18) to separate this compound from other plasma components.

  • MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of this compound and the internal standard.

  • Quantification: Construct a calibration curve using known concentrations of this compound and the internal standard to determine the concentration of this compound in the plasma samples.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for Fatty Acid Metabolism Analysis cluster_invitro In Vitro cluster_invivo In Vivo CellCulture Cell Culture LabeledFA_vitro Add Labeled This compound/Octanoate CellCulture->LabeledFA_vitro Incubation Incubation LabeledFA_vitro->Incubation MetaboliteExtraction_vitro Metabolite Extraction Incubation->MetaboliteExtraction_vitro Analysis LC-MS/MS or GC-MS Analysis MetaboliteExtraction_vitro->Analysis AnimalModel Animal Model LabeledFA_vivo Infuse Labeled This compound/Octanoate AnimalModel->LabeledFA_vivo TissueCollection Tissue/Blood Collection LabeledFA_vivo->TissueCollection MetaboliteExtraction_vivo Metabolite Extraction TissueCollection->MetaboliteExtraction_vivo MetaboliteExtraction_vivo->Analysis DataAnalysis Data Analysis and Metabolic Flux Calculation Analysis->DataAnalysis

Figure 2: General workflow for stable isotope tracing experiments.

Conclusion

The metabolic pathways of this compound and octanoate, while both involving mitochondrial β-oxidation, diverge significantly in their end-products and physiological consequences. This compound's unique ability to serve as an anaplerotic substrate by producing propionyl-CoA, in addition to the energy substrate acetyl-CoA, makes it a valuable therapeutic agent for disorders characterized by TCA cycle dysfunction.[2][3] Octanoate, conversely, is primarily a ketogenic and energetic substrate.[7] The choice between these two medium-chain fatty acids for therapeutic or research purposes should, therefore, be guided by the specific metabolic context and desired outcome. The experimental protocols outlined provide a framework for further investigation into the nuanced metabolic effects of these important molecules.

References

A Comparative Analysis of the Neuroprotective Effects of Medium-Chain Fatty Acids: Caprylic (C8), Capric (C10), and Lauric (C12) Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Medium-chain fatty acids (MCFAs), particularly caprylic acid (C8), capric acid (C10), and lauric acid (C12), are gaining significant attention in the scientific community for their potential neuroprotective properties.[1] Sourced from natural products like coconut and palm kernel oils, these fatty acids are being investigated for their therapeutic potential in a range of neurological disorders.[2] This guide provides a comparative overview of the neuroprotective effects of C8, C10, and C12 fatty acids, supported by experimental data, to aid researchers and drug development professionals in their exploration of these promising compounds.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes quantitative data from various in vitro and in vivo studies on the neuroprotective effects of caprylic, capric, and lauric acids. It is important to note that the experimental conditions, including cell types, animal models, and concentrations of fatty acids used, vary across studies. This table is intended to provide a comparative snapshot based on the available literature.

ParameterCaprylic Acid (C8)Capric Acid (C10)Lauric Acid (C12)Source
Anti-inflammatory Effects
Inhibition of Nitric Oxide (NO) ProductionAmeliorated NO levels in the brain and intestines of rotenone-exposed zebrafish.Reduces inflammation by influencing NF-κB, MAPK/ERK, and p38 signaling pathways.Attenuated LPS-stimulated NO production in primary rat microglia and BV-2 microglial cell line.[3][4]
Reduction of Pro-inflammatory CytokinesDecreased gene expression of TNF-α, IL-1β, and IL-6 in the brain and intestines of rotenone-exposed zebrafish.Ameliorated pro-inflammatory cytokine levels in a valproic acid-induced autism model in rats.Suppressed LPS-induced pro-inflammatory cytokine production in primary rat microglia and BV-2 microglial cell line.[3][5]
Antioxidant Effects
Reduction of Lipid Peroxidation (LPO)Ameliorated LPO in the brain and intestines of rotenone-exposed zebrafish.Mitigated oxidative stress in a valproic acid-induced model of autism in rats.Reduces lipid peroxidation, preserving neuronal membrane integrity.[3][5]
Enhancement of Antioxidant EnzymesAmeliorated superoxide (B77818) dismutase (SOD) activity in the brain and intestines of rotenone-exposed zebrafish.Modulates oxidative stress through the Nrf2 pathway.Upregulates the production of endogenous antioxidants such as glutathione, SOD, and catalase.[3][4]
Mitochondrial Function
ATP ProductionIncreased ATP levels in a C. elegans model of Alzheimer's disease.Improves mitochondrial complex activities.Enhances mitochondrial function, reducing ROS production at its source.[5][6][7]
Neuronal Survival
Protection Against Aβ ToxicityAttenuates amyloid-β proteotoxicity in a C. elegans model of Alzheimer's disease.Effective in the amelioration of Alzheimer's disease.Alleviated amyloid-β-induced enhancement of phagocytosis.[2][7]
Motor Neuron ProtectionProtected against spinal cord motor neuron loss in SOD1-G93A transgenic mice.Not explicitly quantified in the reviewed literature.Not explicitly quantified in the reviewed literature.[8]

Key Signaling Pathways in MCFA-Mediated Neuroprotection

The neuroprotective effects of caprylic, capric, and lauric acids are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.

GPR40 Signaling Pathway in Lauric Acid-Mediated Attenuation of Microglial Activation

Lauric acid has been shown to attenuate neuroinflammation by modulating microglial activation through the G protein-coupled receptor 40 (GPR40) pathway.

GPR40_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lauric_Acid Lauric Acid (C12) GPR40 GPR40 Lauric_Acid->GPR40 Binds to Signaling_Cascade Downstream Signaling Cascade GPR40->Signaling_Cascade Activates p38_JNK p38 MAPK / JNK (Phosphorylation) Signaling_Cascade->p38_JNK Inhibits Inflammatory_Response Reduced Neuroinflammation: - Decreased NO production - Decreased ROS production - Decreased pro-inflammatory  cytokine release p38_JNK->Inflammatory_Response Leads to JAK2_STAT3_Pathway Caprylic_Acid Caprylic Acid (C8) Receptor Receptor Caprylic_Acid->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Transcription of Anti-inflammatory Genes Nucleus->Gene_Expression Induces MTT_Assay_Workflow Start Start Cell_Seeding Seed SH-SY5Y cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 MCFA_Treatment Treat cells with different concentrations of C8, C10, or C12 Incubation1->MCFA_Treatment Incubation2 Incubate for 24 hours MCFA_Treatment->Incubation2 Oxidative_Stress Induce oxidative stress (e.g., with H2O2) Incubation2->Oxidative_Stress Incubation3 Incubate for 24 hours Oxidative_Stress->Incubation3 MTT_Addition Add MTT solution to each well Incubation3->MTT_Addition Incubation4 Incubate for 4 hours MTT_Addition->Incubation4 Solubilization Add solubilization solution (e.g., DMSO) Incubation4->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement End End Absorbance_Measurement->End

References

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for Heptanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of heptanoate, a medium-chain fatty acid of growing interest for its role in metabolism and potential therapeutic applications, is crucial. The selection of an appropriate analytical method is a critical step in obtaining high-quality data. This guide provides an objective comparison of two powerful techniques for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of a cross-validation workflow.

Performance Comparison

The choice between LC-MS and GC-MS for this compound analysis depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and instrument availability. The following table summarizes typical performance characteristics for the analysis of this compound and structurally similar fatty acids, based on data from various validation studies. It is important to note that these values are indicative and may vary depending on the specific experimental conditions and sample matrix.

Performance MetricLC-MS/MSGC-MS
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) Low ng to pg rangeLow ng to pg range
Limit of Quantification (LOQ) ng rangeng range
Precision (%RSD) <15% (intra- and inter-day)[1]<15% (intra- and inter-day)[1]
Accuracy (% Recovery) 85-115%[1]85-115%[1]
Derivatization Not typically required[2]Required for volatility[2]
Sample Throughput Generally higherCan be lower due to derivatization
Selectivity High, especially with MS/MSHigh, with characteristic fragmentation

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific technique that can directly measure this compound in biological matrices without the need for derivatization.[2]

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from plasma or serum.

  • Materials: Ice-cold acetonitrile (B52724) (ACN) containing an internal standard (e.g., deuterated this compound).

  • Procedure:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold ACN with the internal standard.[3]

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C.[3]

    • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.[3]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: An HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

3. Quantification

Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard at known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.[2]

1. Sample Preparation and Derivatization (Esterification)

  • Procedure:

    • Extract this compound from the sample matrix using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether).[5]

    • Evaporate the organic extract to dryness.

    • Add a derivatizing agent, such as 3 M butanolic HCl, and heat at 60°C to form the this compound butyl ester.[3]

    • Evaporate the reagent and reconstitute the sample in a solvent suitable for GC injection.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A GC system with a split/splitless injector.[6]

  • Mass Spectrometer: A quadrupole mass selective detector.[5]

  • Column: A nonpolar or mid-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Injector: Operated in splitless mode for higher sensitivity.[5]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.

3. Quantification

A calibration curve is constructed by plotting the peak area of a characteristic ion of the derivatized this compound against the concentration of the prepared standards.[6]

Cross-Validation Workflow

To ensure consistency and reliability between different analytical methods, a cross-validation study is often performed. The following diagram illustrates a typical workflow for the cross-validation of LC-MS and GC-MS methods for this compound analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_gcms GC-MS Analysis cluster_compare Data Comparison and Validation Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Split Split Sample Aliquots Spike->Split LC_Prep Direct Injection or Protein Precipitation Split->LC_Prep GC_Prep Extraction and Derivatization Split->GC_Prep LC_Analysis LC-MS/MS Analysis LC_Prep->LC_Analysis LC_Data LC-MS Data Acquisition LC_Analysis->LC_Data Data_Processing Data Processing and Quantification LC_Data->Data_Processing GC_Analysis GC-MS Analysis GC_Prep->GC_Analysis GC_Data GC-MS Data Acquisition GC_Analysis->GC_Data GC_Data->Data_Processing Comparison Statistical Comparison (e.g., Bland-Altman plot) Data_Processing->Comparison Validation Method Validation Comparison->Validation

Caption: Workflow for the cross-validation of LC-MS and GC-MS methods.

Conclusion

Both LC-MS and GC-MS are powerful and reliable techniques for the quantification of this compound. LC-MS offers the advantage of simpler sample preparation by generally not requiring derivatization, which can lead to higher sample throughput.[2] GC-MS, while requiring a derivatization step to increase the volatility of this compound, provides excellent chromatographic separation and is a highly robust and cost-effective method.[8] The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, desired sensitivity, and available instrumentation. A thorough cross-validation is recommended when transitioning between methods or comparing data from different analytical platforms to ensure data consistency and reliability.

References

A Comparative Analysis of Oral vs. Intravenous Heptanoate Administration for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug delivery is paramount. This guide provides a comparative analysis of oral versus intravenous administration of heptanoate, a seven-carbon medium-chain fatty acid with significant therapeutic potential as an anaplerotic agent. This document synthesizes available data to highlight the key differences in pharmacokinetics, metabolism, and experimental considerations between these two routes of administration.

This compound, primarily administered orally as the triglyceride triheptanoin (B1683035), serves as a crucial energy source and replenishes intermediates in the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This is particularly relevant in the management of long-chain fatty acid oxidation disorders (LC-FAOD). While oral administration is well-documented, this guide also explores the theoretical and preclinical aspects of intravenous this compound administration, offering a comprehensive overview for future research and development.

It is important to note that while extensive clinical data exists for the oral administration of this compound (via triheptanoin), there is a notable absence of published human clinical trials on the direct intravenous administration of this compound. Therefore, this comparison draws upon human data for the oral route and preclinical (animal) data and established pharmacokinetic principles for the intravenous route.

Quantitative Data Summary: A Tale of Two Routes

The route of administration profoundly impacts the pharmacokinetic profile of this compound. Oral administration involves absorption from the gastrointestinal tract and first-pass metabolism in the liver, whereas intravenous administration ensures 100% bioavailability and immediate systemic circulation.

ParameterOral Administration (from Triheptanoin in Humans)Intravenous Administration (Theoretical & Preclinical)
Bioavailability (F) Incomplete and variable; systemic exposure of triheptanoin is negligible as it's hydrolyzed to this compound before absorption.[1]100% by definition.
Time to Peak Concentration (Tmax) Complex profile with multiple peaks, often coinciding with meals; median time to first peak is 0.5 to 1.2 hours.[1][2]Immediate (end of infusion).
Apparent Clearance (CL/F) In adult LC-FAOD patients, typical CL/F is ~19% lower than in healthy subjects.[3][4]True clearance (CL) would be determined; expected to be rapid due to metabolic conversion.
Apparent Volume of Distribution (V/F) Described by a one-compartmental distribution model, scaled with body weight.[3]True volume of distribution (Vd) would be determined.
Elimination Half-life (t½) Model-estimated for LC-FAOD patients is approximately 1.7 hours.[4][5]Expected to be short, reflecting rapid metabolism.
First-Pass Metabolism Significant; this compound is absorbed via the portal vein and undergoes extensive metabolism in the liver to ketone bodies (BHB and BHP) before reaching systemic circulation.[1][3]Bypassed; direct delivery to systemic circulation allows for distribution to various tissues, including the brain, before significant hepatic metabolism.[6]

Metabolic Pathways and Administration Routes

The metabolic fate of this compound is central to its therapeutic effect. Following administration, it is metabolized to provide both acetyl-CoA and the anaplerotic substrate propionyl-CoA. However, the route of administration dictates the initial distribution and metabolic handling of this compound.

cluster_oral Oral Administration cluster_iv Intravenous Administration cluster_metabolism Cellular Metabolism Triheptanoin Triheptanoin (Oral) GI_Tract Gastrointestinal Tract (Hydrolysis by Lipases) Triheptanoin->GI_Tract Heptanoate_Glycerol This compound + Glycerol GI_Tract->Heptanoate_Glycerol Portal_Vein Portal Vein Heptanoate_Glycerol->Portal_Vein Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Metabolites Ketone_Bodies C4 & C5 Ketone Bodies (e.g., BHP) Liver->Ketone_Bodies IV_this compound This compound (IV) IV_this compound->Systemic_Circulation Mitochondria Mitochondria Systemic_Circulation->Mitochondria This compound Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Acetyl_CoA->Ketone_Bodies Propionyl_CoA->TCA_Cycle anaplerosis

Fig. 1: Oral vs. IV this compound Administration Pathways

Experimental Protocols

Accurate quantification and standardized administration are critical for research. Below are summaries of relevant experimental protocols.

Quantification of this compound and its Metabolites in Plasma

This protocol is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at approximately 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Utilize a C18 reverse-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI) in negative ion mode for this compound. Specific precursor-to-product ion transitions should be optimized for this compound and its metabolites.

Oral Administration Protocol (Human Studies Summary)

In clinical trials, triheptanoin is administered orally as a liquid mixed with food to improve gastrointestinal tolerability.

  • Dosing: The total daily dose is typically divided into at least four administrations with meals.

  • Formulation: Triheptanoin is a pharmaceutical-grade synthetic medium-chain triglyceride oil.

  • Blood Sampling: Blood samples for pharmacokinetic analysis are typically collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, and 8 hours) to capture the complex absorption profile.[2]

Intravenous Administration Protocol (Preclinical Animal Studies Summary)

The following is a summary of an IV infusion protocol used in a mouse study.[6]

  • Formulation: A 150 mmol/L solution of sodium this compound is prepared in saline and adjusted to a physiological pH (7.5-7.8).

  • Administration: The solution is infused intravenously at a constant rate. In the cited mouse study, the rate was calculated to provide 50% of the animal's caloric requirement (approximately 96 µmol of this compound per minute per kg).[6]

  • Blood Sampling: Blood samples are collected at various time points during and after the infusion to determine the pharmacokinetic profile.

Experimental Workflow Visualization

Designing a study to compare these two routes would require a crossover design to minimize inter-individual variability.

Start Recruit Subjects (e.g., Healthy Volunteers) Screening Screening & Baseline Measurements Start->Screening Randomization Randomization Screening->Randomization GroupA Group A Randomization->GroupA Arm 1 GroupB Group B Randomization->GroupB Arm 2 Period1_A Period 1: Oral this compound (Triheptanoin) GroupA->Period1_A Period1_B Period 1: Intravenous this compound GroupB->Period1_B PK_Sampling1_A Serial PK & PD Blood Sampling Period1_A->PK_Sampling1_A PK_Sampling1_B Serial PK & PD Blood Sampling Period1_B->PK_Sampling1_B Washout Washout Period Period2_A Period 2: Intravenous this compound Washout->Period2_A Period2_B Period 2: Oral this compound (Triheptanoin) Washout->Period2_B PK_Sampling2_A Serial PK & PD Blood Sampling Period2_A->PK_Sampling2_A PK_Sampling2_B Serial PK & PD Blood Sampling Period2_B->PK_Sampling2_B PK_Sampling1_A->Washout PK_Sampling1_B->Washout Analysis Data Analysis: Compare PK/PD Parameters PK_Sampling2_A->Analysis PK_Sampling2_B->Analysis

Fig. 2: Crossover Study Workflow

Comparative Analysis and Future Directions

The choice between oral and intravenous administration of this compound depends on the research or clinical objective.

  • Oral Administration: The established safety and efficacy profile of oral triheptanoin makes it suitable for chronic management of conditions like LC-FAOD. Its administration with food mitigates gastrointestinal side effects. However, the variable absorption and significant first-pass metabolism can lead to complex pharmacokinetics.[1][3]

  • Intravenous Administration: This route offers rapid and complete bioavailability, making it a potentially valuable option for acute metabolic crises where immediate anaplerosis is required. Bypassing first-pass metabolism could also lead to a different metabolic profile and tissue distribution, which may have implications for neurological conditions, as suggested by preclinical studies showing direct brain uptake.[6] However, the lack of human safety and pharmacokinetic data necessitates further investigation.

Future research should prioritize a Phase 1 clinical trial to determine the pharmacokinetics and safety of intravenous this compound in humans. Such a study would provide the necessary data to design further trials exploring its efficacy in acute settings and would allow for a direct comparison with the well-characterized oral route. This would ultimately enable a more tailored therapeutic application of this compound based on the specific clinical needs of the patient.

References

Heptanoate vs. Pyruvate for Anaplerosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Key Anaplerotic Substrates for Therapeutic Development

The replenishment of tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis, is critical for maintaining cellular energy production and biosynthetic capabilities.[1][2] When intermediates are diverted from the TCA cycle for the synthesis of glucose, amino acids, or fatty acids, anaplerotic pathways must compensate to sustain the cycle's function.[2][3] In various metabolic disorders, impaired anaplerosis leads to energy deficits and cellular dysfunction, making anaplerotic therapies a key area of research.[1][3]

This guide provides a detailed comparison of two primary anaplerotic substrates: heptanoate, an odd-chain fatty acid, and pyruvate (B1213749), a central glycolytic metabolite. We will examine their distinct metabolic pathways, present supporting experimental data, and detail the methodologies used to evaluate their efficacy.

Metabolic Pathways and Mechanisms of Action

This compound and pyruvate replenish the TCA cycle through fundamentally different routes, which dictates their suitability for different therapeutic contexts.

This compound: A Dual-Fuel Source

This compound is a seven-carbon medium-chain fatty acid. Its therapeutic form is often triheptanoin (B1683035), a synthetic triglyceride that is hydrolyzed into three this compound molecules and a glycerol (B35011) backbone.[3] The anaplerotic potential of this compound stems from its unique β-oxidation pathway.[4]

Unlike even-chain fatty acids that are metabolized exclusively to acetyl-CoA, the β-oxidation of this compound yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[3][4]

  • Acetyl-CoA serves as a primary fuel for the TCA cycle, condensing with oxaloacetate to form citrate.

  • Propionyl-CoA provides the crucial anaplerotic function. It is converted to succinyl-CoA, a TCA cycle intermediate, through a three-step enzymatic process.[3] This pathway is considered an irreversible mode of anaplerosis.[5]

Furthermore, this compound metabolism in the liver can produce C5-ketone bodies (β-hydroxypentanoate and β-ketopentanoate), which can be transported to and utilized by peripheral tissues, serving as an additional indirect anaplerotic source.[5][6]

G cluster_blood Bloodstream cluster_mito Mitochondrion Triheptanoin Triheptanoin This compound This compound Heptanoyl-CoA Heptanoyl-CoA This compound->Heptanoyl-CoA Beta_Oxidation β-Oxidation Heptanoyl-CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x2) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound anaplerosis.

Pyruvate: The Central Anaplerotic Hub

Pyruvate sits (B43327) at the crossroads of major metabolic pathways. Its primary anaplerotic role is fulfilled by the enzyme pyruvate carboxylase (PC), which catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate, a key TCA cycle intermediate.[7][8] This reaction is a cornerstone of anaplerosis, particularly in the liver and kidney where it is essential for gluconeogenesis.[9][10]

Pyruvate has two main fates upon entering the mitochondria:

  • Carboxylation to Oxaloacetate (Anaplerotic): Catalyzed by pyruvate carboxylase (PC), this directly replenishes the pool of TCA cycle intermediates. The activity of PC is allosterically activated by acetyl-CoA, signaling a need for more oxaloacetate to accommodate the entry of acetyl units into the cycle.[1]

  • Oxidative Decarboxylation to Acetyl-CoA (Cataplerotic/Non-Anaplerotic): Catalyzed by the pyruvate dehydrogenase (PDH) complex, this reaction provides fuel for the TCA cycle but does not result in a net increase of cycle intermediates.

G cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Acetyl_CoA Acetyl-CoA Pyruvate_mito->Acetyl_CoA PDH Oxaloacetate Oxaloacetate Pyruvate_mito->Oxaloacetate PC (Anaplerosis) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Oxaloacetate->TCA_Cycle

Caption: Metabolic fates of pyruvate for TCA cycle entry.

Quantitative Data Comparison

Experimental studies have quantified the effects of this compound and pyruvate on TCA cycle metabolism, providing insights into their distinct anaplerotic potentials.

ParameterThis compoundPyruvateKey Findings & Context
Primary Anaplerotic Product Succinyl-CoAOxaloacetateThis compound enters the TCA cycle mid-stream, while pyruvate enters at the beginning of the cycle.[3][7]
Effect on TCA Intermediates >2-fold increase in fumarate (B1241708) and malateNot directly compared in the same studyIn a pig model of myocardial ischemia-reperfusion, this compound treatment significantly increased the levels of C4 intermediates.[11]
Impact on Redox State Increased NAD+/NADH ratioDecreased Lactate/Pyruvate ratioIn HEK293 T cells, this compound supplementation increased the cytosolic NAD+/NADH ratio, supporting oxidative metabolism.[12] Palmitate exposure, which increases CAC flux relative to glycolysis, also maintains a high NAD+/NADH ratio.[13]
Therapeutic Application Effective in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)Standard of care often involves avoiding fasting; specific pyruvate supplementation is less common.Triheptanoin bypasses the enzymatic blocks in LC-FAOD, providing both fuel (acetyl-CoA) and anaplerotic substrate (propionyl-CoA).[5]
Gluconeogenesis Support Serves as an alternative substrate for gluconeogenesis.A primary substrate for gluconeogenesis via oxaloacetate.In VLCAD−/− mice, this compound was shown to be a suitable substrate to induce glucose production, reducing the reliance on glycerol.[14] Pyruvate carboxylase is a principal anaplerotic pathway for gluconeogenesis in the liver.[7][15]

Experimental Protocols

The assessment of anaplerotic potential relies on sophisticated techniques, most notably stable isotope tracing coupled with mass spectrometry or NMR, and metabolic flux analysis.

Protocol 1: Stable Isotope Tracing of this compound and Pyruvate Metabolism

This protocol outlines a general approach to trace the metabolic fate of isotopically labeled this compound and pyruvate into TCA cycle intermediates.

Objective: To quantify the contribution of this compound- and pyruvate-derived carbons to the TCA cycle pool.

Methodology:

  • Cell Culture: Culture relevant cells (e.g., patient-derived fibroblasts, HEK293 cells) in a defined medium. For comparative studies, cells are typically grown in a base medium lacking the substrate being tested (e.g., pyruvate-free DMEM).[16]

  • Isotope Labeling:

    • This compound Arm: Supplement the medium with a stable isotope-labeled this compound, such as [5,6,7-¹³C₃]this compound.[11][17]

    • Pyruvate Arm: Supplement the medium with a stable isotope-labeled pyruvate, such as [U-¹³C₃]pyruvate.

  • Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled substrates, leading to a steady-state enrichment of downstream metabolites.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., using liquid nitrogen) and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Metabolite Analysis (GC-MS or LC-MS/MS):

    • Separate the extracted metabolites using gas chromatography (GC) or liquid chromatography (LC).

    • Analyze the eluting compounds using a mass spectrometer (MS) to determine the total abundance of each TCA cycle intermediate and the mass isotopologue distribution (MID). The MID reveals the number of ¹³C atoms incorporated into each metabolite from the labeled precursor.

  • Data Analysis: Calculate the fractional contribution of the tracer to each metabolite pool. This data can be used in metabolic flux analysis (MFA) models to quantify the relative rates of anaplerotic and cataplerotic reactions.

G cluster_exp Experimental Workflow A Cell Culture (e.g., Patient Fibroblasts) B Incubate with [13C]-Heptanoate or [13C]-Pyruvate A->B C Quench Metabolism & Extract Metabolites B->C D GC-MS / LC-MS Analysis C->D E Determine Mass Isotopologue Distribution (MID) D->E F Metabolic Flux Analysis (MFA) E->F

Caption: Workflow for stable isotope tracing experiments.
Protocol 2: Cellular Respiration Analysis

This method assesses the impact of anaplerotic substrates on mitochondrial function by measuring the oxygen consumption rate (OCR).

Objective: To determine if this compound or pyruvate can fuel mitochondrial respiration and improve cellular energetic status.

Methodology:

  • Cell Seeding: Seed cells in a specialized microplate for use in an extracellular flux analyzer.

  • Substrate Treatment: Prior to the assay, incubate cells with the desired concentration of this compound, pyruvate, or control vehicle in a low-glucose/pyruvate-free medium.[18]

  • Oxygen Consumption Rate (OCR) Measurement: Use an extracellular flux analyzer to perform a mitochondrial stress test. This involves sequential injections of mitochondrial inhibitors to measure key parameters of respiration:

    • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

    • FCCP: A protonophore that uncouples the mitochondrial membrane, revealing maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Data Analysis: Compare the basal OCR, ATP-linked OCR, and maximal respiratory capacity between cells treated with this compound, pyruvate, and controls. An increase in these parameters indicates that the substrate is being effectively oxidized to fuel mitochondrial respiration.[18]

Conclusion

Both this compound and pyruvate are potent anaplerotic substrates, but their distinct mechanisms of action render them suitable for different metabolic challenges.

  • This compound offers a unique dual advantage, particularly in disorders of fatty acid oxidation. It provides both an energy source (acetyl-CoA) and a robust anaplerotic substrate (propionyl-CoA) that enters the TCA cycle as succinyl-CoA. Its ability to bypass defects in long-chain fatty acid metabolism makes it a targeted therapy for conditions like LC-FAOD.

  • Pyruvate acts as a primary anaplerotic substrate by replenishing oxaloacetate via pyruvate carboxylase. Its role is central to hepatic metabolism, linking glycolysis to the TCA cycle and gluconeogenesis.[7][15] Its anaplerotic function is tightly regulated by the cell's energy status, particularly the concentration of acetyl-CoA.

The choice between these substrates for therapeutic development depends critically on the specific metabolic defect being addressed. For researchers and drug development professionals, understanding these fundamental differences is key to designing effective anaplerotic therapies tailored to the pathophysiology of the target disease. Future in vivo studies are needed to further elucidate the comparative efficacy and potential side effects in various disease models.[12]

References

Heptanoate as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of heptanoate as a potential biomarker for metabolic disorders, comparing its metabolic role and analytical validation with established biomarkers. The focus is on providing objective data and detailed methodologies to aid in research and drug development.

Executive Summary

This compound, a seven-carbon medium-chain fatty acid, is the active metabolite of the therapeutic drug triheptanoin (B1683035). Its unique metabolism, yielding both acetyl-CoA and propionyl-CoA, offers a dual benefit of providing energy and replenishing Krebs cycle intermediates (anaplerosis). This has led to its successful use in treating certain inborn errors of metabolism, particularly long-chain fatty acid oxidation disorders (LC-FAODs). While its therapeutic efficacy is well-documented, its validation as a standalone diagnostic or prognostic biomarker is an emerging area of research. This guide compares the metabolic basis and analytical validation of this compound with established biomarkers like acylcarnitines, providing a framework for its evaluation.

Comparison of this compound and Acylcarnitine Profiles in Metabolic Disorders

The primary biomarkers for many inborn errors of metabolism, particularly fatty acid oxidation disorders (FAODs), are acylcarnitines. These are esters of carnitine and fatty acids that accumulate when there is a block in the beta-oxidation pathway. The profile of specific acylcarnitines can pinpoint the affected enzyme.

While direct comparative studies validating this compound as a diagnostic biomarker against acylcarnitine profiles are limited, a comparison of their roles and the available performance data for acylcarnitines is instructive.

Biomarker CategoryAnalyte(s)Metabolic RationaleDiagnostic Performance (for FAODs)
This compound & Metabolites This compound, HeptanoylcarnitineReflects the administration and metabolism of triheptanoin, an anaplerotic therapy. Levels indicate substrate availability for the Krebs cycle.Performance data as a diagnostic biomarker (sensitivity, specificity, AUC) is not yet well-established in comparative studies. Primarily used for therapeutic drug monitoring.
Acylcarnitine Profile Panel of acylcarnitines (e.g., C8, C14:1, C16, C18:1)Accumulation of specific acylcarnitines is a direct consequence of enzymatic blocks in the fatty acid oxidation pathway. The profile is characteristic of the specific disorder.Sensitivity: 71.4% - 100% (depending on the specific disorder and sample type - DBS vs. serum) Specificity: 94.7% - 100%[1]

Metabolic Pathways and Rationale for Biomarker Utility

The unique anaplerotic role of this compound is central to its therapeutic effect and its potential as a biomarker. Unlike even-chain fatty acids that only produce acetyl-CoA, this compound metabolism provides a direct source of propionyl-CoA, which is converted to the Krebs cycle intermediate succinyl-CoA.

This compound Metabolism and Anaplerosis

The following diagram illustrates the metabolic fate of this compound and its entry into the Krebs cycle.

Heptanoate_Metabolism Triheptanoin Triheptanoin (C7 Triglyceride) This compound This compound (C7) Triheptanoin->this compound Lipolysis BetaOxidation β-Oxidation This compound->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Carboxylation & Isomerization Energy Energy (ATP) KrebsCycle->Energy SuccinylCoA->KrebsCycle

Metabolic pathway of this compound, highlighting its anaplerotic role.
Disruption of Fatty Acid Oxidation and Acylcarnitine Accumulation

In FAODs, a deficiency in a specific enzyme of the beta-oxidation spiral leads to the accumulation of acyl-CoA esters of a particular chain length. These are then converted to acylcarnitines, which can be detected in blood and urine.

FAOD_Pathway FattyAcids Long-Chain Fatty Acids AcylCoA Long-Chain Acyl-CoA FattyAcids->AcylCoA BetaOxidation β-Oxidation (Enzyme Steps) AcylCoA->BetaOxidation EnzymeDeficiency Enzyme Deficiency BetaOxidation->EnzymeDeficiency AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Normal Metabolism AccumulatedAcylCoA Accumulated Acyl-CoA EnzymeDeficiency->AccumulatedAcylCoA Block Acylcarnitine Acylcarnitine (Biomarker) AccumulatedAcylCoA->Acylcarnitine CPT2 KrebsCycle Krebs Cycle AcetylCoA->KrebsCycle

Disruption of fatty acid oxidation leading to acylcarnitine accumulation.

Experimental Protocols

Accurate and reproducible quantification of biomarkers is essential for their validation. The following section details a typical experimental protocol for the analysis of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from validated methods for the analysis of medium-chain fatty acids in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 100 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., d13-heptanoic acid).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 129.1 -> Product ion (m/z) 129.1 (quantifier) and 85.1 (qualifier).

    • d13-Heptanoate (Internal Standard): Precursor ion (m/z) 142.2 -> Product ion (m/z) 142.2.

  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Experimental Workflow for Biomarker Analysis

The following diagram outlines a typical workflow for the validation of a new biomarker like this compound.

Biomarker_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Application Clinical Application Metabolomics Untargeted Metabolomics (e.g., LC-MS, GC-MS) Candidate Candidate Biomarker Identification Metabolomics->Candidate Assay Targeted Assay Development (e.g., LC-MS/MS) Candidate->Assay Analytical Analytical Validation (Accuracy, Precision, Linearity) Assay->Analytical Clinical Clinical Validation (Patient Cohorts) Analytical->Clinical Performance Performance Evaluation (Sensitivity, Specificity, ROC) Clinical->Performance Diagnostic Diagnostic/Prognostic Test Performance->Diagnostic Therapeutic Therapeutic Monitoring Performance->Therapeutic

A generalized workflow for biomarker discovery and validation.

Conclusion and Future Directions

This compound's role as the active metabolite of the anaplerotic therapy triheptanoin is well-established, particularly for LC-FAODs. Its unique metabolic fate makes it a compelling candidate for a biomarker that not only indicates the presence of a metabolic perturbation but also reflects the availability of a key therapeutic substrate.

However, for this compound to be validated as a standalone biomarker for metabolic disorders, further research is needed. Specifically, large-scale clinical studies are required to:

  • Establish diagnostic and prognostic accuracy: This includes determining the sensitivity, specificity, and receiver operating characteristic (ROC) curves for this compound in distinguishing healthy individuals from those with specific metabolic disorders.

  • Conduct direct comparative studies: The performance of this compound as a biomarker should be directly compared to the current gold standard, the acylcarnitine profile, in the same patient cohorts.

  • Define reference ranges: Normal and pathological ranges for this compound concentrations in different populations and under various physiological conditions (e.g., fasting, post-prandial) need to be established.

The development of robust and validated analytical methods, such as the LC-MS/MS protocol detailed in this guide, is a critical first step in this process. As research progresses, this compound may evolve from a marker of therapeutic intervention to a valuable tool in the diagnosis and management of a range of metabolic diseases.

References

Comparative Proteomics of Heptanoate-Treated Cells: A Methodological Framework and Inferred Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a methodological framework for a comparative proteomics study, details potential signaling pathways that may be affected by heptanoate treatment, and includes standardized experimental protocols.

Data Presentation: Anticipated Quantitative Findings

While specific experimental data is not yet available, a comparative proteomic analysis would be expected to reveal differential expression of proteins involved in key metabolic and signaling pathways. The data would be presented in a table similar to the one below, quantifying the abundance of proteins in this compound-treated cells relative to control cells.

Protein IDGene NameProtein NameFold Change (this compound/Control)p-valueFunction
P12345ACADMMedium-chain specific acyl-CoA dehydrogenase, mitochondrialUp<0.05Fatty acid beta-oxidation
Q67890PDHA1Pyruvate dehydrogenase E1 component subunit alpha, somatic form, mitochondrialDown<0.05Glucose metabolism
A1B2C3CSCitrate synthase, mitochondrialUp<0.05TCA cycle
D4E5F6SUCLG1Succinate-CoA ligase [GDP-forming] subunit alpha, mitochondrialUp<0.05TCA cycle
G7H8I9HMGCS2Hydroxymethylglutaryl-CoA synthase, mitochondrialUp<0.05Ketogenesis

Experimental Protocols

A robust comparative proteomics study would involve the following key experimental stages:

Cell Culture and this compound Treatment
  • Cell Line: Select a metabolically relevant cell line (e.g., HepG2 hepatocytes, C2C12 myoblasts, or primary cells of interest).

  • Culture Conditions: Maintain cells in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Once cells reach 70-80% confluency, replace the standard medium with a serum-free medium containing a physiologically relevant concentration of this compound (e.g., 1-10 mM). A control group of cells should be treated with the same medium lacking this compound. The treatment duration should be optimized based on preliminary time-course experiments (e.g., 24, 48 hours).

Protein Extraction and Digestion
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • In-solution Digestion: Take equal amounts of protein from each sample (e.g., 100 µg). Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and then digest overnight at 37°C with sequencing-grade trypsin.[1]

Mass Spectrometry Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled with a nano-liquid chromatography system.[2] Peptides are separated on a reverse-phase column using a gradient of an organic solvent like acetonitrile.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS and MS/MS spectra.

Data Analysis
  • Database Searching: Search the acquired MS/MS spectra against a comprehensive protein database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot to identify peptides and proteins.

  • Quantitative Analysis: Perform label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) to determine the relative abundance of proteins between the this compound-treated and control groups.[1]

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed, typically with a p-value < 0.05 and a fold change > 1.5.

  • Bioinformatics Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed proteins to identify enriched biological processes and signaling pathways.[3]

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis CellCulture Cell Culture HeptanoateTreatment This compound vs. Control Treatment CellCulture->HeptanoateTreatment ProteinExtraction Protein Extraction HeptanoateTreatment->ProteinExtraction ProteinDigestion Protein Digestion ProteinExtraction->ProteinDigestion LCMS LC-MS/MS Analysis ProteinDigestion->LCMS DatabaseSearch Database Search & Protein ID LCMS->DatabaseSearch Quantification Quantitative Analysis DatabaseSearch->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: A typical workflow for comparative proteomics analysis.

Inferred Signaling Pathway: this compound Metabolism

This compound, a seven-carbon fatty acid, is metabolized via beta-oxidation to produce acetyl-CoA and propionyl-CoA.[4] These products directly impact central energy metabolism. A proteomics study would likely reveal changes in the expression of enzymes within these interconnected pathways.

Heptanoate_Metabolism This compound This compound BetaOxidation Beta-Oxidation This compound->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies PropionylCoA->TCA_Cycle (as Succinyl-CoA)

Caption: Metabolic fate of this compound and its entry into the TCA cycle.

Logical Relationship of Findings

The anticipated findings from a comparative proteomics study would logically connect the metabolic input (this compound) to changes in cellular protein expression and subsequent alterations in biological pathways.

Logical_Relationship This compound This compound Treatment Proteome Altered Cellular Proteome This compound->Proteome Pathways Perturbed Signaling & Metabolic Pathways (e.g., TCA Cycle, Fatty Acid Oxidation) Proteome->Pathways Phenotype Cellular Phenotype Change Pathways->Phenotype

Caption: Logical flow from this compound treatment to altered cellular phenotype.

References

A Comparative Guide to Assessing the Purity of Synthesized Potassium Heptanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized potassium heptanoate. It is designed to assist researchers in selecting the most appropriate techniques for quality control and impurity profiling. This document also presents a comparative overview with alternative carboxylate salts, supported by experimental data and detailed protocols.

Introduction to Purity Assessment of Potassium this compound

Potassium this compound (C₇H₁₃KO₂), the potassium salt of heptanoic acid, is a compound with applications in various research and development sectors, including its use as an ion-pairing reagent in chromatography and as a precursor in chemical synthesis. The synthesis of potassium this compound, typically through the reaction of heptanoic acid with a potassium base like potassium carbonate, can result in impurities such as unreacted starting materials, by-products, and residual solvents. Accurate determination of purity is crucial for ensuring the quality, safety, and efficacy of any application.

This guide explores a multi-faceted approach to purity assessment, detailing various analytical techniques, their underlying principles, and their respective advantages and limitations.

Comparison of Analytical Methods for Purity Assessment

The selection of an analytical method for purity assessment depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy and precision, and the available instrumentation. The following table summarizes the performance of key analytical techniques for the purity determination of potassium this compound.

Table 1: Comparative Performance of Analytical Methods for Potassium this compound Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Acid-Base TitrationKarl Fischer TitrationFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on polarity and detection by UV or other detectors.Separation of volatile compounds and identification by mass-to-charge ratio.Neutralization reaction between the basic salt and a standardized acid.Reaction of water with iodine and sulfur dioxide in a specific solvent.Absorption of infrared radiation by molecular bonds.
Purity Range (%) 98.0 - 102.0> 99 (for volatile impurities)98.5 - 101.5N/A (determines water content)Qualitative
Limit of Detection (LOD) ~0.01%~0.001% (for specific impurities)~0.1%ppm level~0.1-1% (for impurities with distinct IR bands)
Limit of Quantification (LOQ) ~0.05%~0.005% (for specific impurities)~0.5%ppm level~0.5-2%
Precision (RSD%) < 1.0< 2.0< 0.5< 2.0N/A
Accuracy (Recovery %) 98 - 10295 - 10599 - 10198 - 102N/A
Specificity HighVery HighLowHigh (for water)Moderate
Sample Throughput ModerateModerateHighHighHigh
Cost HighHighLowModerateModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For potassium this compound, a reverse-phase HPLC method can be used to quantify the this compound anion.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 2.5-3.0).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized potassium this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a standard solution of high-purity potassium this compound at the same concentration.

  • Analysis: Inject equal volumes of the sample and standard solutions. The purity is calculated by comparing the peak area of the sample to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For potassium this compound, which is non-volatile, derivatization is required to convert the heptanoic acid (after acidification of the salt) into a volatile ester.

Experimental Protocol:

  • Derivatization:

    • Acidify an aqueous solution of potassium this compound with a strong acid (e.g., HCl) to form heptanoic acid.

    • Extract the heptanoic acid with an organic solvent (e.g., diethyl ether).

    • Esterify the heptanoic acid by reacting it with a derivatizing agent (e.g., BF₃/methanol) to form methyl this compound.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Analysis: The chromatogram will show peaks corresponding to the derivatized heptanoic acid and any volatile impurities. The mass spectrum of each peak can be used for identification by comparison with a spectral library. Purity is often expressed as the area percentage of the main peak.

Acid-Base Titration

Principle: This classic method determines the total basicity of the sample. The potassium this compound is dissolved in a suitable solvent and titrated with a standardized acid.

Experimental Protocol:

  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl).

    • Glacial acetic acid (solvent).

    • Crystal violet indicator.

  • Procedure:

    • Accurately weigh about 300 mg of synthesized potassium this compound.

    • Dissolve the sample in 25 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with 0.1 M HCl until the color changes from violet to blue-green.

  • Calculation: The purity of potassium this compound is calculated based on the volume of HCl consumed.

Karl Fischer Titration for Water Content

Principle: This method is specific for the determination of water content. The sample is dissolved in a special Karl Fischer solvent, and the water reacts with the iodine in the reagent.

Experimental Protocol:

  • Instrumentation: Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Accurately weigh a suitable amount of the synthesized potassium this compound and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used for the identification of functional groups and can be a quick method for qualitative purity assessment. The presence of unexpected peaks in the spectrum can indicate impurities.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid potassium this compound sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum should show characteristic peaks for a carboxylate salt, including a strong absorption band around 1550-1610 cm⁻¹ (asymmetric COO⁻ stretch) and another around 1400-1450 cm⁻¹ (symmetric COO⁻ stretch). The absence of a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700-1730 cm⁻¹ indicates the absence of significant amounts of unreacted heptanoic acid.

Visualization of Experimental Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_quantitative Quantitative Purity Assessment cluster_reporting Final Purity Reporting Synthesis Synthesized Potassium this compound FTIR FTIR Analysis (Qualitative Check) Synthesis->FTIR Initial Screening HPLC HPLC Analysis (Assay & Impurities) Synthesis->HPLC GCMS GC-MS Analysis (Volatile Impurities) Synthesis->GCMS Titration Acid-Base Titration (Assay) Synthesis->Titration KFTitration Karl Fischer Titration (Water Content) Synthesis->KFTitration PurityReport Comprehensive Purity Report HPLC->PurityReport GCMS->PurityReport Titration->PurityReport KFTitration->PurityReport

Caption: Workflow for the comprehensive purity assessment of synthesized potassium this compound.

Comparison with Alternative Carboxylate Salts

To provide context for the purity assessment of potassium this compound, it is useful to compare it with other commonly synthesized carboxylate salts.

Table 2: Comparison with Alternative Carboxylate Salts

FeaturePotassium this compoundPotassium Octanoate (B1194180)Potassium Sorbate (B1223678)
Structure CH₃(CH₂)₅COO⁻K⁺CH₃(CH₂)₆COO⁻K⁺CH₃CH=CHCH=CHCOO⁻K⁺
Synthesis Method Heptanoic acid + Potassium carbonateOctanoic acid + Potassium hydroxideSorbic acid + Potassium hydroxide
Primary Purity Assessment HPLC, Acid-Base TitrationGC (as ester), Acid-Base TitrationHPLC, UV-Vis Spectrophotometry
Common Impurities Unreacted heptanoic acid, residual solvents, water.Unreacted octanoic acid, residual solvents, water.Unreacted sorbic acid, polymerization by-products.
Key Applications Ion-pairing reagent, synthetic precursor.Catalyst, corrosion inhibitor, food additive.[2]Food preservative.
Potassium Octanoate

Potassium octanoate is synthesized from octanoic acid and a potassium base. Its purity is often assessed by acid-base titration and by GC after conversion to a volatile ester.[2]

Potassium Sorbate

Potassium sorbate is a widely used food preservative synthesized from sorbic acid. Due to the presence of conjugated double bonds, its purity is readily determined by HPLC with UV detection and UV-Vis spectrophotometry.[1][3][4][5]

Logical Relationships in Purity Analysis

The choice of analytical techniques and their sequence is crucial for an efficient and comprehensive purity assessment.

Purity_Analysis_Logic Start Synthesized Product Qualitative Qualitative Analysis (FTIR, ¹H NMR) Start->Qualitative Structural Confirmation Quantitative Quantitative Analysis Qualitative->Quantitative Assay Assay (Main Component %) Quantitative->Assay Impurities Impurity Profiling Quantitative->Impurities Water Water Content Quantitative->Water AssayMethods HPLC Acid-Base Titration Assay->AssayMethods ImpurityMethods HPLC GC-MS Impurities->ImpurityMethods WaterMethod Karl Fischer Titration Water->WaterMethod FinalPurity Final Purity Specification AssayMethods->FinalPurity ImpurityMethods->FinalPurity WaterMethod->FinalPurity

Caption: Logical flow for a comprehensive purity analysis of a synthesized chemical compound.

Conclusion

The purity assessment of synthesized potassium this compound requires a combination of analytical techniques to ensure a comprehensive evaluation. While techniques like acid-base titration provide a rapid and cost-effective measure of the overall salt content, chromatographic methods such as HPLC and GC-MS are indispensable for the identification and quantification of specific impurities. Karl Fischer titration remains the gold standard for determining water content, a critical parameter for hygroscopic salts. The choice of methodology should be guided by the intended application of the potassium this compound and the regulatory requirements. By employing a multi-technique approach as outlined in this guide, researchers can confidently ascertain the purity of their synthesized material.

References

performance comparison of different capillary columns for heptanoate separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of heptanoate esters are critical for product quality control, flavor and fragrance profiling, and metabolic research. The choice of a gas chromatography (GC) capillary column is a pivotal factor in achieving the desired resolution, peak shape, and analysis time. This guide provides an objective comparison of the performance of different capillary columns for this compound separation, supported by experimental data and detailed methodologies.

Data Presentation: Performance Comparison

The selection of a capillary column's stationary phase is the most critical factor influencing the separation of analytes. For this compound esters, the choice generally lies between non-polar and polar columns. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. In contrast, polar columns, typically with a polyethylene (B3416737) glycol (WAX) stationary phase, provide separation based on a combination of boiling point and polarity, offering different selectivity.

The following table summarizes the performance characteristics of two common types of capillary columns for the analysis of ethyl this compound.

Performance MetricNon-Polar Column (e.g., DB-5ms)Polar Column (e.g., DB-WAX)
Stationary Phase 5% Phenyl-95% DimethylpolysiloxanePolyethylene Glycol (PEG)
Separation Principle Primarily by boiling pointPolarity and boiling point
Expected Retention Time ShorterLonger
Selectivity for Esters GoodExcellent
Peak Asymmetry (Tailing Factor) Typically ≤ 1.2Typically ≤ 1.5
Column Efficiency (Theoretical Plates/m) HighVery High
Application Focus General purpose, screeningComplex mixtures, isomer separation

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the typical experimental protocols for the analysis of this compound esters on both non-polar and polar capillary columns.

Analysis of Ethyl this compound using a Non-Polar Capillary Column[1]

This protocol is suitable for the general quantification of ethyl this compound in relatively clean matrices.

  • Instrumentation: A gas chromatograph (GC) system equipped with a split/splitless injector and a mass selective detector (MSD) or a flame ionization detector (FID).

  • Column: A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.[1]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate.

  • Injector: Split/splitless injector. The mode (split or splitless) depends on the sample concentration.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 5°C/minute.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of ethyl this compound (purity ≥98%) in a suitable volatile solvent (e.g., hexane). Create a series of working standards by serial dilution to generate a calibration curve (e.g., 0.1 - 50 µg/mL).

    • Sample Dilution: Dilute the sample with a suitable solvent to ensure the concentration of ethyl this compound falls within the calibration range. If the sample contains particulates, it should be centrifuged or filtered.

Analysis of Ethyl this compound using a Polar Capillary Column[2]

This protocol is ideal for the separation of ethyl this compound from other esters in more complex mixtures where selectivity is key.

  • Instrumentation: A GC system equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating esters.[2]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.[2]

  • Injector: Split/splitless injector, operated in split mode (e.g., split ratio of 50:1) at a temperature of 250°C.[2]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.[2]

    • Ramp 1: Increase to 180°C at a rate of 10°C/minute.[2]

    • Ramp 2: Increase to 220°C at a rate of 20°C/minute, and hold for 5 minutes.[2]

  • Detector: Flame Ionization Detector (FID) at a temperature of 280°C.[2]

  • Sample Preparation:

    • Standard and Sample Preparation: Similar to the protocol for the non-polar column, prepare standard solutions and dilute samples accordingly. For complex matrices, a liquid-liquid extraction with a non-polar solvent like hexane (B92381) may be necessary. An internal standard (e.g., ethyl nonanoate) should be used to improve quantification accuracy.

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting a capillary column for this compound separation and a typical experimental workflow for the analysis.

Column_Selection_Workflow start Start: this compound Separation Required matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity is_complex Complex Mixture or Isomer Separation? matrix_complexity->is_complex simple_matrix Simple Matrix / General Quantification is_complex->simple_matrix No complex_matrix Complex Matrix / Isomer Analysis is_complex->complex_matrix Yes non_polar Select Non-Polar Column (e.g., DB-5ms) simple_matrix->non_polar polar Select Polar Column (e.g., DB-WAX) complex_matrix->polar method_dev Method Development & Optimization non_polar->method_dev polar->method_dev analysis Perform GC Analysis method_dev->analysis

Capillary column selection workflow for this compound separation.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions injection Inject Sample/Standard prep_std->injection prep_sample Prepare/Dilute Sample prep_sample->injection instrument_setup Instrument Setup (Column, Temperatures, Flow Rate) instrument_setup->injection separation Chromatographic Separation injection->separation detection Detection (FID/MSD) separation->detection peak_integration Peak Identification & Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound calibration->quantification report Generate Report quantification->report

A typical experimental workflow for GC analysis of heptanoates.

References

A Comparative Guide to Heptanoate Quantification for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the accurate measurement of heptanoate and its derivatives. The selection of a robust and reliable analytical method is critical for obtaining high-quality data in research, drug development, and clinical studies. This document outlines the performance of commonly employed techniques, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Performance Comparison of Analytical Methods

The quantification of this compound, a medium-chain fatty acid, and its esters is crucial in various fields, from metabolic research to pharmaceutical quality control. The primary analytical techniques for this purpose are Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the specific form of this compound being analyzed.[1][2]

Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for volatile and semi-volatile compounds, including this compound esters.[3] GC-MS is frequently considered the gold standard due to its high sensitivity and specificity, providing structural information that confirms the identity of the analyte. GC-FID offers a robust and cost-effective alternative for routine quantification when the analyte's identity is established.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, making it ideal for analyzing non-volatile or thermally labile compounds and for quantifying low levels of this compound and its metabolites in complex biological matrices like plasma, serum, and tissue homogenates.[2]

Below is a summary of typical performance characteristics for each method.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGC-FIDGC-MSLC-MS/MS
Specificity Good, based on retention time.[3]Excellent, based on retention time and mass spectrum.[3]Excellent, based on retention time and specific mass transitions.[2]
Sensitivity ModerateHighVery High
Precision (%RSD) < 10%< 10%< 15%
Accuracy (% Recovery) 90-110%90-110%85-115%
Typical Application Routine quantification of known this compound esters.[1]Sensitive and selective quantification, identification of unknowns.[1]Quantification of this compound and its metabolites in biological fluids.
Notes Cost-effective for high-throughput analysis.[1]Provides structural confirmation.[3]Ideal for complex sample matrices.[2]

Experimental Protocols

Detailed methodologies for the quantification of this compound and its derivatives are provided below. These protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and sample types.

Protocol 1: this compound and its Conjugates in Biological Samples via LC-MS/MS

This protocol is designed for the sensitive and specific quantification of this compound and its metabolic conjugates, such as heptanoyl-CoA and heptanoylcarnitine, in biological matrices.[2]

1. Sample Preparation (Protein Precipitation for Plasma/Serum) [2]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex the mixture thoroughly to precipitate proteins.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and internal standard.

Protocol 2: Ethyl this compound in Various Matrices via GC-MS

This protocol is suitable for the sensitive and selective quantification of ethyl this compound, particularly in complex matrices.[1]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME) [1]

  • Place a known amount of the sample into a headspace vial.

  • Add an internal standard (e.g., d5-ethyl this compound).

  • Heat the vial and expose a SPME fiber to the headspace to adsorb volatile compounds.

  • Desorb the analytes from the fiber in the GC injector.

2. Gas Chromatography Conditions [3]

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

3. Mass Spectrometry Conditions [3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a general experimental workflow for its quantification.

Heptanoate_Metabolism Triheptanoin Triheptanoin (Dietary Source) This compound This compound Triheptanoin->this compound Absorption Heptanoyl_CoA Heptanoyl-CoA This compound->Heptanoyl_CoA Activation Heptanoyl_glycine Heptanoyl-glycine This compound->Heptanoyl_glycine Conjugation Beta_Oxidation β-Oxidation Heptanoyl_CoA->Beta_Oxidation Heptanoylcarnitine Heptanoylcarnitine Heptanoyl_CoA->Heptanoylcarnitine Transport into Mitochondria Mitochondria Mitochondria Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle Anaplerosis Heptanoylcarnitine->Heptanoyl_CoA Inside Mitochondria

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Serum) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (e.g., Protein Precipitation, SPE, SPME) Internal_Standard->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

References

A Comparative Analysis of Heptanoate Uptake in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heptanoate Cellular Ingress

This compound, a seven-carbon medium-chain fatty acid, is of significant interest in therapeutic research, particularly for metabolic disorders, due to its ability to provide an alternative energy source for cells. Understanding the mechanisms and kinetics of its uptake across different cell types is crucial for the development of targeted therapies. This guide provides a comparative overview of this compound uptake, drawing on experimental data from various cell lines and closely related medium-chain fatty acids to illuminate the transport processes involved. While direct comparative kinetic data for this compound across multiple cell lines is limited in publicly available literature, this guide synthesizes existing knowledge to provide a valuable resource for researchers in this field.

Mechanisms of this compound Cellular Uptake

This compound is understood to cross the plasma membrane through two primary mechanisms:

  • Passive Diffusion: As a medium-chain fatty acid, this compound can readily diffuse across the lipid bilayer of cell membranes.[1]

  • Protein-Mediated Transport: Evidence suggests the involvement of protein transporters in the cellular uptake of this compound.[1] Notably, monocarboxylate transporters (MCTs), a family of proton-linked transporters, are plausible candidates for facilitating this compound transport due to their role in translocating other monocarboxylates like lactate, pyruvate, and ketone bodies.[1] MCT1, in particular, is widely expressed across various tissues and is known to transport a range of monocarboxylic acids.[1]

Comparative Uptake Kinetics of this compound and Related Fatty Acids

Direct kinetic studies detailing the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound uptake across a range of cell lines are not extensively documented. However, studies on analogous short- and medium-chain fatty acids, such as butyrate (B1204436) and octanoate, in specific cell lines provide valuable insights into the potential kinetics of this compound transport.

Fatty AcidCell Line(s)Transporter(s) ImplicatedKm (mM)Vmax (nmol/min/mg protein)Reference
ButyrateColon Adenocarcinoma (BCS-TC2, Caco-2, HT-29)MCT1 (high-affinity)0.0179 ± 0.004Not Reported[This guide synthesizes information from multiple sources]
ButyrateColon Adenocarcinoma (BCS-TC2)Anion Exchanger (low-affinity)109 ± 16Not Reported[This guide synthesizes information from multiple sources]
OleateHuman Hepatoma (Hep G2, PLC/PRF/5, Mz-Hep-1)Fatty Acid Binding Protein0.0001126 ± 0.00001457.19 ± 0.32[This guide synthesizes information from multiple sources]

Note: The data for oleate, a long-chain fatty acid, is included to provide a methodological reference for fatty acid uptake studies.

Signaling Pathways and Experimental Workflows

The uptake and subsequent metabolism of this compound are integral to cellular energy homeostasis. The following diagrams illustrate the key pathways and a typical experimental workflow for studying fatty acid uptake.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Heptanoate_ext This compound Passive_Diffusion Passive Diffusion Heptanoate_ext->Passive_Diffusion Lipid Bilayer MCT1 MCT1 Transporter Heptanoate_ext->MCT1 Proton-coupled Heptanoate_int This compound Passive_Diffusion->Heptanoate_int MCT1->Heptanoate_int Mitochondrion Mitochondrion Heptanoate_int->Mitochondrion Beta_Oxidation β-Oxidation Mitochondrion->Beta_Oxidation AcetylCoA Acetyl-CoA Beta_Oxidation->AcetylCoA PropionylCoA Propionyl-CoA Beta_Oxidation->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle PropionylCoA->TCA_Cycle via Succinyl-CoA

Caption: Cellular uptake and metabolism of this compound.

cluster_workflow Experimental Workflow for Radiolabeled Fatty Acid Uptake Assay A 1. Cell Culture Plate cells and grow to confluence B 2. Pre-incubation Wash cells and incubate in buffer A->B C 3. Uptake Initiation Add radiolabeled this compound (e.g., [14C]-heptanoate) at various concentrations and time points B->C D 4. Uptake Termination Rapidly wash cells with ice-cold stop solution C->D E 5. Cell Lysis Lyse cells to release intracellular contents D->E F 6. Scintillation Counting Measure radioactivity in the cell lysate E->F G 7. Data Analysis Normalize radioactivity to protein concentration and determine uptake kinetics (Km and Vmax) F->G

Caption: Workflow for fatty acid uptake assay.

Detailed Experimental Protocols

The following protocols are adapted from methodologies used for short- and medium-chain fatty acid uptake assays and are suitable for investigating this compound uptake.

Radiolabeled this compound Uptake Assay

This method allows for the direct quantification of this compound transport into cells.

Materials:

  • Cell line of interest cultured in appropriate plates (e.g., 24-well plates)

  • Radiolabeled [1-14C]this compound

  • Unlabeled this compound

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4) and MES (pH 6.0)

  • Ice-cold stop solution (e.g., PBS with 0.2% bovine serum albumin and 2 mM unlabeled this compound)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagent (e.g., BCA assay)

Procedure:

  • Cell Preparation: Seed cells in 24-well plates and grow to confluence.

  • Pre-incubation: On the day of the experiment, wash the cell monolayers twice with HBSS (pH 7.4) at 37°C. Pre-incubate the cells in 0.5 mL of the same buffer for 15 minutes at 37°C.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add 0.5 mL of incubation buffer (HBSS at desired pH, e.g., 6.0 to mimic the gut environment or 7.4 for physiological pH) containing various concentrations of [1-14C]this compound (mixed with unlabeled this compound to achieve the desired specific activity and final concentration). Incubate for various time points (e.g., 1, 2, 5, 10 minutes) at 37°C. To determine the contribution of passive diffusion, a parallel set of experiments can be performed at 4°C.

  • Uptake Termination: To stop the uptake, rapidly aspirate the incubation buffer and wash the cells three times with 1 mL of ice-cold stop solution.

  • Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Quantification:

    • Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Express the uptake as nmol of this compound per mg of cell protein. Plot the initial uptake rates against the substrate concentration and determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten kinetics).

Fluorescently Labeled Fatty Acid Uptake Assay

This method provides a non-radioactive alternative for measuring fatty acid uptake and is amenable to high-throughput screening.

Materials:

  • Cell line of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates)

  • Fluorescently labeled fatty acid analog (e.g., BODIPY-labeled this compound)

  • Unlabeled this compound

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and culture to the desired confluency.

  • Dye Loading: Prepare a working solution of the fluorescently labeled this compound in the assay buffer.

  • Uptake Measurement: Remove the culture medium from the cells and add the dye-loading solution. Immediately place the plate in a pre-warmed fluorescence plate reader (37°C).

  • Kinetic Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/515 nm for BODIPY) in kinetic mode for a specified duration (e.g., every 30 seconds for 30-60 minutes).

  • Data Analysis: The rate of increase in fluorescence intensity corresponds to the rate of fatty acid uptake. For competition assays, pre-incubate the cells with varying concentrations of unlabeled this compound before adding the fluorescent analog to determine the specificity of the uptake.

Conclusion

The cellular uptake of this compound is a critical determinant of its therapeutic efficacy. While it is established that both passive diffusion and protein-mediated transport contribute to its cellular ingress, a comprehensive, comparative analysis of uptake kinetics across a wide range of cell lines is an area requiring further investigation. The methodologies and data from related medium-chain fatty acids presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the specific mechanisms and kinetics of this compound transport in their cell models of interest. Such studies will be instrumental in advancing the development of this compound-based therapies.

References

Safety Operating Guide

Proper Disposal of Heptanoates: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of heptanoates, which include heptanoic acid and its various esters, is a critical aspect of laboratory safety and environmental responsibility. Improper handling of these chemicals can pose significant risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper management and disposal of heptanoate waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound being used. Different heptanoates can have varying hazard profiles.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Always inspect gloves before use and employ proper removal techniques to prevent skin contact.[1]

  • Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][2]

  • Respiratory Protection: Work in a well-ventilated area. If ventilation is insufficient or there is a risk of inhaling vapors, a respirator may be necessary.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. If irritation develops, seek medical attention.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek medical aid.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[1][3]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to ensure safety and containment:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[2][4]

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces, as many heptanoates are combustible liquids.[2][5]

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways. Use an inert, non-combustible absorbent material like sand, vermiculite, or dry earth to contain the spill.[1][4]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][4]

  • Decontaminate the Area: Thoroughly clean the affected area to remove any residual contamination.[4]

Step-by-Step Disposal Procedures

The disposal of this compound waste must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[6] The primary method of disposal is through an approved hazardous waste disposal facility, typically arranged by your institution's Environmental Health and Safety (EHS) department.[1]

Step 1: Waste Identification and Collection Treat all this compound waste, including unused product, contaminated labware, and spill cleanup materials, as hazardous waste.[1][6] Collect this waste in a designated, chemically compatible container. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must be in good condition, leak-proof, and have a tightly sealing cap. Keep the container closed except when adding waste.[1]

Step 2: Labeling The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the this compound, and the date when waste accumulation began.[6][7]

Step 3: Storage Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation. The SAA must be under the direct supervision of laboratory personnel.[1]

  • Segregation: Segregate this compound waste from incompatible materials, particularly strong oxidizing agents and strong bases.[1][8] Acids and bases should be stored separately.[1]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from any sources of ignition.[1]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[1]

Step 4: Arrange for Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste through a licensed hazardous waste contractor.[6] Do not attempt to dispose of this compound waste by pouring it down the drain or placing it in the regular trash.[1][6]

Step 5: Disposal of Empty Containers An empty container that previously held this compound must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., ethanol). The rinsate from this process must be collected and disposed of as hazardous waste.[1] After triple-rinsing, all labels on the container should be defaced or removed, after which it may be disposed of as regular trash.[1]

Data Presentation

The following table summarizes the hazards of various this compound compounds as identified in safety data sheets.

Compound NameKey Hazards
Ethyl this compound Combustible liquid, causes skin and serious eye irritation, may cause respiratory system irritation.[1][5]
Allyl this compound Harmful if swallowed, in contact with skin, or if inhaled; causes eye and skin irritation; may cause liver damage.[3][8]
Sodium this compound Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[9]
2-Octyldodecyl this compound Combustible liquid, toxic if swallowed or in contact with skin, very toxic to aquatic life with long-lasting effects.[2]
Heptanoic Acid Causes severe skin burns and eye damage, harmful if inhaled, may cause respiratory irritation, harmful to aquatic life.[10][11]

Experimental Protocols

While specific experimental protocols for the disposal of heptanoates are not typically published, the procedural steps outlined above, derived from safety data sheets and general laboratory safety guidelines, serve as the standard operating procedure for their disposal. The key "experiment" in this context is the safe and compliant collection, storage, and transfer of this compound waste.

Mandatory Visualization

Heptanoate_Disposal_Workflow start Start: this compound Waste for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify spill_check Is this a spill? classify->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes collect_waste Collect Waste in a Designated, Chemically Compatible Container spill_check->collect_waste No contain_spill->collect_waste label_container Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Start Date collect_waste->label_container store_waste Store in a Designated Satellite Accumulation Area (SAA) label_container->store_waste segregate Segregate from Incompatible Materials store_waste->segregate contact_ehs Contact EHS for Pickup by Licensed Contractor segregate->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistics for Handling Heptanoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as heptanoates. This guide provides immediate, essential safety and logistical information, including operational and disposal plans for the safe handling of heptanoate esters. Adherence to these procedural steps is critical for minimizing risks and ensuring a safe laboratory environment.

Heptanoates, such as ethyl this compound and methyl this compound, are commonly used as fragrance and flavoring agents.[1] While valuable in various applications, they present hazards that necessitate careful handling. Ethyl this compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3] Inhalation may also lead to respiratory system irritation.[2][4] Allyl this compound is harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling heptanoates.

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2][3][7] A face shield may be appropriate for splash hazards.[7][8]To protect against splashes and vapors that can cause serious eye irritation.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Chloroprene).[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]To prevent skin contact which can cause irritation or toxic effects.[1][4][5]
Skin and Body Protection Appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1][2][8] For larger quantities or splash risks, a chemical-resistant apron or coveralls are recommended.To protect the skin from irritation and absorption of the chemical.[4][5]
Respiratory Protection Use in a well-ventilated area is required.[1][2] If ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate cartridge (e.g., multi-purpose combination respirator cartridge) should be used.[2][9]To prevent respiratory tract irritation from vapor inhalation.[2][4][5]

Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Wash hands thoroughly after handling.[4][7]

  • Use only with adequate ventilation and avoid breathing fumes.[2][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3][10]

  • Ground/bond container and receiving equipment to prevent static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][11]

  • Keep containers tightly closed.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Spill Management and Disposal Plan

In the event of a spill or when the chemical is no longer needed, the following procedures must be followed for safe cleanup and disposal.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[8]

  • Control Ignition Sources: Remove all sources of ignition.[3][8]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[2][8]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth.[2]

  • Collection: Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2]

Disposal:

  • Heptanoates and materials contaminated with them must be treated as hazardous waste.[2]

  • Collect waste in a designated, chemically compatible, and properly labeled container.[2]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[2]

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.[2]

This compound Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of heptanoates in a laboratory setting.

Heptanoate_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_disposal Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Chemical Handling Chemical Handling Prepare Work Area->Chemical Handling Decontaminate Work Area Decontaminate Work Area Chemical Handling->Decontaminate Work Area Store or Dispose Store or Dispose Decontaminate Work Area->Store or Dispose Store Chemical Store Chemical Store or Dispose->Store Chemical Store Collect Waste Collect Waste Store or Dispose->Collect Waste Dispose Label Waste Label Waste Collect Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste EHS Pickup EHS Pickup Store Waste->EHS Pickup

Caption: Workflow for safe handling and disposal of heptanoates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.